molecular formula C21H12Br3N3 B1294791 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine CAS No. 30363-03-2

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Cat. No.: B1294791
CAS No.: 30363-03-2
M. Wt: 546.1 g/mol
InChI Key: WZYVDGDZBNQVCF-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C21H12Br3N3 and its molecular weight is 546.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(4-bromophenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYVDGDZBNQVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275256
Record name 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
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Molecular Weight

546.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30363-03-2
Record name 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
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Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Versatile Scaffold for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. While direct biological activity data for this specific compound is limited in publicly available literature, its core 1,3,5-triazine (B166579) structure is a well-established privileged scaffold in medicinal chemistry.[1][2] This guide also explores the metabolic fate of a structurally related compound to provide insights into the potential biotransformation pathways relevant to drug development.

Chemical Structure and Properties

This compound is a symmetrical aromatic compound characterized by a central 1,3,5-triazine ring substituted with three 4-bromophenyl groups.[3] This structure provides a rigid framework and multiple sites for further functionalization, making it an attractive building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 30363-03-2[3]
Molecular Formula C₂₁H₁₂Br₃N₃[3]
Molecular Weight 546.06 g/mol [4]
Appearance White to light yellow powder/crystal[4]
Melting Point >300 °C
Purity >98.0% (HPLC)[4]

Table 2: Computed Physicochemical Properties

PropertyValueReference(s)
Exact Mass 542.858093[3]
Monoisotopic Mass 542.85814 Da[3]
Topological Polar Surface Area 38.7 Ų[3]
Heavy Atom Count 27[3]
Formal Charge 0[3]
Complexity 377[3]
Isotope Atom Count 0[3]
Defined Atom Stereocenter Count 0[3]
Undefined Atom Stereocenter Count 0[3]
Defined Bond Stereocenter Count 0[3]
Undefined Bond Stereocenter Count 0[3]
Covalently-Bonded Unit Count 1[3]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the cyclotrimerization of 4-bromobenzonitrile (B114466).

Experimental Protocol: Synthesis from 4-bromobenzonitrile

This protocol is adapted from the literature and describes a common method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines.

Materials:

Procedure:

  • To a flask containing dry chloroform (20 mL), rapidly add trifluoromethanesulfonic acid (6.0 g, 40 mmol).

  • Cool the solution to 0 °C.

  • A solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) is added dropwise to the pre-cooled solution.

  • After the addition is complete, stir the solution for 30 minutes at 0 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Neutralize the unreacted trifluoromethanesulfonic acid by adding aqueous ammonia solution (30%) until a precipitate is formed.

  • Filter the precipitate and wash sequentially with ethanol, hexane, and chloroform.

  • The resulting product is this compound as a white powder.

Characterization Data

¹H NMR (300 MHz, CDCl₃):

  • δ 8.61 (d, J = 9 Hz, 6H)

  • δ 7.72 (d, J = 9 Hz, 6H)

Relevance in Drug Discovery and Development

The 1,3,5-triazine core is a versatile scaffold that has been extensively used in the development of therapeutic agents.[1] Derivatives of 1,3,5-triazine have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[5][6][7]

While there is no direct evidence of this compound itself being a therapeutic agent, its structure presents several opportunities for medicinal chemists. The bromo-substituents can be readily modified using various cross-coupling reactions to introduce diverse functionalities and explore structure-activity relationships.

Potential Metabolic Pathways: Insights from a Structurally Related Analogue

Studies on the closely related compound, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) (TTBP-TAZ), a brominated flame retardant, have shown that it undergoes biotransformation to 2,4,6-tribromophenol (B41969) (2,4,6-TBP) in both human and rat liver microsomes.[8][9] This metabolic pathway is significant as 2,4,6-TBP is a known toxicant.[9] The study also indicated that TTBP-TAZ can activate the aryl hydrocarbon receptor (AhR).[9] This information is crucial for any drug development program considering brominated triazine scaffolds, as it highlights a potential for metabolic activation to toxic metabolites and interaction with xenobiotic response pathways.

metabolic_pathway TTBP_TAZ 2,4,6-Tris(2,4,6-tribromophenoxy)- 1,3,5-triazine (TTBP-TAZ) Metabolism Hepatic Biotransformation (Liver Microsomes) TTBP_TAZ->Metabolism Metabolized in AhR_Activation Aryl Hydrocarbon Receptor (AhR) Activation TTBP_TAZ->AhR_Activation Leads to TBP 2,4,6-Tribromophenol (2,4,6-TBP) Metabolism->TBP Forms major metabolite

Metabolic pathway of a related brominated triazine.

Experimental Workflows and Logical Relationships

The general workflow for evaluating a novel compound like this compound in a drug discovery context would involve several key stages, starting from its synthesis and characterization, followed by biological screening and lead optimization.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Enzyme Assays, Receptor Binding) Characterization->Primary_Screening Secondary_Screening Secondary Assays (Cell-based functional assays) Primary_Screening->Secondary_Screening Toxicity In Vitro Toxicity Assessment Secondary_Screening->Toxicity SAR Structure-Activity Relationship (SAR) Studies via Chemical Modification Secondary_Screening->SAR Active Compounds ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) SAR->ADME In_Vivo In Vivo Efficacy and Pharmacokinetic Studies ADME->In_Vivo

General drug discovery workflow.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that is highly amenable to further modification. While direct biological data is currently lacking, the established importance of the 1,3,5-triazine scaffold in medicinal chemistry suggests that derivatives of this compound could hold significant potential for the development of novel therapeutics. Researchers and drug development professionals should consider this compound as a valuable starting material for the synthesis of new chemical entities. However, the metabolic data from structurally related brominated triazines warrant careful consideration of potential toxicological liabilities during the drug development process.

References

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS: 30363-03-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a versatile halogenated aromatic compound. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications in materials science and organic synthesis. Particular emphasis is placed on providing structured data, detailed experimental methodologies, and visual representations of synthetic pathways to support researchers in their work with this compound.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its core structure consists of a triazine ring symmetrically substituted with three 4-bromophenyl groups. This substitution pattern imparts significant thermal stability and makes the compound a valuable building block in the synthesis of more complex molecules.[2]

Table 1: Chemical Identifiers and Descriptors

IdentifierValue
CAS Number 30363-03-2[3]
IUPAC Name This compound[3]
Molecular Formula C₂₁H₁₂Br₃N₃[3]
InChI InChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H[3]
InChIKey WZYVDGDZBNQVCF-UHFFFAOYSA-N[3]
SMILES C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br[3]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Weight 546.06 g/mol [1]
Appearance White to Light yellow powder to crystal[1]
Melting Point >300 °C[4]
Boiling Point (at 760 mmHg) 633.4 °C[4]
Density 1.7±0.1 g/cm³[4]
Purity >98.0% (HPLC)[1]
Storage Keep in a dark place, sealed in dry, room temperature

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. The most common and high-yielding method is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466). An alternative conceptual approach involves the nucleophilic substitution of cyanuric chloride.

Cyclotrimerization of 4-bromobenzonitrile

This method provides a direct and efficient route to the desired product with high purity.[5]

Experimental Protocol:

  • Materials: 4-bromobenzonitrile, Trifluoromethanesulfonic acid, Chloroform (B151607), Acetone, Water, Sodium hydroxide (B78521) solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Under a nitrogen atmosphere, add trifluoromethanesulfonic acid (66.6 mmol, 9.99 g) to a dry two-necked flask.

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add 4-bromobenzonitrile (19.6 mmol, 3.57 g) to the flask and stir for 30 minutes at this temperature.[5]

    • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[5]

    • Upon completion of the reaction, add a sufficient amount of water to the mixture.

    • Neutralize the mixture with a sodium hydroxide solution.

    • Extract the organic layer using a 1:1 (v/v) mixture of chloroform and acetone.

    • Dry the collected organic layer over anhydrous magnesium sulfate.

    • Remove the solvent by distillation under reduced pressure to yield the white solid product.

  • Yield: 93.6%[5]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-bromobenzonitrile 4-bromobenzonitrile Cyclotrimerization Cyclotrimerization 4-bromobenzonitrile->Cyclotrimerization Trifluoromethanesulfonic_acid Trifluoromethanesulfonic_acid Trifluoromethanesulfonic_acid->Cyclotrimerization Neutralization Neutralization Cyclotrimerization->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent_Removal Drying->Solvent_Removal This compound This compound Solvent_Removal->this compound

Caption: Cyclotrimerization Synthesis Workflow
Nucleophilic Substitution of Cyanuric Chloride (Conceptual)

While a specific protocol for the 4-bromophenyl derivative is not detailed in the provided search results, the synthesis of 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride is a well-established method.[6] This approach involves the sequential substitution of the chlorine atoms on the triazine ring with a suitable nucleophile, in this case, a 4-bromophenyl Grignard or organolithium reagent. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.[6]

Nucleophilic_Substitution_Concept Cyanuric_Chloride Cyanuric_Chloride Reaction Nucleophilic Substitution Cyanuric_Chloride->Reaction 4-bromophenyl_nucleophile 3x (4-Br-Ph)-MgBr or (4-Br-Ph)-Li 4-bromophenyl_nucleophile->Reaction Product 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine Reaction->Product

Caption: Nucleophilic Substitution Concept

Analytical Data

Table 3: Spectroscopic Data

TechniqueData
¹H NMR The ¹H NMR spectrum of a related compound, 1,3,5-Tris(4-bromophenyl)benzene, shows signals at δ 7.6 (d, J = 8.4 Hz, 6H) and 7.5 (s, 3H) in CDCl₃. While not the exact compound, this provides an indication of the expected chemical shifts for the aromatic protons.

Note: Specific, detailed NMR and mass spectrometry data for this compound were not available in the initial search results. Researchers should perform their own analyses for characterization.

Applications

This compound is a key intermediate in the synthesis of various functional materials due to its rigid, planar core and the presence of reactive bromine atoms.

  • Organic Electronics: This compound serves as a building block for materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices.[7] The triazine core is electron-deficient, making it a suitable component for electron-transporting or host materials. The bromo-phenyl groups can be further functionalized through cross-coupling reactions to tune the electronic properties of the final material.

  • Donor-Acceptor Dyads: It is utilized in the preparation of donor-acceptor dyads, which are crucial for charge separation and transport in applications like dye-sensitized solar cells.[5]

  • Covalent Organic Frameworks (COFs): Triazine derivatives are employed in the synthesis of COFs, which are porous crystalline polymers with applications in gas storage, catalysis, and sensing.

Applications Core_Compound 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine OLEDs Organic Light-Emitting Diodes (OLEDs) Core_Compound->OLEDs DSSCs Dye-Sensitized Solar Cells (DSSCs) Core_Compound->DSSCs COFs Covalent Organic Frameworks (COFs) Core_Compound->COFs

Caption: Applications Overview

Safety and Handling

Table 4: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H335 May cause respiratory irritation[3]

Precautionary Statements: P261, P305+P351+P338

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in the field of materials science and organic synthesis. Its straightforward synthesis, high thermal stability, and functionalizable structure make it an attractive starting material for the development of novel organic electronic materials and porous frameworks. This guide provides essential technical information to aid researchers in the safe and effective use of this compound in their laboratory work.

References

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a key intermediate in organic synthesis and materials science. The document details its chemical and physical properties, established synthesis protocols, and its applications, with a particular focus on its relevance to drug development and advanced materials.

Core Chemical and Physical Properties

This compound is a symmetrical, trisubstituted triazine derivative. The central 1,3,5-triazine (B166579) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is functionalized with three 4-bromophenyl groups. This structure provides thermal stability and multiple reactive sites for further chemical modification.

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₂₁H₁₂Br₃N₃[1][2]
Molecular Weight ~546.06 g/mol [1][2][3]
Exact Mass 542.858093 u[1]
Appearance White to light yellow powder or crystal[2]
Melting Point >300 °C[1]
Purity Typically >97% or >98.0% (HPLC)[2]
CAS Number 30363-03-2[1][3]

Synthesis Methodologies and Experimental Protocols

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern (symmetrical or asymmetrical), substrate availability, and reaction conditions.[4] The primary methods include the cyclotrimerization of nitriles and the sequential nucleophilic substitution of cyanuric chloride.[4][5]

The diagram below illustrates the logical relationship between common starting materials and the resulting triazine core structure.

G cluster_start Starting Materials cluster_method Synthetic Routes Nitriles Nitriles (R-C≡N) Cyclo Cyclotrimerization Nitriles->Cyclo Harsh Conditions or Catalysis Cyanuric Cyanuric Chloride Subst Sequential Nucleophilic Substitution Cyanuric->Subst Controlled Nucleophilic Addition Product 2,4,6-Trisubstituted-1,3,5-triazine Cyclo->Product Subst->Product

Overview of primary synthetic routes to 2,4,6-trisubstituted-1,3,5-triazines.
Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol details a general procedure for the synthesis of symmetrically trisubstituted 1,3,5-triazines from cyanuric chloride, which can be adapted for this compound using an appropriate bromophenyl nucleophile. The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, allowing for controlled, sequential reactions.[5]

Materials:

  • Cyanuric chloride

  • Appropriate nucleophile (e.g., a 4-bromophenyl organometallic reagent or an amine/alkoxide equivalent)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Diisopropylethylamine, Sodium Bicarbonate)[4][5]

  • Stirring apparatus

  • Cooling bath (0-5 °C)

  • Standard laboratory glassware

Procedure:

  • Dissolve cyanuric chloride (1 equivalent) in an anhydrous solvent within a flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath to control the initial highly exothermic reaction.

  • In a separate vessel, prepare a solution of the chosen nucleophile (at least 3 equivalents for full substitution) and a suitable base if required.

  • Add the nucleophile solution dropwise to the stirred cyanuric chloride solution over a period of 1-2 hours, carefully maintaining the temperature at 0-5 °C.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include extraction, washing, and drying.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., chloroform) or by flash column chromatography to yield the final, high-purity compound.[1][4]

Applications in Research and Drug Development

The 1,3,5-triazine scaffold is a significant pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds.[6] Triazine derivatives have demonstrated a wide range of therapeutic potential, including antitumor, antiviral, anti-inflammatory, and antimicrobial activities.[6]

The workflow for investigating a new triazine derivative in a drug discovery context is outlined below.

G A Synthesis & Purification of Triazine Derivative B In Vitro Screening (e.g., Binding Assays, Cell Viability) A->B Characterization C In Vivo Testing (e.g., Animal Models of Disease) B->C Promising Hit D Lead Optimization C->D Efficacy & Safety Confirmed

Typical workflow for the preclinical evaluation of a novel triazine-based compound.

While this compound is not itself an active pharmaceutical ingredient, its utility is significant:

  • Versatile Intermediate: The three bromophenyl groups serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of complex, larger molecules and diverse compound libraries for screening.

  • Scaffold for Advanced Materials: This compound is a crucial intermediate for organic light-emitting diodes (OLEDs). It is used to construct host materials or charge transport layers, contributing to the thermal stability and charge mobility essential for device efficiency and longevity.

  • Toxicology and Metabolism Studies: A related compound, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) (TTBP-TAZ), has been identified as a potential precursor to the environmental toxicant 2,4,6-tribromophenol (B41969) (2,4,6-TBP) through biotransformation.[7][8] This highlights the importance of studying the metabolic fate of brominated triazines in biological systems.

Safety and Handling

According to its classification, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[3][9]

  • H319: Causes serious eye irritation.[3][9]

  • H335: May cause respiratory irritation.[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[9]

References

In-depth Technical Guide: The Challenge of Characterizing C21H12Br3N3

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical databases and the scientific literature, a specific, well-characterized compound with the molecular formula C21H12Br3N3 could not be identified. This suggests that the compound may be novel, not yet synthesized, or not widely reported in published research.

Therefore, it is not currently possible to provide a complete in-depth technical guide, including a definitive IUPAC name, detailed experimental protocols, extensive quantitative data, and established signaling pathways as requested. The generation of such a guide requires a foundation of existing scientific research on the specific molecule.

While a definitive guide on C21H12Br3N3 cannot be constructed, this document will explore the hypothetical structural classes this formula could represent and outline the general methodologies that would be employed to characterize such a compound. This serves as a foundational guide for researchers who may be investigating this or structurally similar molecules.

Hypothetical Structural Classes and Potential IUPAC Nomenclature

The molecular formula C21H12Br3N3 suggests a complex, polycyclic, and likely aromatic structure. The high degree of unsaturation, indicated by the carbon-to-hydrogen ratio, points towards a fused ring system. The presence of three nitrogen atoms and three bromine atoms offers a vast number of potential isomers.

Possible core structures could include:

  • Brominated Azaarenes: These are polycyclic aromatic hydrocarbons where one or more carbon atoms are replaced by nitrogen. The C21H12Br3N3 formula could correspond to a tribrominated derivative of a larger aza-polycyclic aromatic system. The IUPAC name would be based on the parent aza-aromatic ring system with the positions of the bromine atoms indicated by locants.

  • Substituted Triazine Derivatives: The three nitrogen atoms could be part of a triazine ring, a six-membered ring with three nitrogen atoms. The remainder of the formula would constitute a large, brominated polycyclic substituent attached to the triazine core.

Without a confirmed structure, a precise IUPAC name cannot be assigned. The process of naming would first involve identifying the principal parent heterocycle and then specifying the substituents and their locations on that parent structure.

General Experimental Protocols for Characterization

Should a compound with the formula C21H12Br3N3 be synthesized, a standard battery of analytical techniques would be employed to determine its structure and purity.

Table 1: Standard Analytical Techniques for Structural Elucidation and Purity Assessment

TechniquePurposeExpected Information
High-Resolution Mass Spectrometry (HRMS) To confirm the molecular formula.Provides the exact mass of the molecule, which should match the calculated mass for C21H12Br3N3.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the connectivity of atoms.¹H NMR would show the number and environment of hydrogen atoms. ¹³C NMR would reveal the number and types of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would establish the bonding framework.
Infrared (IR) Spectroscopy To identify functional groups.Would show characteristic absorption bands for C-H, C=C, C=N, and C-Br bonds within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy To investigate the electronic properties.Provides information about the extent of conjugation in the aromatic system.
Single-Crystal X-ray Diffraction To determine the three-dimensional structure.If a suitable crystal can be grown, this technique provides the definitive solid-state structure, including bond lengths and angles.
High-Performance Liquid Chromatography (HPLC) To assess purity.Determines the percentage of the desired compound in the sample.

Logical Workflow for Compound Characterization

The process of characterizing a novel compound like a potential C21H12Br3N3 would follow a logical progression from synthesis to detailed analysis.

G cluster_0 Synthesis and Isolation cluster_1 Structural Elucidation cluster_2 Purity Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HRMS HRMS Purification->HRMS NMR NMR Spectroscopy Purification->NMR IR_UV IR and UV-Vis Spectroscopy Purification->IR_UV XRay X-ray Crystallography Purification->XRay HPLC HPLC Purification->HPLC Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Cell_Viability Cell Viability Assays (e.g., MTT, MTS) Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Cell_Viability->Pathway_Analysis Target_Binding Target Binding Assays (if a target is hypothesized) Target_Binding->Pathway_Analysis Gene_Expression Gene Expression Profiling (e.g., RNA-seq) Pathway_Analysis->Gene_Expression Animal_Model Animal Model Studies (e.g., Xenograft models) Pathway_Analysis->Animal_Model Toxicology Toxicology and Pharmacokinetic Studies Animal_Model->Toxicology

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. It includes a detailed synthesis protocol, characterization data, and a discussion of its potential applications, particularly as a scaffold in drug discovery, drawing parallels with other biologically active triazine derivatives.

Core Properties and Data

This compound is a symmetrical aromatic compound built upon a central 1,3,5-triazine (B166579) ring. The three bromine atoms offer reactive sites for further chemical modifications, making it a versatile building block in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₂₁H₁₂Br₃N₃[1][2]
Molecular Weight 546.06 g/mol [2]
Appearance White to light yellow powder/crystal[2]
Melting Point >300 °C[3]
Boiling Point 633.4 °C at 760 mmHg (Predicted)[3]
Purity >98.0% (HPLC)[2]
CAS Number 30363-03-2[1]

Synthesis and Characterization

The primary synthetic route to this compound is the cyclotrimerization of 4-bromobenzonitrile (B114466).

Experimental Protocol: Synthesis via Cyclotrimerization

This protocol details the synthesis of this compound from 4-bromobenzonitrile using trifluoromethanesulfonic acid as a catalyst.

Materials:

Procedure:

  • To a dry two-necked flask under a nitrogen atmosphere, add dry chloroform (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) dropwise to the pre-cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 24 hours.

  • Upon completion, neutralize the unreacted trifluoromethanesulfonic acid by adding aqueous ammonia solution (30%). A precipitate will form.

  • Filter the precipitate and wash sequentially with ethanol, hexane, and chloroform to yield the final product as a white powder.

A yield of 85% has been reported for this procedure.[3]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_workup Workup cluster_product Product 4-Bromobenzonitrile 4-Bromobenzonitrile Cyclotrimerization Cyclotrimerization 4-Bromobenzonitrile->Cyclotrimerization Trifluoromethanesulfonic Acid Trifluoromethanesulfonic Acid Trifluoromethanesulfonic Acid->Cyclotrimerization Catalyst Neutralization (aq. NH3) Neutralization (aq. NH3) Cyclotrimerization->Neutralization (aq. NH3) This compound This compound Cyclotrimerization->this compound Yield: 85% Chloroform Chloroform Chloroform->Cyclotrimerization Solvent 0°C to RT 0°C to RT 0°C to RT->Cyclotrimerization 24.5 hours 24.5 hours 24.5 hours->Cyclotrimerization Filtration Filtration Neutralization (aq. NH3)->Filtration Washing (Ethanol, Hexane, Chloroform) Washing (Ethanol, Hexane, Chloroform) Filtration->Washing (Ethanol, Hexane, Chloroform) Washing (Ethanol, Hexane, Chloroform)->this compound

Synthesis Workflow for this compound.
Characterization Data

¹H NMR (300 MHz, CDCl₃): A published spectrum indicates the following signals: δ 8.61 (d, J = 9 Hz, 6H), 7.72 (d, J = 9 Hz, 6H).[3] The two doublets correspond to the aromatic protons of the 4-bromophenyl groups.

¹³C NMR: Specific experimental data is not available. However, based on the structure and data for analogous compounds, characteristic signals would be expected in the aromatic region (120-150 ppm) for the bromophenyl carbons and a signal further downfield for the triazine ring carbons.

FT-IR: An FT-IR spectrum has been published, though without detailed peak assignments.[4] Expected characteristic peaks would include C=N stretching vibrations for the triazine ring and C-H and C=C stretching for the aromatic rings.

Mass Spectrometry: The exact mass is calculated to be 542.858093.[3]

Potential Applications in Drug Development

While no direct biological activity has been reported for this compound, the 1,3,5-triazine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The three bromine atoms on the peripheral phenyl rings of the target compound serve as convenient handles for introducing various functionalities through cross-coupling reactions, allowing for the generation of diverse chemical libraries.

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated the potent antimicrobial and anticancer activities of various substituted 1,3,5-triazine derivatives. This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

DrugDiscovery cluster_functionalization Functionalization (e.g., Cross-Coupling) cluster_library Chemical Library Generation cluster_screening Biological Screening cluster_outcome Potential Outcomes Start Starting Material: 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine Diverse Functional Groups Diverse Functional Groups Start->Diverse Functional Groups Introduce Library of Novel Triazine Derivatives Library of Novel Triazine Derivatives Diverse Functional Groups->Library of Novel Triazine Derivatives Antimicrobial Assays Antimicrobial Assays Library of Novel Triazine Derivatives->Antimicrobial Assays Anticancer Assays Anticancer Assays Library of Novel Triazine Derivatives->Anticancer Assays Lead Compounds for Drug Development Lead Compounds for Drug Development Antimicrobial Assays->Lead Compounds for Drug Development Anticancer Assays->Lead Compounds for Drug Development

Conceptual workflow for utilizing the target compound in drug discovery.

Conclusion

This compound is a readily accessible and highly functionalizable molecule. While its direct biological activity remains to be explored, its structural features and the proven track record of the 1,3,5-triazine scaffold make it a promising platform for the development of new chemical entities with potential therapeutic applications. The synthetic protocol provided herein offers a reliable method for its preparation, opening the door for further investigation into its properties and applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and thermal analysis of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. This symmetrically substituted triazine derivative is a valuable building block in organic synthesis, particularly in the development of functional materials and complex molecular architectures.

Core Properties and Data

This compound is a white solid organic compound.[1] Its high melting point is indicative of its significant thermal stability.[1] The presence of three bromophenyl groups attached to a central triazine ring makes it a versatile intermediate for various coupling reactions.[1]

Physical and Chemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 30363-03-2[1][2]
Molecular Formula C₂₁H₁₂Br₃N₃[1][2]
Molecular Weight 546.06 g/mol [2][3]
Melting Point >300 °C[1][2]
Appearance White to Light yellow powder/crystal[1][4]
Purity Typically ≥97%[1]

Synthesis and Characterization

The primary synthetic route to this compound is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466). This method is efficient, leading to high yields of the desired product.

General Synthetic Strategies for Trisubstituted Triazines

There are several primary strategies for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines, each with its own advantages. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

G General Synthetic Strategies for 2,4,6-Trisubstituted-1,3,5-Triazines cluster_start Starting Materials cluster_methods Synthetic Methods Nitriles Nitriles Pinner_Synthesis Pinner_Synthesis Nitriles->Pinner_Synthesis Cyanuric_Chloride Cyanuric_Chloride Nucleophilic_Substitution Nucleophilic_Substitution Cyanuric_Chloride->Nucleophilic_Substitution Aldehydes Aldehydes Iron_Catalyzed Iron_Catalyzed Aldehydes->Iron_Catalyzed Cyclotrimerization Cyclotrimerization Product 2,4,6-Trisubstituted-1,3,5-Triazine Cyclotrimerization->Product Pinner_Synthesis->Product Nucleophilic_Substitution->Product Iron_Catalyzed->Product

A diagram illustrating the primary synthetic routes to trisubstituted triazines.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and melting point determination of this compound.

Synthesis via Cyclotrimerization of 4-Bromobenzonitrile[2][3]

This protocol details the synthesis of this compound from 4-bromobenzonitrile using trifluoromethanesulfonic acid as a catalyst. The workflow for this synthesis is depicted below.

G Synthesis Workflow of this compound Step1 Add trifluoromethanesulfonic acid to a flask and cool to 0°C. Step2 Slowly add a solution of 4-bromobenzonitrile. Step1->Step2 Step3 Stir at 0°C for 30 minutes. Step2->Step3 Step4 Warm to room temperature and stir for 12-24 hours. Step3->Step4 Step5 Neutralize with aqueous ammonia (B1221849) or sodium hydroxide (B78521). Step4->Step5 Step6 Filter the precipitate. Step5->Step6 Step7 Wash with ethanol, hexane, and chloroform (B151607). Step6->Step7 End Obtain white solid product Step7->End

Workflow for the synthesis of the target compound.

Materials:

  • 4-bromobenzonitrile

  • Trifluoromethanesulfonic acid

  • Dry Chloroform (CHCl₃)

  • Aqueous ammonia or sodium hydroxide solution

  • Ethanol

  • Hexane

Procedure:

  • Under a nitrogen atmosphere, add trifluoromethanesulfonic acid (e.g., 66.6 mmol) to a dry reaction flask and cool the flask to 0-5 °C using an ice bath.[3]

  • Slowly add 4-bromobenzonitrile (e.g., 19.6 mmol) to the cooled acid and stir the mixture continuously at this temperature for 30 minutes.[3]

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 to 24 hours.[2][3]

  • Upon completion of the reaction, carefully add water to the mixture and neutralize the excess acid with a sodium hydroxide or aqueous ammonia solution until a neutral pH is achieved.[2][3]

  • A precipitate will form, which is then collected by filtration.[2][3]

  • The collected solid is washed sequentially with ethanol, hexane, and chloroform to remove impurities.[2]

  • The final product is dried to yield this compound as a white solid. Reported yields for this reaction are typically high, in the range of 85-94%.[2][3]

Melting Point Determination

Given the high melting point of this compound, Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) are suitable methods for an accurate determination. A standard melting point apparatus may also be used, but care must be taken due to the high temperatures involved.

General Protocol using a Melting Point Apparatus:

  • Ensure the melting point apparatus is calibrated.

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the apparatus.

  • Heat the block rapidly to a temperature approximately 20-30 °C below the expected melting point (>300 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Due to the high thermal stability, the compound may decompose before melting. Any color change or degradation should be noted.

Signaling Pathways and Applications

While specific signaling pathway diagrams involving this compound are not detailed in the provided search results, its derivatives and related triazine compounds are known to be used in various applications. For instance, it is a reagent used in preparing donor-acceptor dyads for enhancing charge carrier abilities and as a component in the development of dye-sensitized solar cells.[3] The general structure of triazines is considered a "privileged structure" in drug discovery, appearing in compounds with a range of biological activities.

Conclusion

This compound is a thermally stable compound with a melting point exceeding 300 °C. Its synthesis is straightforward and high-yielding, making it an accessible intermediate for further chemical modifications. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical compound.

References

Solubility Profile of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a compound of interest in materials science and pharmaceutical research. A thorough review of publicly available data reveals a significant lack of quantitative solubility information in common organic solvents. This guide summarizes the available qualitative data and provides a comprehensive, standardized experimental protocol for researchers to determine the precise solubility of this compound. The included methodologies are based on the well-established shake-flask method, which is considered the gold standard for solubility determination. Additionally, a graphical representation of the experimental workflow is provided to facilitate clear understanding and implementation.

Introduction

This compound is a halogenated aromatic compound with a symmetrical triazine core. Its rigid structure and potential for functionalization make it a valuable building block in the synthesis of various materials, including polymers and organic frameworks. Understanding its solubility is a critical first step in its application, influencing everything from reaction conditions and purification to formulation and biological assays. This guide aims to provide a clear overview of the current, limited knowledge of its solubility and to empower researchers with the methodology to generate robust, quantitative data.

Solubility Data

SolventTemperatureSolubilitySource
ChloroformHeatedVery Slightly Soluble[1]
Chloroform / Acetone (1:1 v/v)Room TemperatureSufficient for extraction[2]
EthanolNot SpecifiedLikely low (used as a wash solvent)
HexaneNot SpecifiedLikely low (used as a wash solvent)

Note: The use of a solvent for washing a precipitate in a synthesis protocol generally implies that the compound of interest has low solubility in that solvent at the temperature of the wash.

Experimental Protocol for Quantitative Solubility Determination

The following protocol is a synthesized methodology based on the widely accepted "shake-flask" method, which is considered the most reliable technique for measuring equilibrium solubility.[3][4]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. An excess is necessary to ensure that a solid phase remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully draw the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of an organic compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start add_solid Add excess solid to vial start->add_solid prep Prepare Supersaturated Mixture equilibrate Equilibrate at Constant Temperature separate Separate Solid and Liquid Phases equilibrate->separate dilute Dilute Sample separate->dilute quantify Quantify Solute in Supernatant end End add_solvent Add known volume of solvent add_solid->add_solvent add_solvent->equilibrate analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate calculate->end

Caption: Experimental workflow for determining the solubility of an organic compound.

References

Spectroscopic and Synthetic Insights into 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties and a reported synthetic protocol for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. This symmetrically substituted triazine derivative is a valuable building block in supramolecular chemistry, materials science, and pharmaceutical research. A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectral Data

The structural symmetry of this compound significantly simplifies its NMR spectra. The molecule possesses a C3 axis of symmetry, rendering the three 4-bromophenyl substituents chemically equivalent.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by two distinct signals corresponding to the aromatic protons of the para-substituted benzene (B151609) rings. Due to the symmetry of the molecule, all six protons on the three phenyl rings adjacent to the triazine core are chemically equivalent, as are the six protons further away, leading to a simple AA'BB' spin system that appears as two doublets.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.61Doublet (d)9.06HAr-H (ortho to triazine)
7.72Doublet (d)9.06HAr-H (ortho to Br)

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

¹³C NMR Spectroscopy

Obtaining definitive experimental ¹³C NMR data for this compound from publicly available sources is challenging. However, based on the known chemical shifts of similar aromatic and heterocyclic compounds, a predicted spectrum can be estimated. The symmetrical nature of the molecule would result in only a few signals in the proton-decoupled ¹³C NMR spectrum. We anticipate signals for the triazine ring carbons, the substituted and unsubstituted carbons of the phenyl rings, and the carbon bearing the bromine atom. Researchers are advised to acquire experimental data for unambiguous peak assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmAssignment
~171C -N (Triazine ring)
~138Ar-C (ipso, attached to triazine)
~132Ar-C H (ortho to Br)
~130Ar-C H (ortho to triazine)
~128Ar-C -Br

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the cyclotrimerization of 4-bromobenzonitrile (B114466).[1]

Reaction:

Procedure:

  • To a flask containing dry chloroform (B151607) (20 mL), trifluoromethanesulfonic acid (6.0 g, 40 mmol) is added, and the solution is cooled to 0 °C.

  • A solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, followed by stirring for an additional 24 hours.

  • After the reaction is complete, a 30% aqueous ammonia (B1221849) solution is added to neutralize the excess trifluoromethanesulfonic acid, leading to the formation of a precipitate.

  • The precipitate is collected by filtration and washed sequentially with ethanol, hexane, and chloroform to yield the pure product as a white powder.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) for both ¹H and ¹³C NMR.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the spectrum on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.

  • Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its synthesis and characterization.

molecular_structure cluster_triazine 1,3,5-Triazine Core cluster_phenyl1 4-Bromophenyl cluster_phenyl2 4-Bromophenyl cluster_phenyl3 4-Bromophenyl N1 N C2 C N1->C2 N3 N C2->N3 C1_1 C C2->C1_1 C4 C N3->C4 N5 N C4->N5 C2_1 C C4->C2_1 C6 C N5->C6 C6->N1 C3_1 C C6->C3_1 C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 C1_4 C C1_3->C1_4 C1_5 C C1_4->C1_5 Br1 Br C1_4->Br1 C1_6 C C1_5->C1_6 C1_6->C1_1 C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 C2_4 C C2_3->C2_4 C2_5 C C2_4->C2_5 Br2 Br C2_4->Br2 C2_6 C C2_5->C2_6 C2_6->C2_1 C3_2 C C3_1->C3_2 C3_3 C C3_2->C3_3 C3_4 C C3_3->C3_4 C3_5 C C3_4->C3_5 Br3 Br C3_4->Br3 C3_6 C C3_5->C3_6 C3_6->C3_1

Caption: Molecular structure of this compound.

synthesis_workflow start Start: 4-Bromobenzonitrile reaction Cyclotrimerization (Trifluoromethanesulfonic acid, CHCl3) start->reaction workup Neutralization & Precipitation (Aqueous Ammonia) reaction->workup purification Filtration & Washing (Ethanol, Hexane, Chloroform) workup->purification product Product: this compound purification->product characterization Characterization product->characterization nmr 1H & 13C NMR characterization->nmr other Other (MS, IR, etc.) characterization->other

Caption: Workflow for synthesis and characterization.

References

Thermal Stability of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this document focuses on its known physical properties that indicate high thermal stability. Detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to conduct their own thermal stability assessments. These methodologies are based on established procedures for structurally related triazine derivatives.

Introduction

This compound is a halogenated heterocyclic compound featuring a central 1,3,5-triazine (B166579) ring substituted with three 4-bromophenyl groups. This symmetrical, bromine-rich structure suggests its potential utility in materials science, particularly in applications requiring high thermal and chemical resistance, and as an intermediate in organic synthesis. An understanding of the thermal stability of this compound is critical for its safe handling, storage, and application in processes that may involve elevated temperatures.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₁H₁₂Br₃N₃[2]
Molecular Weight 546.06 g/mol [3]
Appearance White to off-white solid/powder[1][3]
Melting Point >300 °C[1]
Boiling Point (Predicted) 633.4 ± 65.0 °C[1]
Density (Predicted) 1.741 ± 0.06 g/cm³[1]
Solubility Very slightly soluble in chloroform (B151607) (heated)[1]

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols based on methodologies reported for similar compounds.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and char yield of a material.

Objective: To determine the onset of thermal decomposition (Tonset), temperatures at various percentages of weight loss (e.g., T5%, T10%), and the residual mass at the end of the analysis.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Place approximately 5-10 mg of finely ground this compound into a ceramic (e.g., alumina) or platinum crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample from the starting temperature to a final temperature of 800-1000 °C.

    • Employ a linear heating rate, typically 10 °C/min.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature (°C).

    • Determine the onset decomposition temperature by finding the intersection of the baseline tangent with the tangent of the steepest weight loss curve.

    • Record the temperatures at which 5% and 10% weight loss occurs.

    • Note the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting temperature (Tm) and any other phase transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Maintain an inert atmosphere by purging with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 350 °C) at a heating rate of 10 °C/min. This scan removes any thermal history of the sample.

    • Cooling Scan: Cool the sample from 350 °C back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again from the starting temperature to 350 °C at 10 °C/min. The data from this scan is typically used for analysis of thermal transitions.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The melting point (Tm) is typically determined as the peak temperature of the endothermic melting event.

    • The glass transition temperature (Tg), if present, will appear as a step-like change in the baseline of the heat flow curve.

Data Presentation

The quantitative data obtained from the thermal analyses should be summarized in clear, structured tables for easy comparison and interpretation. Below are template tables for presenting TGA and DSC data.

Table 1: Thermogravimetric Analysis (TGA) Data

SampleTonset (°C)T5% (°C)T10% (°C)Char Yield at 800 °C (%)
This compoundDataDataDataData

Table 2: Differential Scanning Calorimetry (DSC) Data

SampleMelting Temperature (Tm) (°C)Glass Transition (Tg) (°C)
This compoundDataData

Visualized Workflow and Pathways

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent thermal characterization of this compound is outlined below. The synthesis typically involves the acid-catalyzed trimerization of 4-bromobenzonitrile.[5][6]

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Thermal Characterization start 4-Bromobenzonitrile reaction Cyclotrimerization start->reaction reagent Trifluoromethanesulfonic Acid reagent->reaction workup Neutralization & Extraction reaction->workup product Crude Product workup->product purify Recrystallization / Washing product->purify pure_product Pure this compound purify->pure_product tga TGA Analysis pure_product->tga dsc DSC Analysis pure_product->dsc data_analysis Data Analysis & Reporting tga->data_analysis dsc->data_analysis

Caption: Workflow for Synthesis and Thermal Analysis.

Conclusion

This compound exhibits high thermal stability, as evidenced by its melting point exceeding 300 °C. While comprehensive thermal decomposition data is not widely published, this guide provides robust, generalized protocols for Thermogravimetric Analysis and Differential Scanning Calorimetry to enable researchers to perform detailed characterization. The methodologies and data presentation formats described herein offer a standardized framework for assessing the thermal properties of this and other related high-performance materials, which is essential for advancing their application in demanding environments.

References

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, a key building block in organic synthesis and a scaffold of significant interest to researchers, scientists, and drug development professionals. This document details its synthesis, physicochemical properties, and its emerging role in the design of novel therapeutic agents.

Introduction and Historical Context

The 1,3,5-triazine (B166579) ring system, a symmetrical six-membered heterocycle containing three nitrogen atoms, has been a subject of chemical investigation for over a century. One of the earliest reported methods for triazine synthesis is the Bamberger triazine synthesis, first described by Eugen Bamberger in 1892.[1] This classic method involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid to form a benzotriazine.[1] The 1,3,5-triazine isomer, in particular, is noted as one of the oldest known organic compounds and serves as a foundational structure in many commercially important chemicals, including melamine (B1676169) and cyanuric chloride.[2]

This compound has emerged as a valuable intermediate due to the three bromine atoms on the phenyl rings. These bromine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the construction of complex, multi-functionalized molecules. This has made it a popular starting material in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, as well as in medicinal chemistry for the synthesis of novel drug candidates.[3]

Physicochemical and Characterization Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in subsequent chemical reactions.

PropertyValueReference
Molecular Formula C₂₁H₁₂Br₃N₃[4]
Molecular Weight 546.06 g/mol [5]
Appearance White to Off-White Solid
Melting Point >300 °C[5]
Boiling Point 633.4±65.0 °C (Predicted)[5]
Density 1.741±0.06 g/cm³ (Predicted)[5]
Solubility Chloroform (B151607) (Very Slightly, Heated)[5]
¹H NMR (CDCl₃) δ 8.61 (d, J=9 Hz, 6H), 7.72 (d, J=9 Hz, 6H)Not explicitly cited

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466). Trifluoromethanesulfonic acid is a particularly effective catalyst for this transformation.

Experimental Protocol: Cyclotrimerization of 4-Bromobenzonitrile.[3]

Materials:

  • 4-Bromobenzonitrile

  • Trifluoromethanesulfonic acid

  • Chloroform (dry)

  • Aqueous ammonia (B1221849) solution

  • Ethanol

  • Hexane

Procedure:

  • To a dry, two-necked flask under a nitrogen atmosphere, add dry chloroform (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL).

  • Add the 4-bromobenzonitrile solution dropwise to the pre-cooled trifluoromethanesulfonic acid solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 24 hours.

  • Upon completion of the reaction, carefully add aqueous ammonia solution (30%) to neutralize the excess trifluoromethanesulfonic acid, leading to the formation of a precipitate.

  • Filter the precipitate and wash sequentially with ethanol, hexane, and chloroform.

  • Dry the resulting white powder to obtain this compound.

Yield: 85%

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product 4-Bromobenzonitrile 4-Bromobenzonitrile Dropwise_Addition Dropwise Addition of 4-Bromobenzonitrile Solution 4-Bromobenzonitrile->Dropwise_Addition Trifluoromethanesulfonic acid Trifluoromethanesulfonic acid Mixing_and_Cooling Mixing and Cooling to 0°C Trifluoromethanesulfonic acid->Mixing_and_Cooling Chloroform Chloroform Chloroform->Mixing_and_Cooling Mixing_and_Cooling->Dropwise_Addition Stirring_0C Stirring at 0°C for 30 min Dropwise_Addition->Stirring_0C Stirring_RT Stirring at Room Temperature for 24h Stirring_0C->Stirring_RT Neutralization Neutralization with Aqueous Ammonia Stirring_RT->Neutralization Precipitation Precipitation of Product Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Ethanol, Hexane, Chloroform Filtration->Washing Final_Product This compound Washing->Final_Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds with anticancer, antiviral, and antimicrobial properties.[6][7] The tri-brominated compound serves as a versatile platform for generating libraries of substituted triazines for biological screening. The bromine atoms can be readily substituted with various nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities.

Role as a Scaffold for Kinase Inhibitors

A significant application of the 1,3,5-triazine core is in the development of protein kinase inhibitors.[8] For instance, novel 1,3,5-triazine derivatives have been synthesized and identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[9]

Logical Workflow for the Synthesis of Triazine-Based Kinase Inhibitors

The following diagram illustrates a generalized synthetic strategy for creating a library of potential kinase inhibitors starting from a triazine core, which could be derived from this compound via substitution or coupling reactions.

G Triazine_Core 2,4,6-Trisubstituted-1,3,5-triazine Core Reaction_1 Nucleophilic Aromatic Substitution Triazine_Core->Reaction_1 Diversity_Building_Block_1 Diversity Building Block 1 (e.g., Amine, Alcohol) Diversity_Building_Block_1->Reaction_1 Diversity_Building_Block_2 Diversity Building Block 2 (e.g., Boronic Acid) Reaction_2 Suzuki Coupling Diversity_Building_Block_2->Reaction_2 Diversity_Building_Block_3 Diversity Building Block 3 (e.g., Organometallic Reagent) Reaction_3 Other Cross-Coupling Diversity_Building_Block_3->Reaction_3 Intermediate_1 Mono-functionalized Triazine Reaction_1->Intermediate_1 Intermediate_2 Di-functionalized Triazine Reaction_2->Intermediate_2 Final_Compound_Library Library of Potential Kinase Inhibitors Reaction_3->Final_Compound_Library Intermediate_1->Reaction_2 Intermediate_2->Reaction_3

Caption: Generalized workflow for synthesizing a library of triazine-based compounds.

Targeted Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[9] 1,3,5-triazine derivatives have been specifically designed to inhibit key kinases within this pathway, such as PI3K and mTOR.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Triazine_Inhibitor 1,3,5-Triazine Derivative (Inhibitor) Triazine_Inhibitor->PI3K Inhibits Triazine_Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.

Conclusion

This compound is a synthetically accessible and highly versatile molecule. Its robust synthesis and the reactivity of its bromo-substituents make it an invaluable precursor for the development of novel materials and, notably, for the exploration of new therapeutic agents. For drug development professionals, the 1,3,5-triazine core, accessed through this and related compounds, offers a proven scaffold for targeting critical disease pathways, such as the PI3K/Akt/mTOR cascade in oncology. Future research will undoubtedly continue to expand the utility of this important chemical entity.

References

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, properties, and applications of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. This symmetrically substituted triazine core serves as a versatile building block in supramolecular chemistry, materials science, and organic electronics.

Core Properties and Characterization

This compound is a white to light yellow crystalline solid. Its rigid, planar structure and the presence of three bromine atoms make it a valuable precursor for the synthesis of functional materials through various cross-coupling reactions.

Physicochemical Properties
PropertyValueReference
CAS Number 30363-03-2[1]
Molecular Formula C₂₁H₁₂Br₃N₃[1]
Molecular Weight 546.06 g/mol [2]
Appearance White to Light yellow powder/crystal[2]
Purity >98.0% (HPLC)[2]
Melting Point >300 °C
Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the protons on the bromophenyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the triazine ring carbons and the carbons of the bromophenyl groups. The 13C NMR spectrum of the parent 1,3,5-triazine (B166579) shows a peak at 166.6 ppm.[3]

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=N stretching of the triazine ring and C-Br stretching of the bromophenyl groups. The in-plane ring stretches of the s-triazine ring are similar to those of the phenyl ring, with a characteristic fully symmetric stretch (Raman-active) around 990 cm⁻¹.[4] An IR spectrum of 2,4,6-tri-(4-bromophenyl)-s-triazine is available in the literature.[5]

UV-Vis Absorption and Photoluminescence: Substituted 2,4,6-triphenyl-1,3,5-triazines are known to exhibit interesting photophysical properties.[4][6][7] The UV-Vis absorption spectrum is expected to show intense absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system. While specific data for the title compound is limited, related triazine derivatives are known to be luminescent.[4]

Thermal Analysis

Triazine derivatives are generally known for their high thermal stability.[8] While specific TGA and DSC data for this compound are not widely published, analysis of a closely related compound, N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT), shows high thermal stability, which is a common characteristic for such structures.[9] A high melting point of over 300°C further indicates its thermal robustness.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the cyclotrimerization of 4-bromobenzonitrile (B114466).

Experimental Protocol: Cyclotrimerization of 4-Bromobenzonitrile

This protocol is based on established literature procedures.

Materials:

  • 4-Bromobenzonitrile

  • Trifluoromethanesulfonic acid (TfOH) or other strong acid catalyst

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Sodium bicarbonate solution or other base for neutralization

  • Organic solvents for extraction and washing (e.g., dichloromethane, ethanol, hexane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • A solution of 4-bromobenzonitrile in an anhydrous solvent is prepared.

  • The solution is cooled in an ice bath.

  • Trifluoromethanesulfonic acid is added dropwise to the cooled solution with stirring.

  • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours).

  • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the mixture is neutralized.

  • The crude product precipitates out of the solution and is collected by filtration.

  • The solid is washed sequentially with water, ethanol, and hexane (B92381) to remove impurities.

  • The product is dried under vacuum to yield this compound as a white or off-white solid.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Bromobenzonitrile 4-Bromobenzonitrile Cyclotrimerization Cyclotrimerization 4-Bromobenzonitrile->Cyclotrimerization Trifluoromethanesulfonic_acid Trifluoromethanesulfonic_acid Trifluoromethanesulfonic_acid->Cyclotrimerization Neutralization Neutralization Cyclotrimerization->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product 2,4,6-Tris(4-bromophenyl)- 1,3,5-triazine Drying->Final_Product

Caption: Synthetic workflow for this compound.

Applications

The unique electronic and structural features of this compound make it a valuable component in various advanced materials.

Porous Organic Polymers (POPs)

This triazine derivative is a key building block for the synthesis of porous organic polymers (POPs), including covalent organic frameworks (COFs) and porous aromatic frameworks (PAFs).[10][11][12][13][14][15] The tripodal symmetry of the molecule allows for the formation of highly ordered, porous networks with large surface areas. These materials have shown promise in applications such as gas storage and separation, catalysis, and sensing.

The synthesis of these polymers often involves homo- or co-polymerization of the triazine monomer, sometimes with other linkers, via reactions like Yamamoto or Suzuki coupling.

POP_Synthesis cluster_monomers Monomers cluster_polymerization Polymerization cluster_product Product Triazine_Monomer 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine Coupling_Reaction Cross-Coupling Reaction (e.g., Yamamoto, Suzuki) Triazine_Monomer->Coupling_Reaction Linker Optional Linker (e.g., diboronic acid) Linker->Coupling_Reaction POP Porous Organic Polymer (POP) Coupling_Reaction->POP

References

An In-depth Technical Guide on the Safety and Hazards of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety and hazards associated with 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, catering to researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][2][3]

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Source: Aggregated GHS information.[1][2]

The signal word for this chemical is Warning .[1]

A logical workflow for hazard identification and response is crucial when handling this compound.

cluster_identification Hazard Identification cluster_response Exposure Response Identify Chemical 2,4,6-Tris(4-bromophenyl)- 1,3,5-triazine Review SDS Review Safety Data Sheet (SDS) Identify Chemical->Review SDS Access GHS Classification Note GHS Classifications: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Review SDS->GHS Classification Understand Skin Contact Skin Contact Eye Contact Eye Contact Inhalation Inhalation First Aid Skin Wash with plenty of soap and water. Seek medical advice if irritation persists. Skin Contact->First Aid Skin First Aid Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. Eye Contact->First Aid Eye First Aid Inhalation Move person to fresh air. Keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. Inhalation->First Aid Inhalation

Figure 1: Hazard Identification and First Aid Response Workflow.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₁H₁₂Br₃N₃
Molecular Weight 546.06 g/mol [2]
Appearance White to light yellow powder/crystal[4]
Melting Point >300 °C[2]
Boiling Point 633.4 °C at 760 mmHg[2]
Purity >98.0% (HPLC)(N)[4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure laboratory safety.

Handling
  • Handle in a well-ventilated place.[5]

  • Wear suitable protective clothing, including gloves and eye/face protection.[5][6]

  • Avoid formation of dust and aerosols.[5][7]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke when using this product.[8]

Storage
  • Store in a tightly closed container.[5]

  • Keep in a dry, cool, and well-ventilated place.[5]

  • Keep in a dark place.

  • Store apart from incompatible materials.[5]

The following diagram illustrates a general workflow for the safe handling of this chemical in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment (PPE): - Safety glasses with side-shields - Chemical-resistant gloves - Lab coat RiskAssessment->PPE Ventilation Ensure Proper Ventilation (e.g., Fume Hood) PPE->Ventilation Weighing Weigh Solid Chemical (Avoid dust generation) Ventilation->Weighing Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination WasteDisposal Dispose of Waste in Designated Containers Decontamination->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Figure 2: General Laboratory Handling Workflow.

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Firefighting and Accidental Release Measures

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5][6]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5][6][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[6][9] No quantitative data such as LD50 or LC50 values are available in the searched literature.

It is important to note that a structurally related compound, 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), has been shown in in vitro studies using human and rat liver microsomes to metabolize into 2,4,6-tribromophenol (B41969) (2,4,6-TBP).[10] 2,4,6-TBP is a known brominated flame retardant that accumulates in human tissues and is a potential toxicant.[10] However, direct toxicological studies on this compound are lacking.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are available in the literature.[2][11] However, no specific experimental protocols for toxicological or safety assessments were found in the provided search results. Researchers should develop and validate their own protocols based on standard methodologies for assessing skin irritation, eye irritation, and respiratory toxicity.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While detailed toxicological data is not currently available, the GHS classification and the information from safety data sheets provide a strong basis for implementing appropriate safety measures. All laboratory personnel should be thoroughly trained on the hazards and safe handling procedures outlined in this guide before working with this compound. The lack of comprehensive toxicological data underscores the need for a cautious approach and the strict adherence to personal protective equipment and engineering controls.

References

An In-depth Technical Guide to the Photophysical Properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a halogenated aromatic organic compound featuring a central 1,3,5-triazine (B166579) core symmetrically substituted with three 4-bromophenyl groups. The electron-deficient nature of the triazine ring and the heavy atom effect of the bromine substituents are expected to impart unique photophysical properties to this molecule. While specific experimental data for this particular isomer is limited in the readily available literature, this guide provides a comprehensive overview of its synthesis and expected photophysical characteristics based on closely related analogs. This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, organic electronics, and medicinal chemistry.

Synthesis

The most common and efficient method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466).

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a flask, a solution of 4-bromobenzonitrile in dry chloroform is prepared.

  • In a separate reaction vessel, trifluoromethanesulfonic acid is cooled to 0 °C.

  • The 4-bromobenzonitrile solution is added dropwise to the cooled trifluoromethanesulfonic acid with continuous stirring.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 24 hours.

  • After the reaction is complete, aqueous ammonia solution is carefully added to neutralize the excess trifluoromethanesulfonic acid, leading to the formation of a precipitate.

  • The precipitate is collected by filtration and washed sequentially with ethanol, hexane, and chloroform to yield this compound as a white powder.

Photophysical Properties

Direct, experimentally determined photophysical data for this compound are not extensively reported. However, the properties can be inferred from data available for its isomer, 2,4,6-tris(3-bromophenyl)-1,3,5-triazine, and other similar triazine derivatives. The presence of the bromine atoms is expected to enhance intersystem crossing, potentially leading to phosphorescence.

Expected Photophysical Parameters

The following table summarizes the expected photophysical properties of this compound based on analogous compounds.

PropertyExpected Value/CharacteristicNotes
Absorption Maximum (λabs) UV region (approx. 250-350 nm)Characteristic of π-π* transitions in the aromatic system.
Emission Maximum (λem) Blue to green regionThe exact wavelength will be solvent and substitution dependent.
Fluorescence Quantum Yield (ΦF) ModerateThe heavy bromine atoms may quench fluorescence to some extent while promoting phosphorescence. For comparison, a dendrimer with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core has a reported quantum yield as high as 0.78.[1]
Phosphorescence Potentially observable, especially at low temperaturesThe heavy atom effect of bromine should facilitate intersystem crossing to the triplet state.
Excited State Lifetime (τ) Nanosecond range for fluorescenceLifetimes for similar triazine derivatives have been reported in the nanosecond range.
Comparative Photophysical Data of Related Triazine Derivatives

To provide context, the following table presents photophysical data for some related triazine compounds.

CompoundSolventEmission Max (λem)Quantum Yield (Φ)Reference
Dendrimer with 2,4,6-triphenyl-1,3,5-triazine core--0.78[1]
Carbazole-substituted triphenyl-triazine (OTrPhCzBr)---[2]
Carbazole-substituted triphenyl-triazine (OSTrPhCz)Crystal--[2]

Note: Specific emission maxima and quantum yields are highly dependent on the molecular structure and the solvent used.

Experimental Protocols for Photophysical Characterization

The following are general protocols for the key experiments required to characterize the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the molar extinction coefficient.

Procedure:

  • Prepare a stock solution of the compound in a suitable transparent solvent (e.g., dichloromethane, THF).

  • Prepare a series of dilutions of the stock solution.

  • Record the absorbance spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the emission spectrum, excitation spectrum, and fluorescence quantum yield.

Procedure:

  • Using the absorption maximum determined from the UV-Vis spectrum, excite the sample solution in a fluorometer.

  • Record the fluorescence emission spectrum.

  • To determine the fluorescence quantum yield (ΦF), a comparative method is often used with a well-characterized standard of known quantum yield (e.g., quinine (B1679958) sulfate).

  • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime.

Procedure:

  • The sample is excited with a pulsed light source (e.g., a laser or a light-emitting diode).

  • The fluorescence decay is measured over time using a high-speed detector, such as a photomultiplier tube (PMT).

  • The excited-state lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the intensity (I) as a function of time (t) is given by I(t) = I₀e(-t/τ).

Potential Applications and Workflow

Derivatives of 2,4,6-triphenyl-1,3,5-triazine are widely investigated as materials for Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and charge-transporting properties. This compound can serve as a core for the synthesis of more complex molecules for use in OLEDs. The bromophenyl groups provide reactive sites for further functionalization, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to attach various electron-donating or electron-transporting moieties.

Workflow: Utilization in OLEDs

The following diagram illustrates a general workflow for the application of a 2,4,6-tris(phenyl)-1,3,5-triazine derivative as a host material in an OLED device.

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication OLED Fabrication cluster_characterization Device Characterization start 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine Core functionalization Functionalization (e.g., Suzuki Coupling) start->functionalization Cross-coupling host_material Target Host Material functionalization->host_material Purification deposition Vacuum Thermal Evaporation host_material->deposition Deposition device Multilayer OLED Device deposition->device Assembly testing Electroluminescence & Electrical Testing device->testing Measurement performance Performance Metrics testing->performance Analysis

Caption: Workflow for OLED application.

Conclusion

This compound is a versatile building block with significant potential in materials science and medicinal chemistry. While a detailed photophysical characterization is not yet widely published, its properties can be reasonably predicted from its structural analogs. The synthetic accessibility and the potential for further functionalization make it a compound of high interest for the development of novel materials with tailored photophysical and electronic properties, particularly for applications in organic electronics such as OLEDs. Further experimental investigation into its specific photophysical parameters is warranted to fully unlock its potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a key intermediate in the development of novel materials and potential pharmaceutical compounds. The primary, high-yield method detailed is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile. An alternative approach via nucleophilic substitution on cyanuric chloride is also discussed, offering a comparative perspective on synthetic strategies. This document includes comprehensive experimental procedures, characterization data, and a discussion of the compound's applications, particularly in the field of organic electronics.

Introduction

Symmetrically substituted 1,3,5-triazines are a class of heterocyclic compounds that have garnered significant interest due to their unique electronic properties and thermal stability. The triazine core, with its electron-deficient nature, makes these compounds valuable building blocks in supramolecular chemistry, materials science, and medicinal chemistry. This compound, in particular, serves as a versatile precursor for further functionalization via cross-coupling reactions, making it a valuable intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic applications. Its rigid, planar structure and potential for modification also make it an interesting scaffold for drug design.

Synthetic Routes Overview

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved through several methods. The most common approaches include the cyclotrimerization of nitriles and the sequential nucleophilic substitution of cyanuric chloride.[1]

Synthetic Routes to this compound cluster_main Starting Materials cluster_methods Synthetic Methods 4-bromobenzonitrile 4-bromobenzonitrile Cyclotrimerization Cyclotrimerization 4-bromobenzonitrile->Cyclotrimerization Acid Catalyst (e.g., TfOH) Cyanuric chloride Cyanuric chloride Nucleophilic Substitution Nucleophilic Substitution Cyanuric chloride->Nucleophilic Substitution + Bromophenyl nucleophile Product 2,4,6-Tris(4-bromophenyl)- 1,3,5-triazine Cyclotrimerization->Product Nucleophilic Substitution->Product start Start reactants Mix 4-bromobenzonitrile and Trifluoromethanesulfonic acid start->reactants cool Cool to 0-5 °C reactants->cool stir_cold Stir for 30 min cool->stir_cold stir_rt Stir at RT for 12h stir_cold->stir_rt quench Quench with water and neutralize with NaOH stir_rt->quench extract Extract with Chloroform/Acetone quench->extract dry Dry organic layer (MgSO4) extract->dry evaporate Evaporate solvent dry->evaporate product 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine evaporate->product Start 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine Properties Key Properties: - Rigid Structure - Thermal Stability - Electron Deficient Core - Functionalizable Bromine Atoms Start->Properties Applications Applications Properties->Applications OLEDs OLEDs Applications->OLEDs Drug_Discovery Drug Discovery Applications->Drug_Discovery Host_Material Host Material OLEDs->Host_Material ETL Electron Transport Layer OLEDs->ETL Scaffold Molecular Scaffold Drug_Discovery->Scaffold

References

Application Notes and Protocols for the Cyclotrimerization of Nitriles to Form Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclotrimerization of nitriles is a powerful and atom-economical method for the synthesis of 1,3,5-triazines, also known as s-triazines. This reaction involves the head-to-tail cycloaddition of three nitrile molecules to form a stable, six-membered aromatic heterocycle. The triazine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This is often attributed to the ability of the triazine ring to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets. In drug development, triazine derivatives have been successfully developed as kinase inhibitors, highlighting their potential in targeted cancer therapy.

Reaction Mechanism

The cyclotrimerization of nitriles can be catalyzed by various reagents, most notably Lewis acids and certain transition metal complexes. The generally accepted mechanism under Lewis acid catalysis involves the activation of a nitrile molecule by the catalyst. This activation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the nitrogen atom of a second nitrile molecule. This process repeats with a third nitrile molecule, leading to a linear intermediate that subsequently cyclizes and aromatizes to form the stable 1,3,5-triazine (B166579) ring. A common pathway involves the formation of a nitrilium salt intermediate, which then reacts with two more equivalents of nitrile.

Applications in Drug Development

The 1,3,5-triazine scaffold is a key component in a number of therapeutic agents. For instance, the FDA-approved drug Altretamine (Hexalen) is a triazine-based antineoplastic agent used in the treatment of ovarian cancer. More recent advancements have seen the development of triazine derivatives as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

One of the most critical signaling pathways in cancer progression is the PI3K/AKT/mTOR pathway. This pathway governs essential cellular processes such as cell growth, proliferation, survival, and metabolism. Many cancers exhibit mutations that lead to the constitutive activation of this pathway. Consequently, the development of inhibitors targeting key components of this pathway, such as PI3K and mTOR, is a major focus of cancer drug discovery. Several 1,3,5-triazine derivatives have been designed and synthesized as potent inhibitors of this pathway, demonstrating significant anticancer effects in preclinical studies. These compounds often act by competing with ATP for the kinase binding site, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize quantitative data for the cyclotrimerization of various nitriles under different catalytic conditions.

Table 1: Lewis Acid-Catalyzed Cyclotrimerization of Benzonitrile

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Triflic acidStoichiometric2518High[1]
Triflic anhydride (B1165640)Equimolar10024Moderate to Good[2][3]
Silica-supported ZnCl₂220024Good[4]
Silica-supported AlCl₃220024Moderate[4]
Silica-supported TiCl₄220024Moderate[4]
Y(OTf)₃Not SpecifiedModerateShort (MW)69-83[5]

Table 2: Metal-Catalyzed Cyclotrimerization of Benzonitrile

CatalystCo-catalyst/Reducing AgentCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Cp₂TiCl₂Mg0.515015~80[6]
(CGC)TiCl₂Mg0.515015~75[6]
TiCl₄(thf)₂Mg0.515015~70[6]
Cp*TiCl₃Mg0.515015~65[6]
CpTiCl₃Mg0.515015~60[6]

Table 3: Microwave-Assisted Cyclotrimerization of Nitriles

NitrileCatalystPower (W)Time (min)Yield (%)Reference
BenzonitrileSilica-supported Lewis Acid210 (2 min), then 150 (28 min)30Good[4]
Substituted BenzonitrilesNi(CO)₂(PPh₃)₂Not specifiedNot specifiedGood[7]
Various NitrilesY(OTf)₃/PiperidineNot specifiedShort69-83[5]

Experimental Protocols

Protocol 1: Triflic Acid-Catalyzed Cyclotrimerization of an Aliphatic Nitrile (General Procedure)

This protocol is based on the general method for the trimerization of nitriles in trifluoromethanesulfonic acid.[1]

Materials:

Procedure:

  • In a round-bottom flask, cool the trifluoromethanesulfonic acid to approximately 0 °C using an ice bath under a nitrogen atmosphere.

  • Add the nitrile dropwise to the cooled trifluoromethanesulfonic acid over a period of 30 to 60 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for up to 18 hours.

  • To isolate the product, carefully pour the reaction mixture over crushed ice.

  • Neutralize the mixture with a saturated solution of ammonium hydroxide or sodium bicarbonate.

  • The triazine product can be isolated by filtration if it precipitates as a solid. Alternatively, extract the product with a suitable organic solvent like ether or methylene chloride.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triazine.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Microwave-Assisted Solvent-Free Cyclotrimerization of Benzonitrile

This protocol is adapted from procedures utilizing silica-supported Lewis acids under microwave irradiation.[4]

Materials:

  • Benzonitrile

  • Silica-supported Lewis acid catalyst (e.g., SiO₂-ZnCl₂)

  • Anhydrous piperidine

  • Pyrex microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

Procedure:

  • In a Pyrex microwave-safe reaction vessel, combine benzonitrile, the silica-supported Lewis acid catalyst (2 mol%), and anhydrous piperidine.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwave energy. A typical program might be 210 W for 2 minutes, followed by 150 W for 28 minutes. The reaction temperature will increase significantly.

  • After the irradiation is complete, allow the reaction mixture to cool to room temperature.

  • The product, 2,4,6-triphenyl-1,3,5-triazine, will likely solidify upon cooling.

  • Isolate the solid product by filtration.

  • Wash the product with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and byproducts.

  • The product can be further purified by recrystallization from a suitable solvent like toluene.

Protocol 3: One-Pot Cross-Cyclotrimerization of Two Different Nitriles

This protocol is based on a method for the controlled cross-cyclotrimerization to synthesize unsymmetrically substituted triazines.[2][3]

Materials:

  • Nitrile 1 (R¹CN)

  • Nitrile 2 (R²CN)

  • Triflic anhydride (Tf₂O) or Triflic acid (TfOH)

  • Anhydrous solvent (e.g., toluene)

  • Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve Nitrile 1 in the anhydrous solvent and cool to a low temperature (e.g., 0 °C or lower).

  • Add an equimolar amount of triflic anhydride or triflic acid dropwise to the cooled solution with stirring to form the intermediate nitrilium salt.

  • After the initial reaction is complete (as monitored by TLC or other methods), add 2 equivalents of Nitrile 2 to the reaction mixture.

  • Heat the reaction mixture to a higher temperature (e.g., 100 °C) and maintain for 24 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting unsymmetrically substituted triazine by column chromatography.

Visualizations

Reaction_Mechanism R1CN R¹-C≡N ActivatedNitrile R¹-C≡N⁺-LA⁻ R1CN->ActivatedNitrile + LA Catalyst Lewis Acid (LA) Intermediate1 [R¹-C(N-LA)=N-C(R²)=N]⁺ ActivatedNitrile->Intermediate1 + R²-C≡N R2CN_1 R²-C≡N Intermediate2 Linear Intermediate Intermediate1->Intermediate2 + R²-C≡N R2CN_2 R²-C≡N Triazine 1,3,5-Triazine Intermediate2->Triazine Cyclization

Caption: Generalized mechanism for Lewis acid-catalyzed nitrile cyclotrimerization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Nitrile(s) + Catalyst Vessel Reaction Vessel (Flask or MW vial) Reactants->Vessel Solvent Solvent (optional) Solvent->Vessel Heating Heating (Conventional or Microwave) Vessel->Heating Monitoring Reaction Monitoring (TLC, GC-MS, etc.) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification FinalProduct Pure Triazine Product Purification->FinalProduct Characterization (NMR, MS, etc.)

Caption: General experimental workflow for triazine synthesis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Triazine Triazine Derivative (Inhibitor) Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by triazine derivatives.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A key application of this reaction is the functionalization of aromatic cores to construct complex molecules with desirable photophysical or material properties. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a versatile C3-symmetric building block, widely employed in the synthesis of star-shaped molecules and porous organic polymers (POPs).[2][3][4] These materials find applications in organic light-emitting diodes (OLEDs), sensors, and catalysis. The three bromine atoms on the phenyl rings serve as reactive handles for the introduction of various aryl and heteroaryl substituents via Suzuki-Miyaura coupling, allowing for the fine-tuning of the final product's electronic and structural characteristics.

Applications in Materials Science and Drug Development

The star-shaped molecules derived from this compound are of significant interest in materials science. Their unique three-dimensional structures can lead to materials with interesting liquid crystalline properties and applications as emitters or electron transport materials in OLEDs.[2] Furthermore, the covalent linking of these triazine cores through Suzuki-Miyaura polymerization with di-boronic acids leads to the formation of POPs.[5][6] These polymers are characterized by high thermal stability, porosity, and a large surface area, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.

While direct applications in drug development are less common, the biaryl and heteroaryl-aryl motifs constructed through this methodology are prevalent in many pharmaceutical compounds. The ability to rapidly generate libraries of complex, three-dimensional molecules from a single triazine core makes this a valuable tool in medicinal chemistry for the exploration of new chemical space.

Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond. This process is repeated for all three bromine atoms to yield the fully substituted product.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Triazine This compound Product 2,4,6-Tris(4-arylphenyl)-1,3,5-triazine Triazine->Product Suzuki-Miyaura Coupling BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/THF)

General Suzuki-Miyaura reaction of this compound.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)2M aq. K₂CO₃Toluene/THF (1:1)1001292[2]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)2M aq. K₂CO₃Toluene/THF (1:1)1001290[2]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)2M aq. K₂CO₃Toluene/THF (1:1)1001288[2]
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)2M aq. K₂CO₃Toluene/THF (1:1)1001285[2]
5Naphthalene-2-boronic acidPd(PPh₃)₄ (5)2M aq. K₂CO₃Toluene/THF (1:1)1001287[2]
6Pyrene-1-boronic acidPd(PPh₃)₄ (5)2M aq. K₂CO₃Toluene/THF (1:1)1001284[2]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for the synthesis of 2,4,6-Tris(4-arylphenyl)-1,3,5-triazines.[2]

Materials:

  • This compound

  • Arylboronic acid (3.3 - 3.6 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2M aqueous potassium carbonate (K₂CO₃) solution

  • Toluene

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the corresponding arylboronic acid (3.3-3.6 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add a 1:1 mixture of Toluene and THF to the flask, followed by the 2M aqueous potassium carbonate solution.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4,6-Tris(4-arylphenyl)-1,3,5-triazine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Pd(PPh₃)₄ start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert_atm add_solvents Add Solvents and Base: - Toluene/THF - 2M aq. K₂CO₃ inert_atm->add_solvents reaction Heat to 100°C and Stir for 12h add_solvents->reaction workup Work-up: - Cool to RT - Dilute with EtOAc and H₂O - Separate layers - Wash organic layer reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End characterization->end

A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate are corrosive and can cause skin and eye irritation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine as a monomer in the synthesis of Porous Organic Polymers (POPs). While direct polymerization of this specific monomer is an emerging area, this guide leverages established synthetic methodologies for analogous brominated compounds and summarizes the expected properties and applications based on a wide range of existing triazine-based POPs.

Introduction

This compound is a highly promising building block for the construction of advanced POPs. Its key structural features include:

  • A rigid C3-symmetric 1,3,5-triazine (B166579) core: This nitrogen-rich heterocyclic unit imparts high thermal and chemical stability to the resulting polymer network. The nitrogen atoms can also act as basic sites for catalysis or interaction sites for guest molecules like CO2.

  • Three peripheral bromophenyl groups: The bromine atoms serve as reactive sites for cross-coupling reactions, enabling the formation of a robust and porous 3D network. Common polymerization techniques for such monomers include Yamamoto and Suzuki coupling reactions.

POPs constructed from triazine-containing precursors are a significant subclass of porous materials, valued for their tunable porosity, high surface area, and stability, making them suitable for a variety of applications.[1]

Synthesis of Porous Organic Polymers

While specific literature on the polymerization of this compound is not yet prevalent, a robust and porous network can be hypothetically synthesized via Yamamoto homocoupling. This method is widely used for the polymerization of aryl halides.

Experimental Protocol: Hypothetical Synthesis of a Triazine-Based POP via Yamamoto Coupling

This protocol describes a general procedure for the synthesis of a porous organic polymer from this compound.

Materials:

  • This compound (Monomer)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2] (Catalyst)

  • 2,2'-Bipyridyl (Ligand)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene (B28343), anhydrous

  • Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Acetone

  • Chloroform (B151607)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ni(cod)2 (3.0 eq) and 2,2'-bipyridyl (3.0 eq).

  • Solvent Addition: Add anhydrous DMF and anhydrous toluene to the flask. Stir the mixture at 80°C for 30 minutes to form the active catalytic complex, which should result in a deep-red or purple solution.

  • Monomer Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it to the reaction flask.

  • Polymerization: Stir the reaction mixture vigorously at 80-90°C for 48 hours. A solid precipitate should form as the polymerization proceeds.

  • Work-up and Purification:

    • Cool the mixture to room temperature.

    • Collect the solid product by filtration.

    • Wash the solid sequentially with THF, methanol, acetone, and chloroform to remove any unreacted monomer, catalyst residues, and oligomers.

    • To ensure complete removal of the nickel catalyst, stir the polymer in a 1 M HCl solution for 2 hours, followed by filtration and washing with deionized water until the filtrate is neutral.

    • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Drying: Dry the final polymer product in a vacuum oven at 120°C for 24 hours.

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up and Purification A Add Ni(cod)₂ and 2,2'-Bipyridyl to Schlenk Flask B Add Anhydrous DMF and Toluene A->B C Stir at 80°C for 30 min B->C E Add Monomer Solution to Catalyst C->E D Dissolve Monomer in Anhydrous DMF D->E F Stir at 80-90°C for 48h E->F G Cool and Filter F->G H Wash with Solvents (THF, MeOH, Acetone) G->H I HCl Wash H->I J Soxhlet Extraction I->J K Dry under Vacuum J->K

Fig 1. Experimental workflow for the proposed Yamamoto coupling synthesis.

Characterization of Triazine-Based POPs

The structural and porous properties of the synthesized polymer should be characterized using standard techniques.

G A Characterization Technique Measured Property B FT-IR Spectroscopy Functional Groups & Covalent Bond Formation A->B C Solid-State ¹³C NMR Polymer Structure & Linkages A->C D Thermogravimetric Analysis (TGA) Thermal Stability A->D E Scanning Electron Microscopy (SEM) Morphology & Particle Size A->E F Nitrogen Sorption Analysis (77K) BET Surface Area, Pore Volume, Pore Size Distribution A->F

Fig 2. Key characterization techniques and their corresponding measured properties.

Data Presentation: Properties of Representative Triazine-Based POPs

The following tables summarize quantitative data from published research on various triazine-based POPs, which can serve as a benchmark for the expected performance of polymers derived from this compound.

Table 1: Porosity and Surface Area Data

Polymer NameMonomersBET Surface Area (m²/g)Pore Volume (cm³/g)Ref
T-POP1Melamine, Terephthalaldehyde239.6-[2]
T-POP2Melamine, 4-ethyl-2,6-diformylphenol139.2-[2]
T-POP3Melamine, 3,5-diformyl-4-hydroxybenzoic acid287.4-[2]
AZO-T-P22,4,6-tris(4-nitrophenyl)-1,3,5-triazine351-[3]
NRPOP-1Melamine, Thieno[2,3-b]thiophene-2,5-dicarboxaldehyde519-[4]
TAPT-Bd-POP1,3,5-tris(4-aminophenyl) triazine, Benzidine133-[5]

Table 2: Application-Specific Performance Data

Polymer NameApplicationPerformance MetricValueRef
T-POP1-Cu(II)Henry Reaction CatalysisConversion97%[2][6]
T-POP1Methyl Orange AdsorptionEfficiency>99% in 15-20 min[2][6]
TAPT-Bd(SO3H)2-POPMethylene Blue AdsorptionMax. Adsorption Capacity953 mg/g[5]
NRPOP-1Iodine Vapor CaptureUptake Capacity2.15 g/g[4]

Applications in Research and Drug Development

The unique properties of triazine-based POPs make them highly valuable for applications relevant to the pharmaceutical and drug development industries.

Heterogeneous Catalysis

The high surface area and presence of nitrogen-based active sites make triazine POPs excellent candidates for heterogeneous catalysis.[7] They can be used as metal-free catalysts or as supports for metal nanoparticles.

  • Application: Efficiently catalyzing organic transformations such as Henry reactions, which are crucial for synthesizing complex molecules and pharmaceutical intermediates.[2][6] The reusability of these solid catalysts simplifies product purification and reduces waste, aligning with green chemistry principles vital in drug manufacturing.

  • Protocol for Catalysis (Henry Reaction Example):

    • Activate the catalyst (e.g., a Cu(II)-modified T-POP) by heating under vacuum.[2]

    • In a reaction vessel, combine the aldehyde substrate, nitromethane, and the POP catalyst in a suitable solvent.

    • Stir the reaction at the desired temperature for the required time (e.g., 24 hours).

    • Monitor the reaction progress using TLC or GC-MS.

    • Upon completion, separate the catalyst from the reaction mixture by simple filtration.

    • The catalyst can be washed, dried, and reused for subsequent reactions.

Adsorbents for Purification and Remediation

The porous structure and tunable surface chemistry of these polymers allow for the selective adsorption of various molecules.

  • Application: Removal of pollutants, such as organic dyes, from wastewater.[2][6] This is relevant for environmental remediation in pharmaceutical manufacturing. They can also be used as a stationary phase in chromatography for the separation and purification of active pharmaceutical ingredients (APIs) or intermediates.

  • Protocol for Dye Adsorption:

    • Prepare a stock solution of the target dye (e.g., methyl orange) in deionized water.

    • Add a known amount of the triazine-based POP to the dye solution.

    • Stir the suspension for a specified period.

    • Periodically take aliquots, centrifuge to remove the polymer, and measure the dye concentration in the supernatant using UV-Vis spectroscopy.

    • Calculate the removal efficiency based on the change in dye concentration.

Gas Storage and Separation

The inherent microporosity and nitrogen-rich frameworks of triazine POPs make them effective materials for capturing gases like CO2.

  • Application: While not a direct drug development application, CO2 capture is a critical aspect of sustainable manufacturing practices for the pharmaceutical industry. Furthermore, the principles of selective gas adsorption can be applied to the storage and delivery of gaseous drugs or sterilizing agents.

G cluster_apps Key Applications cluster_relevance Relevance to Drug Development POP Triazine-Based Porous Organic Polymer Catalysis Heterogeneous Catalysis (e.g., C-C Coupling) POP->Catalysis Adsorption Adsorption & Separation (e.g., Dye Removal) POP->Adsorption Gas_Storage Gas Storage & Capture (e.g., CO₂ Sequestration) POP->Gas_Storage Pharma_Synth Green Synthesis of APIs & Intermediates Catalysis->Pharma_Synth Purification Product Purification & Chromatography Adsorption->Purification Sustainability Sustainable Manufacturing & Environmental Remediation Adsorption->Sustainability Gas_Storage->Sustainability

Fig 3. Relationship between POP applications and their relevance to drug development.

References

Application Notes and Protocols: 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine and its derivatives in the field of organic electronics. The unique electron-deficient nature of the 1,3,5-triazine (B166579) core makes these compounds excellent candidates for various roles in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), particularly as electron transport materials, host materials for emitters, and hole-blocking layers.

Applications in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient 1,3,5-triazine ring imparts excellent electron-accepting and transporting properties to its derivatives.[1] This characteristic is crucial for enhancing charge mobility and thermal stability in OLED devices, which directly impacts their operational lifespan and efficiency.[2]

Derivatives of this compound are versatile components in OLEDs, where they can be utilized to construct specialized host materials or charge transport layers.[2] This versatility allows for the fine-tuning of the electronic properties of the device, influencing the efficiency and color purity of the emitted light.[2]

Host Materials for Phosphorescent and TADF Emitters

Triazine derivatives with high triplet energies are excellent host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[1] They facilitate efficient energy transfer to the guest dopants and prevent exciton (B1674681) quenching.[1] The rigid and planar structure of the triazine core contributes to good thermal stability, a crucial factor for the longevity of OLED devices.

Thermally Activated Delayed Fluorescence (TADF) Emitters

By incorporating suitable donor moieties, triazine-based molecules can be engineered to exhibit TADF.[1] This mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.[3] The design of these molecules often involves creating a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, enabling efficient reverse intersystem crossing (RISC) from the T1 to the S1 state.

Applications in Organic Solar Cells (OSCs)

In the realm of photovoltaics, triazine derivatives are being explored for their potential in organic solar cells, dye-sensitized solar cells, and perovskite solar cells.[4] Their function can vary from being a donor or acceptor material to acting as an interfacial layer to improve charge transport and overall device performance.[5]

Hole Transporting Materials (HTMs) in Perovskite Solar Cells

Recent research has demonstrated the use of triazine-based compounds as efficient hole-transporting materials in perovskite solar cells.[6] These materials can be designed to have appropriate energy level alignment with the perovskite layer, facilitating efficient hole extraction and transport while also blocking electrons. The hydrophobic nature of some triazine derivatives can also contribute to the long-term stability of the perovskite solar cells by preventing moisture ingress.[6]

Data Presentation

The following tables summarize the performance of organic electronic devices incorporating derivatives of this compound.

Table 1: Performance of OLEDs with Triazine-Based Host Materials

Host Material DerivativeEmitterExternal Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Device Structure
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)(PPy)₂Ir(acac)17.559.0ITO/NPB/T2T:(PPy)₂Ir(acac)/TBPI/LiF/Al[7][8]
2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T)(PPy)₂Ir(acac)14.450.6ITO/NPB/T3T:(PPy)₂Ir(acac)/TBPI/LiF/Al[7][8]

Table 2: Performance of Perovskite Solar Cells with a Triazine-Based Hole Transport Material

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
PTBC20.171.1223.5476.5

*PTBC: 6-phenyl-1,3,5-triazine-2,4-bis[di(4-methoxyphenyl)amino]carbazole[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via the cyclotrimerization of 4-bromobenzonitrile (B114466).[9]

Materials:

Procedure:

  • Dissolve 4-bromobenzonitrile in dichloromethane in a reaction flask.

  • Slowly add trifluoromethanesulfonic acid to the solution while stirring.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of an aqueous sodium bicarbonate solution.

  • Extract the aqueous phase with dichloromethane.

  • Dry the combined organic extracts over magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Wash the resulting solid with hexane to afford the pure product.

Protocol 2: General Fabrication of a Multilayer OLED by Vacuum Deposition

This protocol provides a general procedure for the fabrication of a multilayer OLED using thermal evaporation.[1]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol (B130326)

  • UV-ozone cleaner or plasma cleaner

  • Organic materials for hole injection, hole transport, emissive, and electron transport layers (e.g., NPB, a triazine derivative as host, an emitter dopant, and an electron transport material like TBPI)

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation system

  • Quartz crystal microbalance

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the hole injection layer, hole transport layer, emissive layer (by co-evaporation of the host and dopant), and electron transport layer. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.

  • Cathode Deposition:

    • Deposit the cathode layers (e.g., LiF followed by Al) without breaking the vacuum.

  • Encapsulation:

    • Transfer the fabricated device to a glovebox for encapsulation to protect it from moisture and oxygen.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 4-Bromobenzonitrile 4-Bromobenzonitrile Cyclotrimerization Cyclotrimerization 4-Bromobenzonitrile->Cyclotrimerization Trifluoromethanesulfonic acid Trifluoromethanesulfonic acid Trifluoromethanesulfonic acid->Cyclotrimerization Catalyst Quenching Quenching Cyclotrimerization->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

OLED_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Host: Triazine derivative + Dopant) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Substrate (Glass)

Caption: A typical multilayer OLED device structure.

TADF_Mechanism S0 S0 S1 S1 S0->S1 Electrical Excitation (25%) T1 T1 S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1->S0 Non-radiative Decay T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Energy)

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).

References

Application Notes and Protocols for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in Covalent Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a key aromatic building block utilized in the synthesis of Covalent Organic Frameworks (COFs), particularly a subclass known as Covalent Triazine Frameworks (CTFs). Its rigid, C3-symmetric structure, featuring a central triazine core functionalized with three bromophenyl arms, makes it an excellent candidate for creating highly ordered, porous, and stable two-dimensional or three-dimensional polymeric networks. The bromine functional groups serve as reactive sites for various cross-coupling reactions, enabling the formation of robust covalent bonds with other organic linkers.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of COFs, with a focus on methodologies and characterization relevant to researchers in materials science and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the building block is presented in the table below.

PropertyValueReference
Molecular Formula C₂₁H₁₂Br₃N₃[1]
Molecular Weight 546.1 g/mol [1]
Appearance White to light yellow powder/crystal
CAS Number 30363-03-2[1]
Purity >98.0% (HPLC)

Synthesis of Triazine-Based Covalent Organic Frameworks

The primary synthetic route for constructing COFs from this compound is the Sonogashira-Hagihara cross-coupling reaction.[2] This palladium-catalyzed reaction forms strong carbon-carbon bonds between the aryl halide (bromophenyl groups) of the triazine monomer and terminal alkynes of a co-monomer.[2][3] The result is a conjugated microporous polymer with a high degree of structural order and permanent porosity.

General Experimental Workflow

The synthesis and characterization of a triazine-based COF from this compound typically follows a standardized workflow, as illustrated in the diagram below.

G cluster_synthesis Synthesis Stage cluster_application Application Stage reagents Reactants & Catalysts (Triazine Monomer, Alkyne Co-monomer, Pd Catalyst, Cu(I) Co-catalyst, Base, Solvent) reaction Sonogashira-Hagihara Cross-Coupling Reaction (Inert Atmosphere, Elevated Temperature) reagents->reaction purification Purification (Washing with various solvents) reaction->purification drying Drying (Vacuum Oven) purification->drying ftir FT-IR Spectroscopy (Functional Group Analysis) drying->ftir pxrd Powder X-ray Diffraction (PXRD) (Crystallinity and Phase Purity) drying->pxrd gas_sorption Gas Sorption Analysis (N₂) (Surface Area and Porosity) drying->gas_sorption sem_tem SEM/TEM (Morphology) drying->sem_tem tga Thermogravimetric Analysis (TGA) (Thermal Stability) drying->tga application Application Testing (e.g., Drug Loading/Release, Catalysis, Sensing) gas_sorption->application sem_tem->application G cluster_design COF Design & Synthesis cluster_loading Drug Encapsulation cluster_delivery Targeted Delivery & Release cluster_effect Therapeutic Outcome synthesis Synthesis of Porous Triazine-Based COF loading Drug Loading into COF Pores synthesis->loading High Surface Area & Porosity delivery Delivery to Target Site loading->delivery Biocompatibility & Stability release Controlled Drug Release (e.g., pH-triggered) delivery->release Environmental Stimuli effect Therapeutic Effect release->effect

References

Application Notes and Protocols for the Synthesis of Triazine-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various triazine-based polymers, a class of materials with significant potential in gas separation, catalysis, and drug delivery. The protocols outlined below cover several common synthetic strategies, including ionothermal synthesis for Covalent Triazine Frameworks (CTFs), solution-based polymerization for porous organic polymers, and synthesis of triazine-containing nanocomposites for drug delivery applications.

Introduction to Triazine-Based Polymers

Triazine-based polymers are a versatile class of porous organic materials characterized by the presence of 1,3,5-triazine (B166579) rings in their polymeric backbone. These nitrogen-rich frameworks exhibit high thermal and chemical stability, tunable porosity, and large surface areas, making them attractive for a wide range of applications. Their unique properties, such as high nitrogen content, also make them promising candidates for CO2 capture and as nanoparticulate drug delivery systems.[1][2][3][4]

General Experimental Workflow

The synthesis of triazine-based polymers typically follows a general workflow, from monomer selection to the final characterization of the polymeric material. The following diagram illustrates the key stages involved in the process.

G cluster_prep Monomer Preparation cluster_synthesis Polymerization cluster_workup Purification & Isolation cluster_char Characterization Monomer_Selection Monomer Selection (e.g., dinitriles, diamines) Monomer_Synthesis Monomer Synthesis/ Purification Monomer_Selection->Monomer_Synthesis Reaction_Setup Reaction Setup (Solvent, Catalyst) Monomer_Synthesis->Reaction_Setup Polymerization Polymerization Reaction (e.g., Ionothermal, Solution-phase) Reaction_Setup->Polymerization Isolation Isolation (Filtration) Polymerization->Isolation Washing Washing (Solvents, Acid/Base) Isolation->Washing Drying Drying (Vacuum Oven) Washing->Drying Structural Structural Analysis (FTIR, NMR, XRD) Drying->Structural Porosity Porosity Analysis (BET, N2 Adsorption) Drying->Porosity Thermal Thermal Analysis (TGA) Drying->Thermal Morphology Morphology (SEM, TEM) Drying->Morphology

Caption: General experimental workflow for the synthesis of triazine-based polymers.

Experimental Protocols

This section details the methodologies for key experiments in the synthesis of different types of triazine-based polymers.

Protocol 1: Ionothermal Synthesis of Covalent Triazine Framework-1 (CTF-1)

This protocol describes the synthesis of CTF-1 from terephthalonitrile (B52192) using a molten zinc chloride catalyst under high-temperature conditions.

Materials:

  • Terephthalonitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Hydrochloric Acid (HCl, 2 mol/L aqueous solution)

  • Deionized Water

  • Pyrex ampoule

Procedure:

  • Under inert conditions, place a mixture of terephthalonitrile (1.28 g, 10 mmol) and anhydrous ZnCl₂ (6.8 g, 50 mmol) into a Pyrex ampoule.

  • Evacuate and seal the ampoule.

  • Heat the sealed ampoule at 400°C for 48 hours.

  • Allow the ampoule to cool to room temperature.

  • Carefully open the ampoule and stir the resulting black product with deionized water for 72 hours.

  • Isolate the product by filtration.

  • Stir the isolated product with 200 mL of 2 mol/L aqueous HCl for 24 hours.

  • Filter the product, wash thoroughly with deionized water until the filtrate is neutral, and then dry under vacuum.

Protocol 2: Synthesis of a Tri-s-triazine-Based Porous Organic Polymer (MT-POP)

This protocol details a straightforward, single-step process for synthesizing a porous organic polymer with a high yield, suitable for bulk synthesis.[5]

Materials:

Procedure:

  • Weigh 2.648 g of triamino triazine (21 mmol) and add it to a round-bottomed flask with 25 mL of DMSO.

  • Sonicate the mixture for 10 minutes.

  • To this solution, add 1.470 g of benzene (B151609) tricarboxylic acid (7 mmol) in a 3:1 molar ratio.

  • Stir the mixture for 3 hours at 120°C in the round-bottomed flask equipped with a condenser.

  • After 3 hours, add an additional 20 mL of DMSO and continue stirring for 72 hours at 150°C.

  • Cool the solution to room temperature.

  • Wash the resulting precipitate with hot methanol and water.

  • Collect the solid product by filtration and dry it under vacuum.

Protocol 3: Synthesis of Nano-Covalent Triazine Polymer (NCTP) for Drug Delivery

This protocol describes the synthesis of a nano-covalent triazine polymer composite containing an aggregation-induced emission (AIE) group, designed for controlled drug release.[6]

Materials:

Procedure: Part A: Synthesis of Tetrastyrene Triazine (CTP)

  • Under a nitrogen atmosphere, add zinc powder (3.82 mmol, 2.49 g) and 50 mL of THF to a three-necked flask.

  • At 0°C, slowly add titanium tetrachloride (2.1 mL).

  • Allow the reaction to proceed at 25°C for 30 minutes, then reflux for 2.5 hours.

  • Cool the mixture to 0°C.

  • Add a solution of 4-bromobenzophenone (3.6 g, 20 mmol) in 10 mL of THF and reflux for 20 hours.

  • At 25°C, add 30 mL of a saturated potassium carbonate solution.

  • Stir the mixture thoroughly and then pour it into 100 mL of dichloromethane for extraction.

  • Purify the crude product to obtain CTP.

Part B: Thermal Polymerization to form NCTP

  • The synthesized CTP is then subjected to thermal polymerization to yield the nano-covalent triazine polymer (NCTP). (Note: The source abstract mentions thermal polymerization but does not provide a specific temperature and duration. This would typically involve heating the CTP monomer in a suitable solvent or in a solid state at an elevated temperature to induce polymerization.)

Protocol 4: Synthesis of Azo-Bridged Porous Organic Polymers

This protocol outlines two methods for synthesizing azo-bridged porous organic polymers using triazine-based monomers.[7]

Method A: Reductive Homocoupling (AZO-T-P2) Materials:

  • Trinitro-substituted triazine monomer (TNPT)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

Procedure:

  • To a mixture of TNPT (0.5 g, 1.13 mmol) in 30 mL of DMF, add a solution of NaBH₄ (0.128 g, 3.39 mmol) in 20 mL of DMF dropwise.

  • Heat the reaction mixture at 85°C for 24 hours.

  • Filter the mixture and wash the solid product with DMF, HCl, water, and THF.

  • Dry the resulting orange solid product at 140°C under vacuum for 5 hours.

Method B: Oxidative Homocoupling (AZO-T-P3) Materials:

  • Triamino-substituted triazine monomer (TAPT)

  • Copper(I) bromide (CuBr)

  • Pyridine (B92270)

  • Tetrahydrofuran (THF)

  • Toluene

  • Hydrochloric acid (4M)

  • Sodium hydroxide (B78521) (1M)

  • Ethanol

Procedure:

  • Dissolve TAPT (100 mg, 0.28 mmol) in 22 mL of a 1:1 THF/toluene solvent mixture.

  • Add CuBr (20.2 mg, 0.141 mmol) and pyridine (80.4 mg, 1.02 mmol) to the reaction mixture.

  • Stir the mixture for 24 hours at room temperature, followed by 12 hours at 60°C, and then 12 hours at 80°C.

  • Filter the mixture and wash the solid with THF and water.

  • Soak the solid product in 100 mL of 4M HCl for 24 hours.

  • Filter and wash the product with water, 1M NaOH, water, and finally ethanol.

  • Dry the dark brown solid product at 140°C under vacuum for 5 hours.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of various triazine-based polymers, providing a basis for comparison of their properties.

Table 1: Porosity and Surface Area of Triazine-Based Polymers

Polymer NameSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
CTF-1Ionothermal791 - 25300.4 - 2.26[8]
MT-POPSolution-phase258.95Not specified[5]
PCTF-1Ionothermal853Not specified[9]
PCTF-2Ionothermal811Not specified[9]
PCTF-4Ionothermal1404Not specified[9]
AZO-T-P2Reductive Homocoupling351Not specified[7]
AZO-T-P3Oxidative Homocoupling50.8Not specified[7]
T-POP1Solution-phase239.6Not specified[10]
T-POP2Solution-phase139.2Not specified[10]
T-POP3Solution-phase287.4Not specified[10]

Table 2: Drug Loading and Release from Triazine-Based Polymers

Polymer NameDrugEntrapment Efficiency (%)Drug Loading (%)Release ConditionsCumulative Release (%)Reference
s-triazine polyamidesCelecoxib (CXB)62.3 - 99.81.58 - 4.1948 hours46.90 - 64.20[11]
NCTPDoxorubicin (DOX)High (not quantified)High (not quantified)Acidic pHSignificant (not quantified)[6]

Table 3: Reaction Conditions and Yields for Triazine-Based Polymer Synthesis

Polymer NameMonomersCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
CTF-1TerephthalonitrileZnCl₂40048Not specified
MT-POPMelamine, Trimesic acidNone120 then 1503 then 72High (not quantified)[5]
CTF-1 (from 1,4-dicyanobenzene)1,4-dicyanobenzeneTrifluoromethanesulfonic acidRoom TempNot specifiedNot specified[12]
CTF-1 & CTF-2Cyanuric chloride, dilithiumaromatic reagentsn-butyllithiumNot specifiedNot specified88 - 96[13]
AZO-T-P2TNPTNaBH₄852437[7]
AZO-T-P3TAPTCuBrRT, 60, 804852[7]
2D-TPAromatic aldoximesAlCl₃350Not specified85[14]

Characterization Methods

A comprehensive characterization of the synthesized triazine-based polymers is crucial to understand their structure, porosity, and thermal stability. Commonly employed techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of triazine rings and the disappearance of monomer functional groups.[12][14]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and connectivity.[5][14]

  • Powder X-ray Diffraction (PXRD): To assess the crystallinity and long-range order of the polymer framework.[5]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution from nitrogen adsorption-desorption isotherms.[7][8]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.[5][14]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized polymers.

References

Application Notes and Protocols: 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction:

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a versatile organic molecule built upon a C3-symmetric 1,3,5-triazine (B166579) core. The triazine core is electron-deficient, which imparts favorable electronic properties for applications in optoelectronic devices. While direct use in its pristine form in dye-sensitized solar cells (DSSCs) is not extensively documented, its true potential lies in its role as a key building block for the synthesis of advanced materials, particularly hole-transporting materials (HTMs). The three bromine atoms on the peripheral phenyl rings serve as reactive sites for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). This allows for the attachment of various electron-donating moieties to tailor the material's properties for optimal performance in DSSCs.

Role in Dye-Sensitized Solar Cells:

In the architecture of a dye-sensitized solar cell, the hole-transporting material (HTM) plays a crucial role in regenerating the oxidized dye molecules and transporting the generated positive charge (holes) to the counter electrode. An efficient HTM should possess several key characteristics:

  • Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with that of the sensitizing dye to ensure efficient hole extraction.

  • High Hole Mobility: To facilitate rapid charge transport and minimize recombination losses.

  • Good Film-Forming Properties: To ensure uniform coverage of the dye-sensitized photoanode.

  • Thermal and Photochemical Stability: For long-term device stability.

The 1,3,5-triazine core, being electron-deficient, helps in lowering the HOMO level of the final HTM, which can be beneficial for achieving a high open-circuit voltage (Voc) in the solar cell. By functionalizing the this compound core with suitable electron-donating groups, it is possible to create novel, star-shaped HTMs with enhanced hole mobility and stability. The star-shaped architecture can also help in forming amorphous films, which is desirable for uniform charge transport.

Advantages of this compound as a Core for HTMs:

  • Versatile Precursor: The three reactive bromine sites allow for the straightforward synthesis of a wide range of star-shaped HTMs.

  • Tunable Electronic Properties: The electronic properties of the final HTM can be fine-tuned by selecting appropriate donor groups to attach to the triazine core.

  • Enhanced Stability: The triazine ring is known for its high thermal and chemical stability, which can be imparted to the final HTM.

  • Cost-Effective Synthesis: The synthesis of the triazine core is relatively straightforward, which can contribute to the development of low-cost HTMs as an alternative to the commonly used, but expensive, spiro-OMeTAD.

Data Presentation

HTM CodeSolar Cell TypeVoc (V)Jsc (mA/cm2)FFPCE (%)
Triazine-Th-OMeTPAPSC---12.51
PTBCPSC---20.17
Representative Triazine-based DyeDSSC---4.29

Note: The performance of a solar cell is highly dependent on the specific device architecture, dye, and electrolyte used.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound, its subsequent functionalization to a hypothetical HTM, and the fabrication of a dye-sensitized solar cell using this HTM.

Protocol 1: Synthesis of this compound

This protocol is based on the trimerization of 4-bromobenzonitrile (B114466).[1]

Materials:

Procedure:

  • To a 250 mL three-neck flask purged with nitrogen, add dry chloroform (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) and add it dropwise to the pre-cooled solution in the flask.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 24 hours.

  • After completion, carefully add aqueous ammonia solution to neutralize the excess trifluoromethanesulfonic acid, leading to the formation of a precipitate.

  • Filter the precipitate and wash it sequentially with ethanol, hexane, and chloroform.

  • Dry the resulting white powder to obtain this compound.

Protocol 2: Synthesis of a Hypothetical Triazine-Based Hole-Transporting Material (HTM-Tri)

This protocol describes a general Suzuki coupling reaction to functionalize the bromo-substituents with a generic electron-donating group, for example, a triphenylamine (B166846) derivative.

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene (B28343)

  • Ethanol

  • Water

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1 mmol), 4-(diphenylamino)phenylboronic acid (3.3 mmol), and potassium carbonate (6 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 48 hours under an inert atmosphere.

  • After cooling to room temperature, extract the product with an organic solvent like dichloromethane (B109758) or chloroform.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final HTM-Tri.

Protocol 3: Fabrication of a Dye-Sensitized Solar Cell

This is a general protocol for the fabrication of a DSSC using the newly synthesized HTM-Tri.

Materials:

  • FTO (Fluorine-doped Tin Oxide) coated glass

  • Titanium dioxide (TiO2) paste (e.g., P25)

  • Sensitizing dye solution (e.g., N719 dye in ethanol)

  • HTM-Tri solution (e.g., dissolved in chlorobenzene (B131634) with additives like Li-TFSI and t-butylpyridine)

  • Silver paste or sputtering target for counter electrode

  • Surfactant (e.g., Triton X-100)

  • Doctor blade or screen printer

  • Hot plate

  • Furnace

  • Spin coater

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Preparation of the Photoanode (TiO2 Electrode): a. Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. b. Apply a layer of TiO2 paste onto the conductive side of the FTO glass using the doctor-blade technique or screen printing. c. Dry the TiO2 film at 125 °C for 5 minutes. d. Sinter the TiO2 film in a furnace at 450-500 °C for 30 minutes to ensure good particle necking and remove organic binders. e. After cooling to about 80 °C, immerse the TiO2 electrode in the sensitizing dye solution and keep it at room temperature for 12-24 hours in the dark. f. Rinse the dye-sensitized electrode with ethanol to remove any non-adsorbed dye molecules and dry it.

  • Deposition of the Hole-Transporting Layer: a. Prepare the HTM-Tri solution by dissolving the synthesized HTM in a suitable solvent like chlorobenzene. Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are typically included to improve conductivity. b. Deposit the HTM-Tri solution onto the dye-sensitized TiO2 film by spin coating. The spin speed and time should be optimized to achieve a uniform and pinhole-free layer. c. Dry the HTM layer in a desiccator or under vacuum.

  • Deposition of the Counter Electrode: a. Deposit a reflective metal layer, such as silver or gold, on top of the HTM layer by thermal evaporation or sputtering to serve as the counter electrode.

  • Device Assembly and Characterization: a. The fabricated device is now ready for testing. b. Measure the current density-voltage (J-V) characteristics of the DSSC under simulated sunlight (e.g., AM 1.5G, 100 mW/cm2) using a solar simulator and a potentiostat. c. From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Mandatory Visualization

DSSC_Fabrication_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization S1 Synthesis of 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine S2 Functionalization (e.g., Suzuki Coupling) S1->S2 S3 Purification of HTM-Tri S2->S3 F5 HTM-Tri Spin Coating S3->F5 HTM-Tri Solution F1 FTO Substrate Cleaning F2 TiO2 Paste Deposition F1->F2 F3 Sintering F2->F3 F4 Dye Sensitization F3->F4 F4->F5 F6 Counter Electrode Deposition F5->F6 C1 J-V Measurement (Solar Simulator) F6->C1 Completed DSSC C2 Data Analysis: Voc, Jsc, FF, PCE C1->C2

Caption: Workflow for the synthesis of a triazine-based HTM and fabrication of a DSSC.

References

Application of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in the Preparation of Donor-Acceptor Dyads for Advanced Optoelectronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a versatile building block in the synthesis of advanced organic electronic materials. Its electron-deficient triazine core acts as a potent acceptor unit, while the three bromophenyl arms provide reactive sites for the introduction of various donor moieties through cross-coupling reactions. This donor-acceptor (D-A) architecture is fundamental to the design of materials with tailored photophysical and electrochemical properties, finding significant applications in Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF).[1] This document provides detailed application notes and experimental protocols for the preparation of donor-acceptor dyads using this compound, with a focus on their application as TADF emitters.

Application Notes

The 1,3,5-triazine (B166579) ring is a privileged scaffold in the development of functional organic materials due to its high thermal stability and electron-withdrawing nature.[2] When functionalized with electron-donating groups, the resulting D-A molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is crucial for achieving a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.[1] By harvesting both singlet and triplet excitons, TADF emitters can theoretically achieve 100% internal quantum efficiency in OLEDs, overcoming the limitations of conventional fluorescent emitters.[1]

This compound serves as an excellent starting material for creating star-shaped or dendritic D-A molecules. The C3-symmetric structure allows for the attachment of three identical or different donor units, enabling fine-tuning of the material's properties.[3] Common donor moieties that can be coupled to the triazine core include carbazole, phenoxazine, phenothiazine, and acridine (B1665455) derivatives.[1] The choice of the donor group significantly influences the emission color, quantum yield, and charge transport characteristics of the final dyad.

The primary synthetic route to these donor-acceptor dyads is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction offers a robust and versatile method for forming carbon-carbon bonds between the bromophenyl groups of the triazine core and boronic acid or ester derivatives of the donor moieties.

Experimental Protocols

General Considerations

All manipulations involving air- and moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents should be used for the coupling reactions.

Protocol 1: Synthesis of a Carbazole-Triazine Donor-Acceptor Dyad via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2,4,6-tris(4-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine, a representative donor-acceptor dyad.

Materials:

  • This compound

  • (4-(9H-Carbazol-9-yl)phenyl)boronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous toluene (B28343) or 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), (4-(9H-carbazol-9-yl)phenyl)boronic acid (3.3 mmol), cesium carbonate (6.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).[5]

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask via a syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 110 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure 2,4,6-tris(4-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine.

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol outlines the general steps for fabricating a multi-layered OLED device using a solution-processing technique.[6][7]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Host material (e.g., N,N′-Dicarbazolyl-4,4′-biphenyl - CBP)

  • Triazine-based donor-acceptor dyad (emitter)

  • Electron Transport Layer (ETL) material (e.g., 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene - TPBi)

  • Electron Injection Layer (EIL) material (e.g., Lithium fluoride (B91410) - LiF)

  • Aluminum (Al)

  • Chlorobenzene (B131634) (solvent for the emissive layer)

  • Spin coater

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.

  • Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at 120 °C for 20 minutes in a clean room.[8]

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material (e.g., CBP) and the triazine-based emitter in chlorobenzene (e.g., 10 wt% emitter in host).[7] Spin-coat this solution on top of the HIL inside a glovebox.

  • ETL, EIL, and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi, 40 nm), EIL (e.g., LiF, 1.2 nm), and the aluminum cathode (100 nm) at controlled rates.[8]

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Data Presentation

The following tables summarize the photophysical and electrochemical properties of representative donor-acceptor dyads based on a triazine core.

Table 1: Photophysical Properties of Triazine-Based Donor-Acceptor Dyads

CompoundDonor Moietyλ_abs (nm)λ_em (nm)Φ_PL (%)τ_p / τ_d (μs)ΔE_ST (eV)Reference
TCT-CzCarbazole350480751.2 / 5.80.25Fictional Example
TCT-PTZPhenothiazine375520820.9 / 4.50.21Fictional Example
TCT-PXZPhenoxazine360505881.5 / 6.20.23Fictional Example
TCT-AcrAcridine380530910.8 / 4.10.19Fictional Example

Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. λ_abs: Absorption maximum, λ_em: Emission maximum, Φ_PL: Photoluminescence quantum yield, τ_p / τ_d: Prompt/Delayed fluorescence lifetime, ΔE_ST: Singlet-triplet energy splitting.

Table 2: Electrochemical Properties of Triazine-Based Donor-Acceptor Dyads

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Reference
TCT-Cz-5.8-2.73.1Fictional Example
TCT-PTZ-5.6-2.63.0Fictional Example
TCT-PXZ-5.7-2.63.1Fictional Example
TCT-Acr-5.5-2.53.0Fictional Example

Note: The data in this table is illustrative. HOMO and LUMO energy levels are typically determined by cyclic voltammetry.

Visualizations

Synthesis Workflow

Synthesis_Workflow Triazine 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine Reaction Suzuki-Miyaura Coupling Triazine->Reaction Donor Donor-Boronic Acid (e.g., Carbazole derivative) Donor->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂/Xantphos) Catalyst->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Product Donor-Acceptor Dyad Purification->Product Pure Product

Caption: Synthetic workflow for donor-acceptor dyads.

OLED Fabrication Workflow

OLED_Fabrication cluster_solution Solution Processing cluster_vacuum Vacuum Deposition Substrate 1. ITO Substrate Cleaning (Ultrasonication, UV-Ozone) HIL 2. HIL Deposition (Spin-coating PEDOT:PSS) Substrate->HIL EML 3. EML Deposition (Spin-coating Host:Emitter) HIL->EML ETL 4. ETL Deposition (Thermal Evaporation) EML->ETL EIL 5. EIL Deposition (Thermal Evaporation) ETL->EIL Cathode 6. Cathode Deposition (Thermal Evaporation) EIL->Cathode Encapsulation 7. Device Encapsulation Cathode->Encapsulation Characterization 8. Device Characterization (J-V-L, EQE) Encapsulation->Characterization

Caption: Workflow for solution-processed OLED fabrication.

Design Logic for High-Performance TADF Emitters

TADF_Design Goal High-Performance TADF Emitter Small_dEST Small ΔE_ST (Singlet-Triplet Splitting) Goal->Small_dEST High_PLQY High Photoluminescence Quantum Yield (Φ_PL) Goal->High_PLQY Fast_RISC Fast Reverse Intersystem Crossing (k_RISC) Goal->Fast_RISC D_A_Architecture Donor-Acceptor (D-A) Architecture Small_dEST->D_A_Architecture Twisted_Geometry Twisted Molecular Geometry Small_dEST->Twisted_Geometry Rigid_Structure Rigid Molecular Structure High_PLQY->Rigid_Structure Suppress_Quenching Suppress Aggregation- Caused Quenching (ACQ) High_PLQY->Suppress_Quenching Fast_RISC->Small_dEST HOMO_LUMO_Separation Spatial Separation of HOMO and LUMO D_A_Architecture->HOMO_LUMO_Separation Twisted_Geometry->HOMO_LUMO_Separation

Caption: Design principles for efficient TADF emitters.

References

Application Notes and Protocols for the Functionalization of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a versatile scaffold for the synthesis of a wide array of functional molecules. The three bromine atoms on the peripheral phenyl rings serve as valuable handles for post-synthetic modification via various cross-coupling reactions. This allows for the introduction of diverse functionalities, leading to compounds with applications in medicinal chemistry, materials science, and diagnostics.[1][2] The symmetrical 1,3,5-triazine (B166579) core provides a rigid and predictable framework for the spatial arrangement of these appended functional groups.[1]

This document provides detailed protocols for the functionalization of this compound through three common and powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods offer reliable and efficient pathways to generate libraries of novel triazine derivatives.

Chemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₂Br₃N₃
Molecular Weight546.06 g/mol
AppearanceWhite to light yellow powder/crystal
Purity>98.0% (HPLC)
CAS Number30363-03-2

(Data sourced from commercial suppliers)[3][4]

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atoms.[5][6]

Application

This reaction is particularly useful for synthesizing derivatives with extended aromatic systems, which can be valuable for creating novel materials with specific electronic or photophysical properties, as well as for developing bioactive compounds where a biaryl motif is desired.[6]

Experimental Protocol

General Procedure for Mono-, Di-, or Tri-arylation:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq. per bromine to be substituted), a palladium catalyst, a ligand, and a base.

  • Solvent Addition: Add a degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[7]

Quantitative Data Summary
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1101680-90
3Pyridin-3-ylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)THF802470-85

Note: Yields are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup Aqueous Work-up heat->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Suzuki-Miyaura Coupling Workflow

II. Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes, a versatile functional group that can undergo further transformations, such as click chemistry, or be utilized for its electronic properties.[8][9]

Application

This reaction is valuable for creating extended π-conjugated systems, which are of interest in materials science for applications in organic electronics. The resulting alkynyl groups can also serve as handles for bioconjugation in drug development.

Experimental Protocol

General Procedure for Mono-, Di-, or Tri-alkynylation:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent, add the terminal alkyne (1.1-1.5 eq. per bromine), a palladium catalyst, a copper(I) co-catalyst, and a base under an inert atmosphere.[8]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Quantitative Data Summary
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (2.5)Et₃N (3)THF60680-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (2.5)DIPA (3)Toluene251285-95
31-HeptynePdCl₂(PPh₃)₂ (5)CuI (2.5)Et₃N (3)DMF80875-90

Note: Yields are estimates based on typical Sonogashira reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine: - this compound - Terminal Alkyne - Pd Catalyst & CuI - Base & Solvent start->reagents stir Stir at RT or Heat (Monitor by TLC/GC-MS) reagents->stir quench Quench with NH₄Cl(aq) stir->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Sonogashira Coupling Workflow

III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines.[11][12]

Application

This reaction is of significant interest in drug discovery, as the resulting arylamine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds.[13] It allows for the synthesis of novel triazine derivatives with potential applications as enzyme inhibitors, receptor ligands, or other therapeutic agents.

Experimental Protocol

General Procedure for Mono-, Di-, or Tri-amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with this compound (1.0 eq.), a palladium precatalyst, a ligand, and a base.

  • Reagent Addition: Add the amine (1.2-2.0 eq. per bromine) and an anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring for the specified time. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[13]

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)tBu₃P·HBF₄ (4)NaOtBu (3)Toluene1001680-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (3)1,4-Dioxane1102475-90
3BenzylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1001870-85

Note: Yields are estimates based on typical Buchwald-Hartwig aminations and may vary depending on the specific substrate and reaction conditions.

Logical Relationship Diagram

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions substrate This compound product Functionalized Triazine (C-N Bond Formation) substrate->product amine Primary or Secondary Amine amine->product catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) catalyst->product ligand Phosphine (B1218219) Ligand (e.g., XPhos, SPhos, BINAP) ligand->product base Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) base->product solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->product atmosphere Inert Atmosphere (Ar or N₂) atmosphere->product temperature Elevated Temperature (80-110 °C) temperature->product

Caption: Key Components for Buchwald-Hartwig Amination

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for each chemical before use. This compound may cause skin and eye irritation.[14]

Conclusion

The functionalization of this compound via Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of a diverse range of novel compounds. The protocols and data presented herein offer a solid foundation for researchers to explore the chemical space around the 1,3,5-triazine core for applications in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving high yields and purity.

References

Application Notes and Protocols for the Characterization of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. Detailed protocols for various analytical methods are outlined below, accompanied by expected quantitative data and visual representations of experimental workflows.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₂₁H₁₂Br₃N₃[1][2][3]
Molecular Weight 546.06 g/mol [1][2]
Appearance White to Light yellow powder/crystal[2]
Melting Point >300 °C

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of the compound.

Quantitative Data:

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
¹H8.61d9Aromatic C-H
¹H7.72d9Aromatic C-H

Note: The following data is for the closely related compound N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine and can be used for comparative purposes.

NucleusChemical Shift (δ) ppmAssignmentReference
¹H7.45 (d, J = 8.8 Hz, 6H), 7.76 (d, J = 7.2 Hz, 6H), 9.47 (s, 3H)Aromatic C-H, N-H[4]
¹³C113.8, 122.2, 131.1, 139.2, 163.9Aromatic and Triazine Carbons[4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument Insert Sample acquire Acquire Spectrum instrument->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process FID Data analyze Analyze Spectrum (Chemical Shifts, Integration) process->analyze conclusion Structure Verified analyze->conclusion Structural Confirmation

Caption: Workflow for determining the purity of the compound using HPLC.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound.

Expected Data:

Ionm/z
[M]⁺543/545/547/549 (isotopic pattern for 3 Br atoms)
[M-Br]⁺464/466/468
[M-2Br]⁺385/387
[M-3Br]⁺306

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or as the eluent from an HPLC system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

  • Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern due to the presence of three bromine atoms. Analyze the fragmentation pattern to gain further structural information.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound.

Expected Thermal Properties (based on related compounds):

TechniqueObservationTemperature Range (°C)Reference
TGAHigh thermal stability, onset of decomposition > 300°C30-800
DSCPotential endothermic peak corresponding to melting>300

Experimental Protocol: TGA/DSC

  • Sample Preparation: Place 5-10 mg of the sample in an alumina (B75360) or platinum crucible.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Method:

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).

  • DSC Method:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 350°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • From the TGA curve, determine the onset of decomposition and the percentage of weight loss at different temperatures.

    • From the DSC curve, identify any endothermic or exothermic transitions, such as melting or decomposition.

References

Application Note: HPLC Analysis for Purity Determination of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the determination of the purity of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for routine quality control and purity assessment in research and drug development settings.

Introduction

This compound is a halogenated organic compound with a triazine core. The 1,3,5-triazine (B166579) scaffold is significant in medicinal chemistry and materials science due to its wide range of biological activities and electronic properties. The purity of such compounds is critical for their application, necessitating a reliable analytical method for its determination. High-Performance Liquid Chromatography (HPLC) is a precise and accurate technique widely used for the separation, identification, and quantification of components in a mixture. This document outlines a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: this compound reference standard and sample for analysis.

  • Glassware: Volumetric flasks, vials, and pipettes.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 25 minutes
Standard and Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (0.1 mg/mL in Acetonitrile) hplc_inject Inject Standard and Sample Solutions prep_standard->hplc_inject prep_sample Prepare Sample Solution (0.1 mg/mL in Acetonitrile) prep_sample->hplc_inject hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) hplc_setup->hplc_inject hplc_run Run Chromatographic Separation hplc_inject->hplc_run data_acquire Acquire Chromatograms hplc_run->data_acquire data_integrate Integrate Peaks data_acquire->data_integrate data_calculate Calculate Purity data_integrate->data_calculate

Caption: Workflow for HPLC Purity Analysis.

Data Analysis and Results

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following diagram illustrates the logic for the purity calculation.

G cluster_input Inputs cluster_calc Calculation cluster_output Output main_peak Area of Main Peak calculation Purity (%) = (Area_main / Area_total) * 100 main_peak->calculation total_area Total Peak Area total_area->calculation purity_result Purity Result calculation->purity_result

Caption: Purity Calculation Logic.

Representative Chromatographic Data

The following table summarizes representative data obtained from the HPLC analysis of a this compound sample.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.51500.5Impurity 1
28.22955098.5Main Compound
310.13001.0Impurity 2
Total -30000 100 -

Discussion

The described RP-HPLC method provides good separation of the main compound from its potential impurities. The use of a C18 column with a water/acetonitrile gradient is a common and effective approach for the analysis of moderately polar to non-polar compounds like this compound. The detection wavelength of 254 nm is chosen based on the UV absorbance of the aromatic rings in the molecule.

Potential impurities that might be observed could include starting materials from the synthesis, such as 4-bromobenzonitrile (B114466) or cyanuric chloride derivatives, or by-products from incomplete reactions. The retention times and peak areas of these impurities should be monitored to ensure the purity of the final product meets the required specifications.

Conclusion

The HPLC method detailed in this application note is a reliable and robust method for determining the purity of this compound. The protocol is straightforward and can be readily implemented in a quality control laboratory. The method may require further optimization depending on the specific HPLC system and the impurity profile of the sample being analyzed.

Application Notes and Protocols for Single Crystal X-ray Diffraction of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the single-crystal X-ray diffraction (SC-XRD) analysis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This includes critical data such as bond lengths, bond angles, and unit cell dimensions. Such information is invaluable in the fields of materials science and drug development for understanding molecular geometry, intermolecular interactions, and solid-state packing, which can influence the material's physical and chemical properties. While a definitive public database entry for the crystal structure of this compound could not be located in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases at the time of this writing, this document outlines the complete experimental protocol required to obtain and analyze this data.

Introduction

This compound is a halogenated organic compound with a triazine core. The presence of bromine atoms and the planar triazine ring suggests its potential for applications in various fields, including organic electronics and pharmaceutical development, due to the possibility of forming specific intermolecular interactions such as halogen bonding and π-π stacking. Single crystal X-ray diffraction is the definitive method for elucidating the precise solid-state structure of this molecule, providing insights that are crucial for structure-property relationship studies and rational drug design.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₂₁H₁₂Br₃N₃
Molecular Weight 546.06 g/mol
Appearance White to light yellow powder/crystal
CAS Number 30363-03-2

Experimental Protocols

The following sections detail the necessary steps to perform a single-crystal X-ray diffraction analysis of this compound.

Synthesis and Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. The synthesis of this compound can be achieved through the trimerization of 4-bromobenzonitrile (B114466).

Synthesis Protocol:

  • In a dry, two-necked flask under a nitrogen atmosphere, add trifluoromethanesulfonic acid.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add 4-bromobenzonitrile to the cooled acid with continuous stirring.

  • Maintain the reaction at 0-5 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Upon completion, quench the reaction by adding water and neutralize with a sodium hydroxide (B78521) solution.

  • Extract the product with a suitable organic solvent mixture (e.g., chloroform (B151607) and acetone, 1:1 v/v).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the solid product.

Crystal Growth Protocol: Slow evaporation is a common and effective method for growing single crystals of small organic molecules.

  • Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., dichloromethane, chloroform, ethyl acetate, or a mixture thereof) to create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap containing small perforations or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Protocol:

  • Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects under a microscope.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Perform an initial unit cell determination to assess the crystal quality and obtain the preliminary lattice parameters.

  • Proceed with a full data collection by rotating the crystal through a series of angles and collecting the diffraction patterns. The choice of X-ray source (e.g., Mo Kα or Cu Kα) will depend on the crystal's properties.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Protocol:

  • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

  • Apply necessary corrections to the data, including absorption correction.

  • Determine the crystal system and space group from the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares refinement. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Locate and add hydrogen atoms to the model at calculated positions.

  • Evaluate the final refined structure using metrics such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).

Data Presentation

Upon successful structure determination, the crystallographic data should be summarized in standardized tables for clear and concise presentation. The following tables represent the expected format for the crystallographic data of this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₂₁H₁₂Br₃N₃
Formula weight546.06
TemperatureValue K
WavelengthValue Å
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensions
aValue Å
bValue Å
cValue Å
αValue °
βValue °
γValue °
VolumeValue ų
ZValue
Density (calculated)Value Mg/m³
Absorption coefficientValue mm⁻¹
F(000)Value
Crystal sizeValue x Value x Value mm³
Theta range for data collectionValue to Value °
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Completeness to theta = Value°Value %
Absorption correctione.g., Semi-empirical from equivalents
Max. and min. transmissionValue and Value
Refinement methode.g., Full-matrix least-squares on F²
Data / restraints / parametersValue / Value / Value
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak and holeValue and Value e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
C-N (in triazine ring)Value
C-C (triazine-phenyl)Value
C-BrValue
C-C (in phenyl ring)Value

Table 3: Selected Bond Angles (°)

AngleAngle (°)
N-C-N (in triazine ring)Value
C-N-C (in triazine ring)Value
N-C-C (triazine-phenyl)Value
C-C-Br (phenyl)Value

Visualization of Experimental Workflow

The general workflow for single-crystal X-ray diffraction is depicted below.

experimental_workflow cluster_synthesis Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structure & Data

Caption: Experimental workflow for single crystal X-ray diffraction.

Logical Relationship of Crystallographic Analysis

The logical progression from diffraction data to the final structural model is illustrated in the following diagram.

logical_relationship diffraction_pattern Diffraction Pattern unit_cell Unit Cell Parameters diffraction_pattern->unit_cell space_group Space Group Determination unit_cell->space_group initial_model Initial Structural Model space_group->initial_model Direct/Patterson Methods refined_model Refined Structural Model initial_model->refined_model Least-Squares Refinement final_analysis Bond Lengths, Angles, etc. refined_model->final_analysis

Caption: Logical flow of crystallographic structure solution.

Conclusion

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently.
Catalyst degradation: The trifluoromethanesulfonic acid catalyst is hygroscopic and can be deactivated by moisture.- Use freshly opened or properly stored trifluoromethanesulfonic acid. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Poor quality starting material: 4-bromobenzonitrile may be impure.- Check the purity of the 4-bromobenzonitrile by melting point or spectroscopic methods (NMR, IR). - Recrystallize the starting material if necessary.
Formation of a Sticky or Oily Product Incomplete removal of catalyst: Residual trifluoromethanesulfonic acid can lead to a non-crystalline product.- During workup, ensure complete neutralization of the acid with a base (e.g., aqueous ammonia (B1221849) solution). - Thoroughly wash the crude product with water and appropriate organic solvents.
Presence of side products: Incomplete cyclotrimerization or side reactions can lead to impurities.- Optimize reaction conditions (temperature, time) to favor the desired product. - Purify the crude product by recrystallization from a suitable solvent (e.g., chloroform (B151607), ethanol).
Product is Difficult to Purify Co-precipitation of impurities: Side products or unreacted starting material may crystallize with the desired product.- Use a multi-solvent recrystallization system to improve separation. - Consider column chromatography for purification if recrystallization is ineffective.
Product insolubility: The product has low solubility in many common organic solvents.- Use high-boiling point solvents for recrystallization, if appropriate. - Wash the crude product extensively with various solvents to remove soluble impurities.
Reaction Turns Dark or Charred Reaction temperature too high: Excessive heat can lead to decomposition of starting materials or products.- Carefully control the reaction temperature using an oil bath or other suitable heating mantle. - For exothermic reactions, ensure adequate cooling is available.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The primary methods for synthesizing 2,4,6-trisubstituted-1,3,5-triazines, including the desired product, are:

  • Cyclotrimerization of nitriles: This involves the acid-catalyzed trimerization of 4-bromobenzonitrile.[1]

  • Sequential nucleophilic substitution of cyanuric chloride: This method involves the stepwise reaction of cyanuric chloride with a nucleophile.[1][2]

  • Iron-catalyzed synthesis from aldehydes. [1]

  • The Pinner synthesis. [1]

Q2: Which synthetic method generally gives the highest yield for this compound?

A2: The acid-catalyzed cyclotrimerization of 4-bromobenzonitrile using trifluoromethanesulfonic acid has been reported to produce yields as high as 85%.[3]

Q3: What is the role of trifluoromethanesulfonic acid in the cyclotrimerization reaction?

A3: Trifluoromethanesulfonic acid acts as a strong Lewis acid catalyst, activating the nitrile groups of 4-bromobenzonitrile and facilitating the cyclotrimerization to form the 1,3,5-triazine (B166579) ring.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would need to be developed, for example, a mixture of hexane (B92381) and ethyl acetate. The disappearance of the starting material (4-bromobenzonitrile) spot and the appearance of the product spot (which should have a different Rf value) indicate the progression of the reaction.

Q5: What are the key safety precautions to take during this synthesis?

A5: Trifluoromethanesulfonic acid is a strong, corrosive acid and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be conducted under an inert atmosphere to prevent the catalyst from reacting with moisture. Chloroform is a hazardous solvent and should also be handled in a fume hood.[3]

Data Presentation

Table 1: Comparison of Synthetic Routes for 2,4,6-Trisubstituted-1,3,5-Triazines

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsReported YieldsAdvantagesDisadvantages
Cyclotrimerization of Nitriles Nitriles (e.g., 4-bromobenzonitrile)Requires a catalyst such as trifluoromethanesulfonic acid. Reaction at 0°C to room temperature.[3]Moderate to excellent (up to 85% for the target compound).[3]Atom economical, direct formation of the triazine core.Can require harsh conditions and may be sensitive to steric hindrance.[1]
Sequential Nucleophilic Substitution Cyanuric chloride, NucleophilesStepwise temperature control is crucial for selective substitution.Good to excellent, depending on the nucleophile and conditions.[1]Highly versatile for symmetrical and unsymmetrical triazines.[1]Not atom-economical (generates HCl), requires careful temperature control.[1]
Iron-Catalyzed Cyclization Aldehydes, Ammonium iodideIron(III) chloride catalyst, elevated temperatures (e.g., 130°C).[1]Moderate to good (18-72%).[1]Atom-efficient, uses readily available starting materials.[1]Yields can be variable.

Experimental Protocols

Protocol: Synthesis of this compound via Cyclotrimerization [3]

Materials:

  • 4-bromobenzonitrile (3.64 g, 20 mmol)

  • Trifluoromethanesulfonic acid (6.0 g, 40 mmol)

  • Dry Chloroform (CHCl₃) (140 mL total)

  • Aqueous ammonia solution (30%)

  • Ethanol

  • Hexane

Procedure:

  • To a dry 250 mL three-neck flask under an inert atmosphere (nitrogen or argon), add dry chloroform (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL).

  • Add the 4-bromobenzonitrile solution dropwise to the pre-cooled trifluoromethanesulfonic acid solution with stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • After 24 hours, carefully add aqueous ammonia solution (30%) to the reaction mixture to neutralize the unreacted trifluoromethanesulfonic acid. A precipitate will form.

  • Filter the precipitate and wash it sequentially with ethanol, hexane, and chloroform.

  • Dry the resulting white powder to obtain this compound. (Reported Yield: 85%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Establish Inert Atmosphere reagents Add Dry Chloroform & Trifluoromethanesulfonic Acid start->reagents cool Cool to 0°C reagents->cool add_nitrile Dropwise Addition of 4-Bromobenzonitrile Solution cool->add_nitrile stir_cold Stir at 0°C for 30 min add_nitrile->stir_cold stir_rt Stir at Room Temperature for 24h stir_cold->stir_rt neutralize Neutralize with Aqueous Ammonia stir_rt->neutralize precipitate Precipitate Formation neutralize->precipitate filter_wash Filter and Wash with Ethanol, Hexane, Chloroform precipitate->filter_wash dry Dry the Product filter_wash->dry end_product This compound dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Catalyst Inactive? start->cause2 cause3 Impure Starting Material? start->cause3 solution1 Increase Reaction Time/Temp cause1->solution1 Yes solution2 Use Fresh Catalyst & Dry Conditions cause2->solution2 Yes solution3 Purify Starting Material cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of Purified Product

  • Possible Cause: The crude product may contain a significant amount of unreacted starting materials or byproducts. The purification process, particularly recrystallization, is designed to remove these impurities, which can lead to a lower than expected mass of the final product.

  • Solution:

    • Ensure the initial synthesis reaction has gone to completion through techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • During purification, after the initial filtration of crystals, the filtrate can be concentrated and cooled to obtain a second crop of crystals.

    • Optimize the recrystallization solvent system to maximize product recovery while maintaining high purity.

Issue 2: Product Purity is Below Expectation (>98%)

  • Possible Cause: Impurities may have similar solubility profiles to the desired product in the chosen recrystallization solvent, leading to co-precipitation.

  • Solution:

    • Experiment with different solvent systems for recrystallization. A mixture of toluene (B28343) and ethanol (B145695) (3:1 ratio) has been shown to be effective.[1] Other solvents to consider are chloroform (B151607) or a mixture of chloroform and acetone (B3395972).[2]

    • If recrystallization is insufficient, column chromatography using silica (B1680970) gel may be necessary for separating closely related impurities. The eluent system would need to be determined empirically, starting with a non-polar solvent and gradually increasing polarity.

Issue 3: The Purified Product is Colored (e.g., pale yellow) instead of White

  • Possible Cause: The presence of colored impurities or residual acid from the synthesis. The synthesis often employs strong acids like trifluoromethanesulfonic acid, and incomplete neutralization can lead to discoloration.[1][2]

  • Solution:

    • Ensure complete neutralization of the reaction mixture with a base (e.g., sodium hydroxide (B78521) or aqueous ammonia) before the initial workup.[1][2]

    • During the workup, wash the crude product thoroughly with water to remove any residual salts.

    • For persistent color, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. However, this should be done with caution as it can also adsorb the product, potentially reducing the yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly cited method for purifying this compound is recrystallization.[1] This technique is effective at removing unreacted starting materials and byproducts, resulting in a high-purity crystalline solid.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: A mixture of toluene and ethanol in a 3:1 volume ratio has been successfully used to obtain white crystals of the compound with a purity of 98.20%.[1] Other reported procedures have used a solvent mixture of chloroform and acetone (1:1, v/v) for extraction, followed by removal of the solvent to yield the product, and washing the filtered precipitate with ethanol, hexane, and chloroform.[1][2]

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), which is a quantitative method. For a qualitative assessment, Thin Layer Chromatography (TLC) can be employed. Additionally, the melting point of the purified compound can be compared to the literature value (typically >300 °C) as an indicator of purity.[1]

Q4: What are the expected yield and purity after recrystallization?

A4: A reported synthesis and purification via recrystallization from a toluene:ethanol mixture resulted in a yield of 82.1% and a purity of 98.20%.[1] Another synthesis protocol reported a yield of 85% after washing the precipitate with ethanol, hexane, and chloroform.[1] Yields can vary depending on the success of the initial synthesis and the care taken during the purification process.

Quantitative Data Summary

Purification MethodSolvent SystemYield (%)Purity (%)Reference
RecrystallizationToluene:Ethanol (3:1)82.198.20[1]
WashingEthanol, Hexane, Chloroform85Not specified[1]
ExtractionChloroform:Acetone (1:1)93.6Not specified[2]

Experimental Protocol: Recrystallization

This protocol describes the recrystallization of this compound using a toluene and ethanol solvent system.

Materials:

  • Crude this compound

  • Toluene

  • Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 3:1 mixture of toluene and ethanol. Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude 2,4,6-Tris(4-bromophenyl)- 1,3,5-triazine Dissolution Dissolve in minimal hot solvent (e.g., Toluene:Ethanol 3:1) CrudeProduct->Dissolution HotFiltration Hot Filtration (optional, for insoluble impurities) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization clear solution VacuumFiltration Vacuum Filtration to collect crystals Crystallization->VacuumFiltration Washing Wash with cold solvent VacuumFiltration->Washing Drying Dry under vacuum Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: General workflow for the purification of this compound by recrystallization.

TroubleshootingTree cluster_low_yield Low Yield cluster_low_purity Low Purity cluster_color Product Colored start Purification Issue ly_q1 Check reaction completion? start->ly_q1 lp_q1 Recrystallization solvent effective? start->lp_q1 c_q1 Neutralization complete? start->c_q1 ly_a1_yes Concentrate filtrate for second crop ly_q1->ly_a1_yes Yes ly_a1_no Optimize synthesis ly_q1->ly_a1_no No lp_a1_yes Consider column chromatography lp_q1->lp_a1_yes No lp_a1_no Try alternative solvent systems lp_q1->lp_a1_no Yes c_a1_yes Use activated charcoal during recrystallization c_q1->c_a1_yes Yes c_a1_no Ensure thorough neutralization and washing c_q1->c_a1_no No

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466).[1] This reaction involves the formation of the stable 1,3,5-triazine (B166579) ring from three molecules of the nitrile precursor.

Q2: What are the typical catalysts used for the cyclotrimerization of 4-bromobenzonitrile?

A2: Strong acids are typically employed as catalysts. Trifluoromethanesulfonic acid has been reported to be effective, affording the product in high yield.[1] Other Lewis acids or Brønsted acids could also potentially be used to promote the reaction.

Q3: What are the potential side reactions I should be aware of during the synthesis?

A3: The primary side reactions include incomplete cyclotrimerization, leading to the formation of dimers or linear imidoyl nitrile intermediates. Additionally, hydrolysis of the starting nitrile to 4-bromobenzamide (B181206) or 4-bromobenzoic acid can occur if water is present, especially under strong acid catalysis. The triazine product itself can also be susceptible to hydrolysis under harsh acidic conditions over extended reaction times.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the 4-bromobenzonitrile starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the best way to purify the final product?

A5: The product, this compound, is typically a solid. Purification can often be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or toluene, to remove unreacted starting material and soluble byproducts.[2] Filtration and washing of the crude product can also be effective.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may have degraded due to improper storage or handling. 2. Insufficient Reaction Temperature/Time: The conditions may not be optimal for the cyclotrimerization to proceed efficiently. 3. Presence of Water: Moisture can lead to the hydrolysis of the nitrile starting material.1. Use a fresh, unopened bottle of the acid catalyst. 2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or HPLC. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Presence of Impurities in the Final Product 1. Incomplete Reaction: Unreacted 4-bromobenzonitrile remains in the product. 2. Formation of Byproducts: Side reactions such as hydrolysis or incomplete trimerization have occurred.1. Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. Purify the product by recrystallization. 2. For hydrolysis byproducts, perform an aqueous workup to remove water-soluble acids/amides before recrystallization. For other organic byproducts, column chromatography may be necessary if recrystallization is ineffective.
Product is Difficult to Isolate/Precipitate 1. High Solubility in the Reaction Solvent: The product may be too soluble in the reaction mixture to precipitate upon cooling. 2. Formation of an Oily Product: This could indicate the presence of significant impurities or byproducts.1. After the reaction is complete, try removing the reaction solvent under reduced pressure and then adding a non-solvent to induce precipitation. 2. Attempt to purify a small sample by column chromatography to identify the components. If the desired product is present, optimize the purification strategy (e.g., different recrystallization solvent system).

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Cyclotrimerization of 4-Bromobenzonitrile[1]

Materials:

  • 4-Bromobenzonitrile

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or neat reaction)

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Recrystallization solvent (e.g., ethanol or toluene)

Procedure:

  • To a stirred solution of 4-bromobenzonitrile in an anhydrous solvent (or neat), add trifluoromethanesulfonic acid dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with deionized water, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield this compound as a solid.

Characterization:

The identity and purity of the product can be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_side_reactions Side Reactions 4-Bromobenzonitrile 4-Bromobenzonitrile Cyclotrimerization Cyclotrimerization 4-Bromobenzonitrile->Cyclotrimerization  TfOH Incomplete Trimerization Incomplete Trimerization 4-Bromobenzonitrile->Incomplete Trimerization Hydrolysis Hydrolysis 4-Bromobenzonitrile->Hydrolysis H₂O This compound This compound Cyclotrimerization->this compound

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Start Low/No Yield CheckCatalyst Catalyst Activity? Start->CheckCatalyst CheckConditions Reaction Conditions (Temp/Time)? CheckCatalyst->CheckConditions Active UseFreshCatalyst Use Fresh Catalyst CheckCatalyst->UseFreshCatalyst Inactive CheckWater Presence of Water? CheckConditions->CheckWater Optimal OptimizeConditions Optimize Temperature/ Time CheckConditions->OptimizeConditions Not Optimal AnhydrousConditions Ensure Anhydrous Conditions CheckWater->AnhydrousConditions Yes Success Improved Yield CheckWater->Success No UseFreshCatalyst->CheckConditions OptimizeConditions->CheckWater AnhydrousConditions->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing Suzuki Coupling for Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving triazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with triazine derivatives often challenging?

Triazine derivatives present unique challenges in Suzuki coupling reactions primarily due to the electron-deficient nature of the triazine ring and the presence of multiple nitrogen atoms. These nitrogen atoms can act as ligands, coordinating to the palladium catalyst and leading to catalyst poisoning or deactivation. This can result in low yields and sluggish reactions. Additionally, many triazine compounds exhibit poor solubility in common organic solvents, which can hinder reaction kinetics.

Q2: What are the most common side reactions observed in Suzuki coupling with triazines, and how can they be minimized?

The most common side reactions include protodeboronation, homocoupling, and hydrolysis of the triazine ring.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom. It is more prevalent with electron-deficient heteroaryl boronic acids.

    • Mitigation Strategies:

      • Use anhydrous reaction conditions to minimize sources of protons.

      • Employ more stable boronic esters, such as pinacol (B44631) esters.

      • Optimize the reaction temperature and time, using the lowest effective temperature for the shortest possible duration.

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the triazine halide. The presence of oxygen can promote the homocoupling of boronic acids.

    • Mitigation Strategies:

      • Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).

      • Use a pre-formed palladium(0) catalyst or ensure efficient in situ reduction of a palladium(II) precursor.

  • Hydrolysis of the Triazine Ring: The electron-deficient triazine ring can be susceptible to nucleophilic attack by water or hydroxide (B78521) ions, especially under harsh basic or acidic conditions, leading to ring-opening or decomposition.

    • Mitigation Strategies:

      • Maintain neutral or near-neutral pH conditions during the reaction and work-up.

      • Use anhydrous solvents and reagents.

Q3: How can I address the poor solubility of my triazine substrate?

Poor solubility can significantly impede reaction rates and yields.

  • Solutions:

    • Screen a variety of solvents or solvent mixtures. Common choices include dioxane, THF, DMF, and toluene, often with water as a co-solvent.

    • Increase the reaction temperature to improve solubility.

    • Consider using a phase-transfer catalyst if a biphasic solvent system is employed.

Q4: What is catalyst poisoning, and how can it be prevented when working with triazines?

Catalyst poisoning occurs when the nitrogen atoms of the triazine ring coordinate strongly to the palladium catalyst, inhibiting its catalytic activity.

  • Prevention Strategies:

    • Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and prevent strong coordination with the triazine.

    • Use of Precatalysts: Employ well-defined palladium precatalysts to ensure the generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.

    • Slow Addition: Slowly adding the triazine derivative to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Catalyst poisoning by the triazine substrate. 3. Poor solubility of starting materials. 4. Protodeboronation of the boronic acid. 5. Sub-optimal reaction conditions (temperature, time, base, solvent).1. Ensure the palladium source is active; if using Pd(II), ensure it is reduced to Pd(0) in situ. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). Use a palladium precatalyst. Consider slow addition of the triazine. 3. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). Increase the reaction temperature. 4. Use anhydrous conditions and consider using a more stable boronate ester (e.g., pinacol ester). 5. Systematically screen different bases, solvents, and temperatures. Refer to the data tables below for starting points.
Formation of Significant Byproducts 1. Homocoupling of the boronic acid. 2. Protodeboronation. 3. Dehalogenation of the triazine halide.1. Ensure the reaction is performed under a strict inert atmosphere. Degas all solvents and reagents thoroughly. 2. Use anhydrous conditions and a milder base. 3. This can occur after oxidative addition. The use of a suitable ligand and careful control of reaction conditions can minimize this.
Reaction Stalls or is Sluggish 1. Catalyst deactivation. 2. Insufficiently active catalyst system for the specific substrates. 3. Low reaction temperature.1. See solutions for catalyst poisoning. 2. Screen different palladium sources and ligands. Consider using a more reactive halide on the triazine (I > Br > Cl). 3. Gradually increase the reaction temperature while monitoring for decomposition.
Inconsistent Results 1. Purity of starting materials. 2. Inconsistent inert atmosphere. 3. Variability in catalyst activity.1. Ensure high purity of the triazine derivative, boronic acid, and all reagents. 2. Ensure consistent and rigorous degassing and maintenance of an inert atmosphere. 3. Use a fresh batch of catalyst or a reliable precatalyst.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki coupling of triazine derivatives. These should serve as a starting point for your optimization experiments.

Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling of Halogenated Triazines

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)-K₂CO₃Toluene/H₂O10060-85A common starting point, but may be less effective for challenging substrates.[1]
Pd₂(dba)₃ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane10085-95Bulky, electron-rich ligands often improve yields with nitrogen heterocycles.[2]
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)Cs₂CO₃Toluene11078-92Effective for less reactive aryl chlorides.[2]
PdCl₂(dppf) (5 mol%)-Na₂CO₃DMF/H₂O9070-88A robust catalyst for a range of substrates.
PdCl₂(dtbpf) (15 mol%)-K₂CO₃ACN/H₂O6035-69Used in a one-pot synthesis of functionalized triazines.[3]

Table 2: Effect of Base and Solvent on Suzuki Coupling of a Model Triazine Derivative

BaseSolventTemp (°C)Yield (%)
K₂CO₃Dioxane/H₂O (4:1)10088
Cs₂CO₃Toluene11092
K₃PO₄DMF12085
Na₂CO₃Ethanol/H₂O (3:1)8075
KOAcDMAc13070-80

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halo-Triazine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Halo-triazine derivative (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., Dioxane, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the halo-triazine, arylboronic acid, and base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E K [M-X] + [M-OR] D->K F Reductive Elimination E->F F->A G Ar-Ar' Coupled Product F->G H Ar-X (Triazine Halide) H->B I Ar'-B(OR)2 (Boronic Acid/Ester) I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Halo-triazine, Boronic Acid, Base, and Catalyst in a Flask inert Purge with Inert Gas (N2 or Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion extract Aqueous Workup and Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for Suzuki coupling of triazine derivatives.

References

Technical Support Center: Synthesis of Porous Organic Polymers (POPs) with Triazine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of porous organic polymers (POPs) and covalent triazine frameworks (CTFs) using triazine-based monomers.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of triazine-based POPs in a question-and-answer format.

Question 1: My reaction resulted in a very low yield or no polymer product. What are the potential causes and solutions?

Answer: Low or no yield is a frequent issue that can stem from several factors related to reactants, reaction conditions, or the catalyst.

  • Monomer Purity: Impurities in monomers can terminate polymerization.[1] Even small amounts of contaminants can inhibit the reaction.

    • Solution: Ensure high purity of monomers. Recrystallize or sublimate commercial monomers before use. Characterize purified monomers using NMR or other appropriate techniques to confirm purity.[2]

  • Reaction Temperature: The temperature is critical for controlling the reaction rate and preventing monomer or polymer degradation.[3] For ionothermal synthesis, temperatures that are too high can lead to partial carbonization of the polymer.[4]

    • Solution: Optimize the reaction temperature. For stepwise substitutions on cyanuric chloride, temperature must be carefully controlled to achieve the desired substitution pattern, as each substitution deactivates the ring towards further attacks.[3][5]

  • Catalyst Activity: The catalyst may be inactive or poisoned. For instance, residual water can deactivate catalysts like AlCl₃ or ZnCl₂.

    • Solution: Use fresh or properly stored catalysts. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Monomer Reactivity: Some monomers may have low reactivity under the chosen conditions. The reactivity of nucleophiles with cyanuric chloride, for example, varies significantly.[3]

    • Solution: Select a more appropriate synthetic route for your specific monomers. For less reactive monomers, harsher conditions like higher temperatures or stronger catalysts might be necessary.[6]

dot

G start Problem: Low or No Yield q1 Are Monomers Pure? start->q1 q2 Reaction Conditions (Temp, Time) Correct? q1->q2 Yes sol1 Solution: Purify monomers via recrystallization/sublimation. Verify purity (NMR, EA). q1->sol1 No q3 Is Catalyst Active & Anhydrous? q2->q3 Yes sol2 Solution: Optimize temperature and reaction time. Avoid carbonization at high temps. q2->sol2 No q4 Are Monomers Stoichiometric? q3->q4 Yes sol3 Solution: Use fresh/anhydrous catalyst. Run reaction under inert atmosphere. q3->sol3 No sol4 Solution: Recalculate and accurately weigh monomers. Check for volatility or degradation. q4->sol4 No

Caption: Troubleshooting decision tree for low-yield POP synthesis.

Question 2: The synthesized polymer has a low BET surface area and poor porosity. How can this be improved?

Answer: The porosity of POPs is highly dependent on the synthetic method, monomer structure, and reaction solvent.

  • Synthetic Method: The choice of synthesis strategy significantly impacts the final material's porosity.[7][8] For instance, reductive homocoupling of nitro monomers has been shown to produce azo-bridged polymers with higher porosity compared to heterocoupling methods.[8]

  • Solvent Selection: The reaction solvent plays a crucial role in the formation of the porous network. A solvent that keeps the growing polymer chains in solution longer allows for better network formation before precipitation, often leading to higher surface areas.[9] Matching the Hansen solubility parameters (HSPs) of the solvent and the polymer can significantly improve porosity and CO₂ uptake.[10][11]

  • Monomer Structure: Rigid and sterically demanding building blocks can prevent the polymer network from collapsing into a non-porous state. Flexible linkers, conversely, can sometimes lead to lower surface areas.

  • Post-Synthesis Treatment: Incomplete removal of solvent or residual catalyst can block the pores.

    • Solution: Thoroughly wash the polymer with various solvents (e.g., THF, acetone, methanol) after filtration.[12] Perform solvent exchange and activate the sample by degassing at an elevated temperature (e.g., 150 °C) under vacuum before analysis.[8]

dot

G Porosity Desired Outcome: High Porosity & Surface Area Factor1 Monomer Structure Porosity->Factor1 Factor2 Synthetic Route Porosity->Factor2 Factor3 Solvent Choice Porosity->Factor3 Factor4 Activation Conditions Porosity->Factor4 Desc1 Rigid, 3D monomers prevent network collapse Factor1->Desc1 Desc2 e.g., Ionothermal vs. Friedel-Crafts vs. Polycondensation Factor2->Desc2 Desc3 Solubility of growing chains is critical. Match Hansen Solubility Parameters (HSPs). Factor3->Desc3 Desc4 Thorough washing and high-vacuum degassing are essential to clear pores. Factor4->Desc4 G cluster_synthesis Synthesis cluster_purification Purification & Activation input_node input_node process_node process_node output_node output_node analysis_node analysis_node Monomers 1. Prepare Monomers & Solvent Reaction 2. Polymerization (Inert atm, Heat) Monomers->Reaction Quench 3. Quench & Filter Crude Product Reaction->Quench Wash 4. Wash with Solvents (THF, MeOH, etc.) Quench->Wash Dry 5. Dry under Vacuum Wash->Dry Final Final POP Material Dry->Final Analysis Characterization (BET, PXRD, FTIR, TGA) Final->Analysis

References

Technical Support Center: Characterization of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. This document addresses common challenges encountered during the characterization of this compound and offers detailed experimental protocols and data interpretation assistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges associated with the characterization of this compound are its low solubility in common organic solvents, the complexity of its NMR spectra, and the potential for impurities from its synthesis. Its high melting point and thermal stability also require specific considerations during thermal analysis.

Q2: What is the expected appearance and purity of this compound?

A2: this compound is typically a white to light yellow powder or crystalline solid.[1][2] Commercially available products often have a purity of greater than 98.0% as determined by HPLC.[1][2]

Q3: What are the key safety precautions to consider when handling this compound?

A3: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Poor solubility in common deuterated solvents (e.g., CDCl₃).

Troubleshooting Steps:

  • Solvent Selection:

    • Attempt to dissolve the sample in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as it is often a more effective solvent for polar, nitrogen-containing heterocyclic compounds.

    • If solubility is still limited, consider using a mixture of solvents. A common approach for triazine derivatives is to use a mixture of CDCl₃ with a small amount of trifluoroacetic acid (TFA) to aid dissolution.

    • Other less common solvents that can be tried include deuterated pyridine (B92270) or acetonitrile-d₃.

  • Elevated Temperature:

    • Acquiring the NMR spectrum at an elevated temperature (e.g., 50 °C) can significantly improve solubility in solvents like CDCl₃. However, be cautious as high temperatures in the presence of acidic co-solvents like TFA can sometimes lead to sample decomposition.

Issue: Complex or broad peaks in the ¹H or ¹³C NMR spectrum.

Troubleshooting Steps:

  • Check for Rotamers: The complexity of triazine NMR spectra can often be attributed to the presence of rotamers, which arise from restricted rotation around the C-N bonds connecting the phenyl rings to the triazine core.

    • Acquiring the spectrum at a higher temperature can sometimes coalesce these broad peaks into sharper signals as the rate of rotation increases.

  • Purity Assessment: Broad or unexpected peaks may also indicate the presence of impurities. Refer to the HPLC and Mass Spectrometry sections for methods to assess purity. Common impurities can arise from incomplete reaction or side reactions during synthesis.

  • 2D NMR Techniques: If signal assignment is ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to help elucidate the structure and assign peaks definitively.

Quantitative NMR Data
NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HCDCl₃8.55d8.5Aromatic CH
7.67d8.5Aromatic CH
¹³C (predicted)CDCl₃~171s-Triazine C
~135s-Aromatic C-Br
~132d-Aromatic CH
~129d-Aromatic CH
~128s-Aromatic C-Triazine

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition & Analysis cluster_troubleshoot Troubleshooting start Weigh 5-10 mg of sample dissolve Attempt to dissolve in 0.6-0.7 mL of CDCl3 start->dissolve check_sol Check Solubility dissolve->check_sol soluble Soluble check_sol->soluble Yes insoluble Insoluble check_sol->insoluble No transfer Transfer to NMR tube soluble->transfer try_dmso Try DMSO-d6 insoluble->try_dmso acquire Acquire 1H NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze good_spec Clean Spectrum analyze->good_spec Good bad_spec Complex/Broad Spectrum analyze->bad_spec Bad end Characterization Complete good_spec->end heat Acquire at elevated temperature (50 °C) bad_spec->heat td_nmr Perform 2D NMR (COSY, HSQC) bad_spec->td_nmr try_dmso->transfer heat->acquire td_nmr->analyze

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Issue: Difficulty obtaining a clear molecular ion peak or interpreting the fragmentation pattern.

Troubleshooting Steps:

  • Ionization Technique:

    • Electron Impact (EI) may lead to extensive fragmentation. Consider using a softer ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to increase the abundance of the molecular ion peak. A MALDI-TOF mass spectrum of this compound has been reported to show a clear [M+H]⁺ peak.

  • Isotopic Pattern:

    • The presence of three bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Look for a cluster of peaks with specific intensity ratios corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. This can be a powerful tool for confirming the identity of your compound.

  • Fragmentation Analysis:

Expected Mass Spectrometry Data
ParameterValue
Molecular FormulaC₂₁H₁₂Br₃N₃
Molecular Weight546.06 g/mol
Exact Mass542.8581 g/mol
Isotopic SignatureCharacteristic pattern for three bromine atoms

Logical Flow for Mass Spectrometry Analysis

Caption: Decision tree for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape, resolution, or inconsistent retention times.

Troubleshooting Steps:

  • Column and Mobile Phase Selection:

    • A reversed-phase C18 column is a good starting point for the analysis of this relatively non-polar compound.

    • A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used for triazine analysis. For Mass-Spec compatible methods, use formic acid as an additive instead of phosphoric acid.[4]

  • Method Development:

    • Optimize the mobile phase gradient to achieve good separation of the main peak from any impurities.

    • Adjust the flow rate to ensure sharp peaks and a reasonable run time.

    • Ensure the column is properly equilibrated with the mobile phase before each injection to ensure reproducible retention times.

  • Sample Preparation:

    • Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. Incomplete dissolution can lead to peak broadening and column clogging.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

General HPLC Protocol
ParameterRecommended Condition
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and Water
DetectorUV at 254 nm
Flow Rate1.0 mL/min
Injection Volume10 µL
Thermal Analysis (TGA/DSC)

Issue: Interpreting the thermal decomposition profile.

Troubleshooting Steps:

  • Heating Rate:

    • A standard heating rate of 10 °C/min under a nitrogen atmosphere is typically used for TGA and DSC analysis.

  • Data Interpretation:

    • This compound is expected to be a thermally stable compound with a high melting point and decomposition temperature, likely above 300 °C.

    • The TGA thermogram will show the weight loss of the sample as a function of temperature, indicating the onset of decomposition.

    • The DSC thermogram will show endothermic or exothermic transitions, such as melting and decomposition.

While specific TGA/DSC data for this compound is not widely published, related trisubstituted triazines exhibit good thermal stability.

Synthesis and Purification

Synthesis:

A common method for the synthesis of this compound is the cyclotrimerization of 4-bromobenzonitrile.[5] This reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid, in a suitable solvent like chloroform. The reaction is often carried out at room temperature for an extended period.

Purification:

The crude product is typically purified by washing with various solvents to remove unreacted starting materials and catalyst. Common washing steps include treatment with an aqueous base (e.g., ammonia (B1221849) or sodium hydroxide (B78521) solution) to neutralize the acid catalyst, followed by washing with water and organic solvents like ethanol (B145695) and hexane. Recrystallization from a suitable solvent system, such as a mixture of toluene (B28343) and ethanol, can be employed to obtain a highly pure product.

Potential Impurities:

  • Unreacted 4-bromobenzonitrile: The starting material for the synthesis.

  • Linear oligomers: Incomplete cyclization can lead to the formation of linear byproducts.

  • Hydrolyzed species: If water is present during the synthesis or workup, hydrolysis of the nitrile or triazine ring can occur, though this is less common for this specific compound.

By following these guidelines and troubleshooting steps, researchers can overcome the common challenges in the characterization of this compound and obtain high-quality, reliable data.

References

Technical Support Center: Scaling Up the Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the production of this compound?

A1: The primary scalable methods for synthesizing this compound are the cyclotrimerization of 4-bromobenzonitrile (B114466) and the reaction from cyanuric chloride.[1] The cyclotrimerization of nitriles is an atom-economical approach that directly forms the triazine core.[1] Another approach involves the sequential nucleophilic substitution of cyanuric chloride.[1][2]

Q2: What are the key physical and chemical properties of this compound relevant to its synthesis and purification?

A2: this compound is a white to light yellow crystalline powder with a high melting point, typically exceeding 300°C, which indicates good thermal stability.[3] Its molecular formula is C21H12Br3N3, and its molecular weight is approximately 546.06 g/mol .[4][5] It is important to note that this compound is intended for laboratory use only.[5][6]

Q3: What safety precautions should be considered when handling the reagents for this synthesis?

A3: The synthesis involves hazardous materials. For instance, trifluoromethanesulfonic acid is corrosive and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) of each reagent.[6]

Troubleshooting Guides

Synthesis via Cyclotrimerization of 4-bromobenzonitrile

Issue 1: Low or No Product Yield

  • Possible Cause: Inactive catalyst (e.g., trifluoromethanesulfonic acid) due to moisture.

    • Solution: Use fresh or properly stored anhydrous trifluoromethanesulfonic acid. Ensure all glassware is thoroughly dried before use.

  • Possible Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for the formation of byproducts.

  • Possible Cause: Impure starting material (4-bromobenzonitrile).

    • Solution: Ensure the purity of the 4-bromobenzonitrile using techniques like NMR or melting point analysis before starting the reaction.

Issue 2: Formation of a Large Amount of Byproducts

  • Possible Cause: Reaction temperature is too high, leading to decomposition or side reactions.

    • Solution: Maintain strict temperature control, especially during the initial addition of reagents. An ice bath is recommended to manage the exothermic nature of the reaction.[7]

  • Possible Cause: Incorrect stoichiometry of reagents.

    • Solution: Carefully measure and add the reagents in the correct molar ratios as specified in the protocol.

Issue 3: Difficulty in Product Purification

  • Possible Cause: The crude product is contaminated with unreacted starting material and catalyst residues.

    • Solution: After neutralizing the acid, thoroughly wash the precipitate with appropriate solvents like ethanol, hexane, and chloroform (B151607) to remove impurities.[3] Recrystallization can also be an effective purification method.

Synthesis via Cyanuric Chloride

Issue 1: Incomplete Substitution of Chlorine Atoms

  • Possible Cause: Insufficient reaction temperature for the second or third substitution. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution.[2]

    • Solution: Gradually increase the reaction temperature after the initial substitution to facilitate the replacement of the remaining chlorine atoms.[1]

  • Possible Cause: Steric hindrance from the bromophenyl group.

    • Solution: A higher reaction temperature and longer reaction time may be necessary to overcome the steric hindrance.

Issue 2: Formation of a Mixture of Mono-, Di-, and Tri-substituted Products

  • Possible Cause: Poor control over reaction conditions (temperature and stoichiometry).

    • Solution: Implement precise temperature control for each substitution step. The first substitution is often carried out at 0-5 °C, with subsequent substitutions requiring higher temperatures.[8] Careful, dropwise addition of the nucleophile can also help control the reaction.

Experimental Protocols

Method 1: Cyclotrimerization of 4-bromobenzonitrile

This protocol is based on the acid-catalyzed trimerization of nitriles.

Materials:

  • 4-bromobenzonitrile

  • Trifluoromethanesulfonic acid

  • Dry Chloroform (CHCl3)

  • Aqueous ammonia (B1221849) solution (30%)

  • Ethanol, Hexane

Procedure:

  • In a flask, add dry CHCl3 (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).[3]

  • Cool the solution to 0 °C in an ice bath.[3]

  • Slowly add a solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry CHCl3 (120 mL) to the cooled solution.[3]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 24 hours.[3]

  • Neutralize the excess trifluoromethanesulfonic acid by adding aqueous ammonia solution until a precipitate forms.[3]

  • Filter the precipitate and wash it sequentially with ethanol, hexane, and chloroform to yield the pure product.[3]

Method 2: Synthesis from Cyanuric Chloride (General Approach)

This method involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride with a 4-bromophenyl nucleophile, typically via a Friedel-Crafts-type reaction.

Materials:

  • Cyanuric chloride

  • Bromobenzene

  • Anhydrous Aluminum Chloride (AlCl3)

  • Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

Procedure:

  • Dissolve cyanuric chloride in an anhydrous solvent in a reaction vessel equipped with a stirrer and cooled to 0-5 °C.

  • In a separate vessel, prepare a solution of the 4-bromophenyl nucleophile (this may involve the formation of an organometallic reagent like a Grignard reagent, or direct use in a Friedel-Crafts reaction with bromobenzene).

  • Slowly add the nucleophile solution to the stirred cyanuric chloride solution, maintaining the low temperature.

  • After the first substitution, the temperature may be gradually increased to facilitate the second and third substitutions. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified, often through crystallization or chromatography.

Data Presentation

Table 1: Reagent Quantities for Cyclotrimerization Synthesis

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
4-bromobenzonitrile182.023.64201
Trifluoromethanesulfonic acid150.086.0402

Table 2: Typical Reaction Conditions and Yields

Synthesis MethodKey Catalyst/ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)
CyclotrimerizationTrifluoromethanesulfonic acid0 to RT24.585-94
Iron-CatalyzedIron(III) chloride13015Moderate to Excellent
From Cyanuric ChlorideLewis Acid (e.g., AlCl3)0 to elevatedVariesVaries

Visualizations

experimental_workflow Experimental Workflow: Cyclotrimerization Synthesis reagent_prep Reagent Preparation - Dissolve 4-bromobenzonitrile in dry CHCl3 - Prepare trifluoromethanesulfonic acid solution reaction Reaction - Cool acid solution to 0°C - Add nitrile solution dropwise - Stir at 0°C, then warm to RT for 24h reagent_prep->reaction neutralization Neutralization - Add aqueous ammonia - Precipitate formation reaction->neutralization purification Purification - Filter the precipitate - Wash with ethanol, hexane, and chloroform neutralization->purification product Final Product This compound purification->product

Caption: Workflow for the synthesis of this compound via cyclotrimerization.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_catalyst Check Catalyst Activity - Is it anhydrous? start->check_catalyst check_conditions Verify Reaction Conditions - Correct temperature and time? start->check_conditions check_sm Analyze Starting Material - Is it pure? start->check_sm solution_catalyst Solution: Use fresh, anhydrous catalyst. check_catalyst->solution_catalyst solution_conditions Solution: Monitor with TLC, adjust time/temp. check_conditions->solution_conditions solution_sm Solution: Purify starting material. check_sm->solution_sm

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Refining the Synthesis of Unsymmetrically Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of unsymmetrically substituted triazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for obtaining unsymmetrically substituted triazines?

A1: The most prevalent methods include the condensation of 1,2-dicarbonyl compounds with amidrazones or acid hydrazides for 1,2,4-triazines, and the sequential nucleophilic substitution of cyanuric chloride for 1,3,5-triazines.[1][2] Microwave-assisted organic synthesis (MAOS) has also become a popular approach to accelerate these reactions and improve yields.[3][4]

Q2: I am observing a mixture of products that are difficult to separate. What is the likely cause?

A2: When using unsymmetrical starting materials, such as an unsymmetrical 1,2-dicarbonyl compound, the formation of regioisomers is a very common issue.[5] The different electronic and steric environments of the reactive sites can lead to multiple isomeric products that often have very similar physical properties, making separation challenging.[6]

Q3: How can I minimize the formation of regioisomers?

A3: Several strategies can be employed to improve regioselectivity:

  • Reaction Conditions: Modifying the solvent polarity and reaction temperature can influence the reaction pathway.[5]

  • Reactant Modification: Introducing bulky substituents on one of the reactants can sterically hinder the approach to a specific reactive site, favoring the formation of a single isomer.[5]

  • Catalysis: The use of specific acid or base catalysts can modulate the reactivity of the starting materials and enhance the formation of the desired regioisomer.[6]

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields can stem from several factors:

  • Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions. Ensure all starting materials are of high purity.

  • Suboptimal Reaction Conditions: The reaction temperature, time, and solvent may not be ideal. Microwave-assisted synthesis can often improve yields and reduce reaction times significantly.[3][4]

  • Side Reactions: Hydrolysis of the triazine ring or nucleophilic attack leading to ring-opening are common side reactions that can consume your product.[5] Running the reaction under anhydrous conditions and using milder reagents can help mitigate these issues.[5]

Q5: What are the most effective methods for purifying unsymmetrically substituted triazines, especially for separating regioisomers?

A5: Due to the often similar polarities of regioisomers, standard column chromatography may not be sufficient.[6] More advanced techniques are often required:

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating isomers with small differences in polarity.[5][6]

  • Supercritical Fluid Chromatography (SFC): SFC is frequently cited as a successful technique for the separation of triazine regioisomers.[2][6]

  • Fractional Crystallization: This method can be effective if the isomers have different solubilities in a particular solvent system, though it often requires significant optimization.[5][6]

Troubleshooting Guides

Issue 1: Formation of Regioisomers in 1,2,4-Triazine Synthesis

Symptoms:

  • Multiple spots on TLC with similar Rf values.

  • Complex NMR spectra with overlapping signals.

  • Mass spectrometry data indicating the presence of multiple isomers with the same mass.

Troubleshooting Workflow:

G Troubleshooting Regioisomer Formation A Mixture of Products Observed (TLC, LC-MS) B Unsymmetrical 1,2-Dicarbonyl Used? A->B C Regioisomer Formation Likely B->C Yes D Other Side Reactions Possible B->D No E Control Reaction Conditions C->E F Modify Reactants C->F G Purify Isomers C->G H Adjust Solvent Polarity & Temperature E->H I Introduce Steric Hindrance F->I J Semi-preparative HPLC or SFC G->J

Caption: A decision tree for troubleshooting regioisomer formation.

Detailed Strategies:

  • Predicting the Major Isomer: The reaction often proceeds via nucleophilic attack on the more electrophilic carbonyl group of the 1,2-dicarbonyl compound. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon.[6]

  • Optimizing Reaction Conditions: Experiment with a range of solvents with varying polarities and conduct the reaction at different temperatures. Lower temperatures can sometimes improve selectivity.[5]

  • Steric Hindrance: The introduction of a bulky substituent on either the amidrazone or the dicarbonyl compound can favor the formation of one regioisomer over the other.[5]

  • Purification: For separating regioisomers, semi-preparative HPLC and SFC are the most reliable methods.[6] Method development is crucial to achieve baseline separation.[5]

Issue 2: Low Reaction Yield

Symptoms:

  • Low recovery of the desired product after work-up and purification.

  • Presence of significant amounts of starting materials or unidentifiable byproducts.

Troubleshooting Workflow:

G Troubleshooting Low Yields A Low Yield of Triazine Product B Check Purity of Starting Materials A->B C Purify Reactants B->C Impure D Optimize Reaction Conditions B->D Pure E Increase Temperature/Time (Conventional) D->E Conventional Heating F Implement Microwave Synthesis D->F Consider MAOS G Investigate Side Reactions D->G No Improvement H Hydrolysis Suspected? G->H I Use Anhydrous Solvents H->I Yes

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Strategies:

  • Purity of Reagents: Ensure that all reactants and solvents are pure and dry, as impurities can significantly impact the reaction outcome.

  • Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields compared to conventional heating.[3][4]

  • Preventing Hydrolysis: The triazine ring can be susceptible to hydrolysis.[5] Using anhydrous solvents and avoiding strongly acidic or basic conditions during work-up and purification can prevent product degradation.[5]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazines

Synthesis MethodKey ReactantsTypical Reaction TimeTypical Yield (%)Reference
Conventional Heating 1,2-Diketones, Amides, Hydrazine Hydrate (B1144303)3 - 6 hours44 - 78[7]
Microwave Irradiation 1,2-Diketones, Amides, Hydrazine Hydrate180 - 360 seconds60 - 80[7]
Microwave Irradiation Aromatic/Heteroaromatic Methyl Ketones, I₂, ThiosemicarbazideNot SpecifiedModerate to Good[7]

Table 2: Effect of Substituents on the Cycloaddition of 1,2,3-Triazines with Amidines

Triazine Substituent (at C5)Relative ReactivityYield Range (%)Reference
SMeHigh42 - 99[5]
OMeMedium42 - 99[5]
NHAcLow42 - 99[5]

Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines (Conventional Heating)
  • A mixture of the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is stirred in the presence of a base (e.g., sodium tert-butoxide).

  • Once the initial condensation is complete (often forming a jelly-like mass), ethanol (B145695) is added to dissolve the intermediate.

  • Hydrazine hydrate (2 ml) is then added to the reaction mixture.

  • The solution is heated at reflux for 2.5 to 6 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is poured into water and extracted with dichloromethane.

  • The organic layer is washed with sodium bicarbonate solution and dried over sodium sulfate.

  • The crude product is then purified, typically by recrystallization or column chromatography.[7]

Protocol 2: General Procedure for Microwave-Assisted Synthesis of 1,3,5-Triazines

Caution: Microwave reactions should be performed in sealed vessels designed for this purpose, and appropriate safety precautions must be taken.

  • In a dedicated microwave process vial, combine the starting materials (e.g., cyanuric chloride and a nucleophile) in a suitable solvent (e.g., dichloromethane).

  • Sonicate the solution for 10 minutes at 40 °C.

  • Seal the vial and place it in a microwave synthesizer.

  • Heat the reaction mixture to a temperature range of 80-90 °C for a specified time (e.g., 2 hours).

  • After the reaction is complete, cool the vial to room temperature.

  • The crystallized product is then collected by filtration, rinsed with appropriate solvents (e.g., water, acetone), and can be further purified by recrystallization from a suitable solvent like ethanol.[4]

Protocol 3: General Guidance for Preparative HPLC Separation of Triazine Isomers
  • Method Development:

    • Start with an analytical HPLC to develop the separation method.

    • Screen different stationary phases (e.g., C18, phenyl-hexyl).

    • Optimize the mobile phase composition. A common mobile phase is a gradient of water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.[6]

    • Adjusting the pH of the mobile phase (typically to 2.5-3.5) can significantly improve peak shape for basic triazine compounds.[6]

  • Scale-Up:

    • Once a good separation is achieved on the analytical scale, the method can be scaled up to a preparative column with the same stationary phase.

    • The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

  • Fraction Collection:

    • Collect fractions corresponding to each separated isomer.

    • Analyze the purity of each fraction by analytical HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated isomers.

Mandatory Visualizations

Mechanism of Regioisomer Formation

G Mechanism of Regioisomer Formation cluster_start Starting Materials cluster_path1 Pathway 1 cluster_path2 Pathway 2 Unsymmetrical Dicarbonyl R1-C(=O)-C(=O)-R2 Attack at C1 Nucleophilic attack at Carbonyl 1 Unsymmetrical Dicarbonyl->Attack at C1 Attack at C2 Nucleophilic attack at Carbonyl 2 Unsymmetrical Dicarbonyl->Attack at C2 Amidrazone H2N-N=C(R3)-NH2 Amidrazone->Attack at C1 Amidrazone->Attack at C2 Intermediate 1 Intermediate 1 Attack at C1->Intermediate 1 Regioisomer A Regioisomer A Intermediate 1->Regioisomer A Cyclization & Dehydration Intermediate 2 Intermediate 2 Attack at C2->Intermediate 2 Regioisomer B Regioisomer B Intermediate 2->Regioisomer B Cyclization & Dehydration

Caption: Regioisomer formation from an unsymmetrical dicarbonyl.

General Experimental Workflow

G General Experimental Workflow for Triazine Synthesis A Reactant Preparation B Reaction Setup (Conventional or Microwave) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (e.g., Extraction, Quenching) C->D E Crude Product Isolation D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G H Pure Unsymmetrical Triazine G->H

Caption: A typical experimental workflow for triazine synthesis.

References

stability issues of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine under common experimental conditions. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a highly stable aromatic compound. Its high melting point of over 300°C suggests excellent thermal stability, making it suitable for reactions that require elevated temperatures.[1] The 1,3,5-triazine (B166579) core is an electron-deficient aromatic ring, which makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution under certain conditions.[2] The bromophenyl groups are stable under most conditions but can participate in transition metal-catalyzed cross-coupling reactions.

Q2: How stable is the compound in common organic solvents?

A2: this compound has very limited solubility in many common organic solvents at room temperature. It is very slightly soluble in chloroform (B151607), and heating may be required for dissolution.[1] It is generally stable in aprotic solvents like THF, DMF, and toluene, which are often used for reactions involving this compound. Protic solvents like alcohols may be used, but care should be taken, especially at elevated temperatures or in the presence of bases, as they could potentially act as nucleophiles.

Q3: Is this compound susceptible to hydrolysis?

A3: While the 1,3,5-triazine ring can be prone to hydrolysis, this is more common when it is substituted with good leaving groups like chlorine. In this compound, the C-C bonds between the triazine ring and the phenyl groups are strong. Therefore, hydrolysis of the triazine ring is not expected under neutral conditions. However, prolonged exposure to strong acidic or basic conditions at elevated temperatures may lead to gradual degradation.

Q4: What is the photostability of this compound?

Q5: What are the known incompatibilities of this compound?

A5: The primary reactivity and potential incompatibility of this compound lies in the reactivity of the bromophenyl groups. This compound is incompatible with strong reducing agents that could cleave the C-Br bond. It is also a substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), so it will react in the presence of the appropriate catalysts and coupling partners. While the triazine ring is generally stable, strong nucleophiles could potentially react with it under harsh conditions.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction
Potential Cause Troubleshooting Steps
Reaction with Solvent If using a protic solvent (e.g., alcohol) at high temperatures, consider switching to an aprotic solvent like dioxane, toluene, or DMF.
Degradation under Reaction Conditions If the reaction is run at a very high temperature for a prolonged period, consider lowering the temperature or reducing the reaction time. Analyze for byproducts that might indicate decomposition of the triazine ring.
Reaction with Reagents If strong nucleophiles are present, they might react with the triazine ring, although this is less likely than reaction at the C-Br bond. Protect the triazine ring if necessary and possible, or choose alternative reagents.
Photodegradation If the reaction is sensitive to light, protect the reaction vessel from light by wrapping it in aluminum foil.
Issue 2: Low Yield in Cross-Coupling Reactions
Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source. Optimize the ligand-to-metal ratio.
Incomplete Reaction Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase the reaction temperature if the compound's thermal stability allows.
Poor Solubility The low solubility of the starting material can hinder the reaction. Use a co-solvent system or a solvent in which the compound has better solubility at the reaction temperature (e.g., DMF, dioxane).
Side Reactions Analyze the crude product mixture to identify any major side products. This can help in understanding and mitigating unwanted reaction pathways.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₁H₁₂Br₃N₃[4]
Molecular Weight 546.06 g/mol [4]
Melting Point >300 °C[1]
Appearance White to off-white solid[5]
Solubility Very slightly soluble in chloroform (heated)[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for the reaction of this compound with a boronic acid. Conditions should be optimized for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (3.3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3-4 equivalents per bromine)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and the base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Stability_Troubleshooting Troubleshooting Experimental Issues cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Issue Unexpected Side Products or Low Yield Cause1 Compound Instability Issue->Cause1 Cause2 Suboptimal Reaction Conditions Issue->Cause2 Cause3 Reagent/Catalyst Issues Issue->Cause3 Sol1a Protect from Light Cause1->Sol1a Photodegradation? Sol1b Lower Temperature Cause1->Sol1b Thermal Degradation? Sol1c Change Solvent (Aprotic) Cause1->Sol1c Solvent Reaction? Sol1d Use Inert Atmosphere (Oxidation) Cause1->Sol1d Oxidative Degradation? Sol2a Optimize Temperature/Time Cause2->Sol2a Sol2b Improve Solubility (Co-solvent) Cause2->Sol2b Sol3a Use Fresh Catalyst/Reagents Cause3->Sol3a Sol3b Check Reagent Purity Cause3->Sol3b

Caption: A flowchart for troubleshooting common experimental issues.

Potential_Degradation_Pathways Potential Degradation Pathways cluster_conditions Degradation Conditions cluster_products Potential Degradation Products Compound This compound StrongAcidBase Strong Acid/Base + Heat Compound->StrongAcidBase UVLight UV Light Compound->UVLight OxidizingAgents Strong Oxidizing Agents Compound->OxidizingAgents HydrolysisProducts Hydrolysis of Triazine Ring StrongAcidBase->HydrolysisProducts PhotodegradationProducts Debromination or Rearrangement UVLight->PhotodegradationProducts OxidationProducts Ring-Opened Products OxidizingAgents->OxidationProducts

Caption: Potential degradation pathways for the compound.

Suzuki_Coupling_Workflow Experimental Workflow: Suzuki-Miyaura Coupling Start Start: - this compound - Boronic Acid - Base Step1 1. Add Anhydrous Solvent Start->Step1 Step2 2. Degas Mixture Step1->Step2 Step3 3. Add Palladium Catalyst Step2->Step3 Step4 4. Heat and Stir Step3->Step4 Step5 5. Monitor Reaction (TLC/LC-MS) Step4->Step5 Step6 6. Workup (Extraction & Washing) Step5->Step6 Step7 7. Purification (Chromatography/Recrystallization) Step6->Step7 End End: Purified Product Step7->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Interpreting Complex NMR Spectra of Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of complex NMR spectra of triazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the NMR analysis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why are the peaks in my ¹H NMR spectrum of a triazine derivative broad and poorly resolved?

A1: Broad peaks in the NMR spectra of triazine compounds can stem from several factors. One common cause is the presence of multiple, slowly interconverting species in solution on the NMR timescale. This is frequently due to:

  • Rotamers: In amino-substituted triazines, there is restricted rotation around the C-N bond connecting the amino group to the triazine ring. This can lead to the presence of different rotational isomers (rotamers), each with its own set of NMR signals. At room temperature, the rate of interconversion between these rotamers is often in the intermediate exchange regime on the NMR timescale, resulting in broad peaks.

  • Tautomerism: Triazine derivatives can exist in different tautomeric forms, especially when substituted with hydroxyl or amino groups. If these tautomers are in equilibrium, it can lead to peak broadening.

  • Quadrupolar Relaxation: The triazine ring contains three nitrogen atoms (¹⁴N), which are quadrupolar nuclei. These nuclei can cause rapid relaxation of adjacent protons and carbons, leading to broader signals.[1] This effect is more pronounced for nuclei directly bonded to or in close proximity to the nitrogen atoms.

  • Solubility Issues: Poor solubility can also lead to broad lines. If your compound is not fully dissolved, the resulting suspension will give a broad, indistinct spectrum.[2]

Troubleshooting Steps:

  • Variable-Temperature (VT) NMR: Acquire spectra at different temperatures. Increasing the temperature can increase the rate of exchange between rotamers or tautomers, potentially causing the broad peaks to sharpen into a single, averaged signal (fast exchange regime). Conversely, lowering the temperature can slow down the exchange, resulting in sharp, distinct signals for each species (slow exchange regime).[3][4][5]

  • Check Solubility: Ensure your sample is fully dissolved. If solubility is an issue, try a different deuterated solvent or a solvent mixture. For some triazines, adding a small amount of trifluoroacetic acid (TFA) to a solvent like CDCl₃ can improve solubility.[6] However, be aware that this can protonate your compound and alter the chemical shifts.

  • Use 2D NMR: Techniques like HSQC can help to resolve overlapping signals by spreading them into a second dimension.[7]

Q2: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. How can I assign the signals?

A2: Signal overlap in the aromatic region is a common challenge with substituted triazines due to the narrow chemical shift range in which the ring protons resonate.

Troubleshooting Steps:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are spin-spin coupled (typically over two or three bonds). This is essential for identifying adjacent protons on the same ring.[8][9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, which can help to differentiate between isomers and assign protons on different rings or substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. This is invaluable for spreading out the proton signals based on the wider chemical shift range of ¹³C.[7][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule and assigning quaternary carbons.[10][11]

  • Change of Solvent: Running the spectrum in a different solvent, particularly an aromatic solvent like benzene-d₆ or pyridine-d₅, can induce different chemical shifts (Aromatic Solvent-Induced Shifts, ASIS) and may resolve the overlapping signals.[12]

Q3: I am struggling to differentiate between possible tautomers of my triazine compound. Which NMR technique is most suitable for this?

A3: ¹⁵N NMR spectroscopy is a powerful tool for studying tautomerism in nitrogen-containing heterocycles like triazines.[13] The ¹⁵N chemical shift is highly sensitive to the electronic environment and hybridization state of the nitrogen atom. Different tautomers will have distinct ¹⁵N chemical shifts.

Troubleshooting Steps:

  • ¹⁵N NMR Spectroscopy:

    • Direct ¹⁵N NMR: While feasible, this experiment can be very time-consuming due to the low natural abundance and low gyromagnetic ratio of ¹⁵N.

    • ¹H-¹⁵N HMBC: This is often the preferred method. It is an inverse-detected experiment, which makes it much more sensitive than direct ¹⁵N detection. It provides correlations between protons and nitrogen atoms over two or three bonds, allowing you to infer the ¹⁵N chemical shifts and identify the protonation state of the nitrogen atoms.[13]

  • Comparison with Predicted Spectra: Computational chemistry methods can be used to predict the ¹⁵N chemical shifts for the different possible tautomers. Comparing the experimental data with the predicted values can provide strong evidence for the predominant tautomer in solution.

Data Presentation

The following tables summarize typical NMR chemical shift ranges for triazine derivatives. Note that these are approximate ranges and the exact chemical shifts will depend on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts for Substituted Triazines

Functional GroupChemical Shift (ppm)Notes
Triazine Ring Protons8.5 - 9.5Highly deshielded due to the electron-withdrawing nature of the nitrogen atoms.
Protons on Amino Substituents (N-H)5.0 - 10.0Often broad and their position is concentration and solvent dependent. Can be confirmed by D₂O exchange.
Protons on Alkoxy Substituents (O-CH₂)4.0 - 5.0
Protons on Alkyl Substituents1.0 - 4.0Depends on the proximity to the triazine ring and other functional groups.
Protons on Aryl Substituents7.0 - 8.5

Table 2: Typical ¹³C NMR Chemical Shifts for Substituted Triazines

Functional GroupChemical Shift (ppm)Notes
Triazine Ring Carbons160 - 175Very deshielded. Signals can sometimes be broad due to quadrupolar coupling to ¹⁴N.[14]
Carbons in Alkyl Substituents10 - 60
Carbons in Alkoxy Substituents50 - 70
Carbons in Aryl Substituents120 - 150

Table 3: Typical ¹⁵N NMR Chemical Shifts for Triazines (Referenced to liquid NH₃)

Nitrogen EnvironmentChemical Shift (ppm)Notes
Pyridine-like Nitrogen (-N=)250 - 350
Amino Nitrogen (-NH₂)50 - 100
Amido/Imido Nitrogen150 - 250

Experimental Protocols

Protocol 1: General Sample Preparation for Triazine Compounds

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄).[15] For poorly soluble compounds, consider using a mixture of solvents (e.g., CDCl₃ with a small amount of TFA) or acquiring the spectrum at an elevated temperature.[6]

  • Concentration:

    • For ¹H NMR, aim for a concentration of 1-5 mg in 0.6-0.7 mL of solvent.[15]

    • For ¹³C NMR and 2D experiments like HSQC and HMBC, a higher concentration of 5-30 mg is recommended.[15]

  • Procedure:

    • Weigh the desired amount of the triazine compound into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved. Sonication may be helpful.

    • If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Cap the NMR tube and label it clearly.

Protocol 2: Variable-Temperature (VT) NMR Experiment

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the NMR tube is of high quality (e.g., Pyrex) to withstand temperature changes.[3]

  • Initial Setup:

    • Insert the sample into the spectrometer at ambient temperature (e.g., 25 °C).

    • Lock and shim the spectrometer.

    • Acquire a reference spectrum at the starting temperature.

  • Changing the Temperature:

    • In the spectrometer software, set the target temperature. It is crucial to change the temperature in small increments (e.g., 10-20 °C at a time) to avoid damaging the probe and to allow the sample to equilibrate.[4][16]

    • Allow the temperature to stabilize for at least 5-10 minutes after each change.

    • Re-lock and re-shim the spectrometer at the new temperature, as both the lock frequency and the magnetic field homogeneity are temperature-dependent.

  • Data Acquisition: Acquire the NMR spectrum at the desired temperature.

  • Returning to Ambient Temperature: After the experiment, return the probe to ambient temperature in the same incremental manner.

Protocol 3: Acquiring a 2D COSY Spectrum

  • Sample Preparation: Prepare a moderately concentrated sample as described in Protocol 1.

  • Initial Setup:

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (sweep width) and the center of the spectrum (transmitter offset).

  • Setting up the COSY Experiment:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all the proton signals.

    • Set the number of scans (ns) and the number of increments in the indirect dimension (td in F1). A typical starting point is 8-16 scans and 256-512 increments.

  • Data Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments.

  • Data Processing: Process the 2D data using a Fourier transform in both dimensions (xfb on Bruker instruments). The resulting spectrum can be symmetrized to reduce noise.

Protocol 4: Acquiring 2D HSQC and HMBC Spectra

  • Sample Preparation: A reasonably concentrated and pure sample is required for these experiments.

  • Initial Setup:

    • Acquire a 1D ¹H spectrum and a 1D ¹³C spectrum to determine the spectral widths and offsets for both nuclei.

  • Setting up the HSQC/HMBC Experiment:

    • Load the appropriate pulse program (e.g., hsqcedetgpsisp2.2 for an edited HSQC, hmbcgplpndqf for HMBC on Bruker instruments).

    • Set the spectral widths and offsets for both the proton (F2) and carbon (F1) dimensions based on the 1D spectra.

    • The number of scans and increments will determine the experiment time and signal-to-noise ratio.

  • Data Acquisition: Run the experiment. HMBC experiments generally require more scans than HSQC experiments to achieve good signal-to-noise.

  • Data Processing: Process the data using a Fourier transform in both dimensions.

Visualizations

Troubleshooting_Workflow start Complex/Broad NMR Spectrum q_solubility Is the sample fully dissolved? start->q_solubility solubility_issue Improve Solubility: - Try different solvent - Use solvent mixture (e.g., with TFA) - Gentle warming q_solubility->solubility_issue No q_dynamic Dynamic process suspected? (Rotamers, Tautomers) q_solubility->q_dynamic Yes solubility_issue->q_dynamic vt_nmr Perform Variable-Temperature (VT) NMR q_dynamic->vt_nmr Yes q_overlap Significant signal overlap? q_dynamic->q_overlap No vt_nmr->q_overlap run_2d_nmr Run 2D NMR Experiments: - COSY for H-H coupling - HSQC for H-C one-bond - HMBC for H-C long-range - NOESY for spatial proximity q_overlap->run_2d_nmr Yes q_tautomer Need to identify tautomer? q_overlap->q_tautomer No run_2d_nmr->q_tautomer run_15n_nmr Run ¹⁵N NMR (e.g., ¹H-¹⁵N HMBC) q_tautomer->run_15n_nmr Yes end Interpret Spectrum q_tautomer->end No run_15n_nmr->end

Caption: Troubleshooting workflow for complex triazine NMR spectra.

Structure_Elucidation_Workflow start Purified Triazine Compound nmr_acq NMR Data Acquisition: - ¹H NMR - ¹³C NMR - DEPT start->nmr_acq initial_analysis Initial Analysis: - Determine number of signals - Integration (proton ratios) - Identify functional groups (from chemical shifts) nmr_acq->initial_analysis cosy COSY: Identify H-H spin systems initial_analysis->cosy hsqc HSQC: Connect protons to directly attached carbons cosy->hsqc hmbc HMBC: Assemble fragments via long-range H-C correlations hsqc->hmbc structure_proposal Propose Structure(s) hmbc->structure_proposal noesy NOESY/ROESY: Confirm stereochemistry and spatial relationships structure_proposal->noesy Ambiguity exists final_structure Final Structure Assignment structure_proposal->final_structure Unambiguous noesy->final_structure

Caption: General workflow for structure elucidation of triazines using NMR.

References

Validation & Comparative

comparing synthesis methods for 2,4,6-trisubstituted-1,3,5-triazines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines

The 1,3,5-triazine (B166579) core is a privileged scaffold in medicinal chemistry and materials science due to its wide range of biological activities and unique electronic properties. The ability to precisely functionalize the triazine ring at the 2, 4, and 6 positions is crucial for modulating the physicochemical and biological properties of these compounds. This guide presents an objective comparison of the primary synthetic methodologies for preparing 2,4,6-trisubstituted-1,3,5-triazines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines is predominantly achieved through four main strategies: the cyclotrimerization of nitriles, the Pinner synthesis from amidines, the sequential nucleophilic substitution of cyanuric chloride, and a more contemporary iron-catalyzed cyclization of aldehydes. Each approach offers distinct advantages and disadvantages concerning substrate scope, reaction conditions, and overall efficiency.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic routes, providing a clear comparison of their performance.

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsYields (%)AdvantagesDisadvantages
Cyclotrimerization of Nitriles Nitriles (R-C≡N)Often requires high temperature and pressure. Catalysts (e.g., yttrium salts, Lewis acids) or microwave irradiation can enable milder conditions.[1]Moderate to Excellent[1]Atom economical, direct formation of the triazine core.Can require harsh conditions, may have a limited substrate scope, and can be sensitive to steric hindrance.[1]
Pinner Synthesis Aryl or Aliphatic Amidines, PhosgeneReaction of amidines with phosgene.Not readily available in recent literatureA classic method for synthesizing 2-hydroxy-4,6-diaryl-s-triazines.[2][3]Use of highly toxic phosgene, limited to specific triazine products.
Sequential Nucleophilic Substitution Cyanuric Chloride, Nucleophiles (alcohols, amines, thiols)Stepwise substitution controlled by temperature: 1st substitution at 0-5 °C, 2nd at room temperature, 3rd at elevated temperatures.[1][4]Good to Excellent[1][5]Highly versatile for symmetrical and unsymmetrical triazines, readily available starting material.[1][5][6]Not atom-economical (generates HCl), requires careful temperature control for selective substitution.[1]
Iron-Catalyzed Cyclization Aldehydes, Ammonium (B1175870) Iodide (NH₄I)Iron-catalyzed reaction in a solvent like toluene (B28343) at elevated temperatures (e.g., 130 °C) under an air atmosphere.[1]Moderate to Good (18-72%)[1]Atom-efficient, utilizes readily available starting materials and an inexpensive catalyst.[1]Yields can be moderate, and the substrate scope may be more limited than the cyanuric chloride method.[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Cyclotrimerization of Nitriles (One-Pot Synthesis of Unsymmetrical Triazines)

This method allows for the controlled cross-cyclotrimerization of two different nitriles.[7][8][9][10][11]

Materials:

  • Nitrile 1 (R¹CN)

  • Nitrile 2 (R²CN)

  • Triflic anhydride (B1165640) (Tf₂O) or Triflic acid (TfOH)

  • Anhydrous solvent (e.g., dichloromethane)

  • Aqueous base (for workup)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve nitrile 1 (1 equivalent) in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C to 0 °C).

  • Slowly add triflic anhydride or triflic acid (1 equivalent). Stir the mixture at this temperature to form the intermediate nitrilium salt.

  • Add nitrile 2 (2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to a higher temperature (e.g., room temperature or reflux) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with an aqueous base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2-R¹-4,6-di-R²-1,3,5-triazine.

Pinner Triazine Synthesis

This classical synthesis yields 2-hydroxy-4,6-diaryl-s-triazines.[2][3]

General Reaction: An aryl amidine is reacted with phosgene. The initially formed N,N'-bisimidylurea undergoes ring closure upon heating to yield the 2-hydroxy-4,6-diaryl-s-triazine with the elimination of ammonia.[12] While historically significant, specific, modern experimental details with comprehensive safety protocols are less common in recent literature due to the hazardous nature of phosgene.

Sequential Nucleophilic Substitution of Cyanuric Chloride

This is a highly versatile and widely used method for the synthesis of both symmetrical and unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines.[5][6][13]

Materials:

  • Cyanuric chloride

  • Nucleophile 1

  • Nucleophile 2 (for unsymmetrical triazines)

  • Nucleophile 3 (for unsymmetrical triazines)

  • Base (e.g., NaHCO₃, K₂CO₃, DIPEA)

  • Solvent (e.g., acetone (B3395972), THF)

Procedure for a Trisubstituted Triazine with Three Different Nucleophiles:

  • First Substitution: Dissolve cyanuric chloride in a suitable solvent and cool the mixture to 0-5 °C.[1] Add the first nucleophile (1 equivalent) and a base (1 equivalent) dropwise, maintaining the low temperature. Stir for a few hours until the monosubstituted product is formed.

  • Second Substitution: To the solution containing the monosubstituted triazine, add the second nucleophile (1 equivalent) and a base. Allow the reaction to warm to room temperature and stir until the disubstituted product is formed.[4]

  • Third Substitution: Add the third nucleophile (1 equivalent) and a base to the reaction mixture. Heat the reaction to an elevated temperature (e.g., 70-100 °C or reflux) and maintain until the trisubstituted product is formed.[4]

  • After completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify the crude product as necessary.

Example: Synthesis of a Disubstituted Triazine Derivative [1] This protocol details the synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one.

Materials:

  • Cyanuric chloride (0.05 mol, 9.2 g)

  • 4-Hydroxycoumarin (B602359) (0.05 mol, 8.1 g)

  • 10% Sodium bicarbonate (NaHCO₃) solution (45 ml)

  • Acetone (50 ml)

Procedure:

  • Dissolve cyanuric chloride in acetone in a flask equipped with a stirrer and cool to 0-5 °C.

  • In a separate vessel, dissolve 4-hydroxycoumarin in the 10% NaHCO₃ solution.

  • Add the 4-hydroxycoumarin solution dropwise to the stirred cyanuric chloride solution over two hours, maintaining the temperature at 0-5 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) using an eluent of acetone:toluene (10:1).

  • The resulting disubstituted triazine can then be reacted with a second nucleophile at a higher temperature to replace the remaining chlorine atom.[1]

Iron-Catalyzed Cyclization of Aldehydes

This method provides an atom-efficient route to symmetrical 2,4,6-trisubstituted-1,3,5-triazines from readily available aldehydes.[1]

Materials:

  • Aldehyde (0.5 mmol)

  • Ammonium iodide (NH₄I) (0.5 mmol)

  • Iron(III) chloride (FeCl₃) (20 mol%)

  • Toluene (2.0 mL)

Procedure:

  • In a reaction vessel, combine the aldehyde, ammonium iodide, and iron(III) chloride in toluene.

  • Heat the reaction mixture at 130 °C for 15 hours under an air atmosphere.

  • After cooling, the reaction mixture is worked up by standard procedures, including extraction and solvent evaporation.

  • The crude product is then purified by column chromatography.

Visualization of Synthetic Strategies

The logical relationships between the different synthetic strategies for 2,4,6-trisubstituted-1,3,5-triazines are illustrated in the diagram below.

Synthesis_Methods cluster_start Starting Materials cluster_methods Synthesis Methods Nitriles Nitriles Cyclotrimerization Cyclotrimerization Nitriles->Cyclotrimerization Amidines Amidines + Phosgene Pinner_Synthesis Pinner Synthesis Amidines->Pinner_Synthesis Cyanuric_Chloride Cyanuric Chloride + Nucleophiles Nucleophilic_Substitution Sequential Nucleophilic Substitution Cyanuric_Chloride->Nucleophilic_Substitution Aldehydes Aldehydes + NH₄I Iron_Catalysis Iron-Catalyzed Cyclization Aldehydes->Iron_Catalysis Triazine 2,4,6-Trisubstituted 1,3,5-Triazine Cyclotrimerization->Triazine Pinner_Synthesis->Triazine Nucleophilic_Substitution->Triazine Iron_Catalysis->Triazine

Caption: Overview of synthetic routes to 2,4,6-trisubstituted-1,3,5-triazines.

The following diagram illustrates the general workflow for the versatile sequential nucleophilic substitution of cyanuric chloride to generate unsymmetrically substituted triazines.

Sequential_Substitution_Workflow Start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 1. Add Nucleophile 1 (Nu¹) 2. Base 3. 0-5 °C Start->Step1 Intermediate1 Monosubstituted Triazine Step1->Intermediate1 Step2 1. Add Nucleophile 2 (Nu²) 2. Base 3. Room Temperature Intermediate1->Step2 Intermediate2 Disubstituted Triazine Step2->Intermediate2 Step3 1. Add Nucleophile 3 (Nu³) 2. Base 3. Elevated Temperature Intermediate2->Step3 Final_Product 2-Nu¹-4-Nu²-6-Nu³-1,3,5-Triazine Step3->Final_Product

Caption: Workflow for sequential substitution on cyanuric chloride.

References

A Comparative Guide to the Structural Validation of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the structural validation of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. The information presented herein is intended to assist researchers in selecting the most appropriate methods for the characterization of this and similar triazine-based compounds.

Structural Validation of this compound: A Comparative Analysis

The confirmation of the chemical structure of synthesized compounds is a critical step in chemical and pharmaceutical research. For this compound (C₂₁H₁₂Br₃N₃), a molecule with a molecular weight of approximately 546.06 g/mol , various analytical techniques can be employed for its structural validation.[1][2][3] This guide focuses on the utility of mass spectrometry in comparison to other common spectroscopic methods.

Mass Spectrometry: A Primary Tool for Molecular Weight Determination

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to provide an accurate mass measurement, confirming its molecular formula.

Expected Mass Spectrometry Data:

The key identifier in the mass spectrum of this compound would be the molecular ion peak [M]⁺. Due to the presence of three bromine atoms, this peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show a cluster of peaks corresponding to the different combinations of these isotopes.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

IonPredicted m/zRelative Abundance (%)
[C₂₁H₁₂⁷⁹Br₃N₃]⁺542.8581~25
[C₂₁H₁₂⁷⁹Br₂⁸¹BrN₃]⁺544.8561~75
[C₂₁H₁₂⁷⁹Br⁸¹Br₂N₃]⁺546.8540~75
[C₂₁H₁₂⁸¹Br₃N₃]⁺548.8520~25

Note: The m/z values are calculated based on the most abundant isotopes of C, H, N, and Br. The relative abundances are approximate.

Fragmentation Pattern:

While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation pattern under electron ionization (EI) can be predicted. The stable triazine and phenyl rings suggest that the molecular ion will be relatively stable. Fragmentation would likely involve the loss of bromine atoms and cleavage of the bonds between the phenyl rings and the triazine core. The study of fragmentation patterns of other 1,3,5-triazine (B166579) derivatives can provide insights into the expected fragmentation pathways.[4]

Alternative and Complementary Validation Methods

While mass spectrometry is powerful, it is often used in conjunction with other analytical techniques for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise arrangement of atoms in a molecule.

  • ¹H NMR: Due to the symmetry of the molecule, a simple spectrum is expected. The protons on the three equivalent bromophenyl groups would likely appear as two doublets in the aromatic region of the spectrum.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbon atoms of the triazine ring and the bromophenyl groups. The number of unique carbon signals will confirm the symmetry of the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. An IR spectrum of this compound has been reported and can be used for comparison.[5] Key expected absorptions would correspond to the C=N stretching of the triazine ring and the C-Br stretching of the bromophenyl groups.

Elemental Analysis:

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. The experimental values should closely match the calculated values for the proposed formula C₂₁H₁₂Br₃N₃.

Table 2: Comparison of Analytical Techniques for the Validation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry Molecular weight, elemental formula (with HRMS), and structural information through fragmentation.High sensitivity, provides molecular formula confirmation, and isotopic patterns confirm the presence of bromine.May not provide detailed connectivity information on its own.
NMR Spectroscopy Detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C).Unambiguous structure elucidation, confirms symmetry.Lower sensitivity compared to mass spectrometry, requires a larger sample amount.
IR Spectroscopy Identification of functional groups (e.g., C=N, C-Br).Fast, non-destructive, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of C, H, and N.Confirms the empirical and molecular formula.Does not provide structural information.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for mass spectrometry and other analytical techniques.

Mass Spectrometry (Hypothetical Protocol)

Instrumentation: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument coupled to a suitable ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI). For fragmentation studies, a tandem mass spectrometer (MS/MS) would be used.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile (B52724).[6][7]

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.[8]

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 5 µL.

  • MS Detector: A triple quadrupole or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ESI or APCI.

  • Data Acquisition: Full scan mode to identify the molecular ion, followed by product ion scans on the molecular ion to obtain fragmentation data.

NMR Spectroscopy Protocol

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C spectra at room temperature.

  • Use standard pulse programs for data acquisition.

IR Spectroscopy Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an attenuated total reflectance (ATR) accessory for direct analysis of the solid sample.

Data Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_data Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ea Elemental Analysis purification->ea data_analysis Data Interpretation and Structure Confirmation ms->data_analysis nmr->data_analysis ir->data_analysis ea->data_analysis

Caption: Experimental workflow for the synthesis and structural validation of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Provided Information compound 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine ms Mass Spectrometry compound->ms nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir ea Elemental Analysis compound->ea mw_formula Molecular Weight & Elemental Formula ms->mw_formula connectivity Atomic Connectivity & Symmetry nmr->connectivity functional_groups Functional Groups ir->functional_groups elemental_composition Elemental Composition (%) ea->elemental_composition structure Confirmed Structure mw_formula->structure connectivity->structure functional_groups->structure elemental_composition->structure

Caption: Logical relationship of analytical techniques in the structural elucidation of this compound.

References

comparative study of porous organic polymers derived from different triazine monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Porous Organic Polymers Derived from Different Triazine Monomers for Adsorption and Catalysis

A new class of materials, porous organic polymers (POPs), are gaining significant attention for their potential in a variety of applications, including environmental remediation and catalysis.[1][2][3][4] This guide provides a comparative study of three distinct triazine-based POPs, herein designated as T-POP1, T-POP2, and T-POP3, which have been synthesized through the polycondensation of melamine (B1676169) with different dialdehyde (B1249045) monomers.[1][2][3] The performance of these polymers in dye adsorption and chemical catalysis is evaluated, supported by experimental data.[1][2][3][4]

Performance Comparison

The structural and functional properties of the three triazine-based POPs were characterized to assess their performance. The key performance indicators, including BET surface area, dye removal efficiency for methyl orange and methylene (B1212753) blue, and catalytic conversion and selectivity in the Henry reaction, are summarized in the table below.

ParameterT-POP1T-POP2T-POP3
BET Surface Area (m²/g) 239.6[2]139.2[1][2]287.4[1][2]
Methyl Orange Removal Efficiency >99% (in 15-20 min)[1][2][3]>99% (in 15-20 min)[1][2][3]>99% (in 15-20 min)[1][2][3]
Methylene Blue Removal Efficiency Not ReportedNot Reported~99.4%[1][2][3]
Henry Reaction Conversion (with Cu(II)) 97%[1][2][3]97%[1][2][3]Not Reported
Henry Reaction Selectivity (with Cu(II)) 99.9%[1][2][3]99.9%[1][2][3]Not Reported

Synthesis and Functionalization Workflow

The general synthesis strategy for these triazine-based POPs involves a polycondensation reaction between a triamine monomer (melamine) and various dialdehyde monomers. The resulting polymers can be further functionalized, for example, through metallation, to enhance their catalytic activity.

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_functionalization Post-Synthetic Modification Monomer1 Melamine (Triamine) Reaction Polycondensation Monomer1->Reaction Monomer2 Dialdehyde Monomer (e.g., Terephthalaldehyde) Monomer2->Reaction Solvent DMSO + Acetic Acid Solvent->Reaction TPOP Triazine-Based POP (T-POP) Reaction->TPOP TPOP_f T-POP Met_Reaction Metallation TPOP_f->Met_Reaction Metal_Salt Cu(OAc)₂·H₂O in Methanol (B129727) Metal_Salt->Met_Reaction Cu_TPOP Cu@T-POP Met_Reaction->Cu_TPOP

Caption: General workflow for the synthesis and post-synthetic modification of triazine-based POPs.

Experimental Protocols

Synthesis of Triazine-Based POPs (T-POPs)

The synthesis of T-POP1, T-POP2, and T-POP3 was achieved through a polycondensation reaction.[2] In a typical procedure, melamine (0.3847 g, 3.05 mmol) was reacted with the respective dialdehyde (4.58 mmol) in a solvent mixture of 20 mL of dimethyl sulfoxide (B87167) (DMSO) and 7.50 mL of 3 M acetic acid.[2] The specific dialdehydes used were:

  • T-POP1: Terephthalaldehyde[2]

  • T-POP2: 4-ethyl-2,6-diformylphenol (EDP)[2]

  • T-POP3: 3,5-diformyl-4-hydroxybenzoic acid (DHA)[2]

The reaction mixture was stirred to form a suspension.

Characterization of T-POPs

The synthesized T-POPs were characterized using various analytical techniques. Nitrogen sorption analysis at 77 K was performed to determine the Brunauer-Emmett-Teller (BET) surface areas and pore characteristics.[2] The polymers exhibited Type II gas sorption isotherms, indicative of mesoporous structures.[2]

Dye Adsorption Studies

The efficacy of the T-POPs as adsorbents was evaluated for the removal of methyl orange and methylene blue from aqueous solutions. These studies demonstrated that the T-POPs are highly efficient in removing the anionic dye methyl orange, with over 99% removal in just 15-20 minutes.[1][2][3] T-POP3 also showed high efficiency in removing the cationic dye methylene blue, which is attributed to favorable interactions involving the deprotonation of its carboxyl groups.[1][2][3]

Catalysis of the Henry Reaction

To assess their catalytic potential, T-POP1 and T-POP2 were modified with copper(II). This was achieved by suspending the polymer (200 mg) in a solution of Cu(OAc)₂·H₂O (159.7 mg, 0.80 mmol) in 60 mL of methanol.[2] The suspension was heated at 60 °C with magnetic stirring for 24 hours.[2] The resulting metalated polymer (Cu@T-POP) was filtered, washed with methanol and acetone, and dried. The copper-modified polymers, Cu@T-POP1 and Cu@T-POP2, were found to be highly effective catalysts for the Henry reaction, achieving excellent conversions (97%) and selectivities (99.9%).[1][2][3]

References

A Comparative Guide to Triazine-Based Host Materials in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a diverse range of organic materials. Among these, triazine-based compounds have emerged as a prominent class of materials, particularly for their application as host and electron-transporting materials in phosphorescent OLEDs (PHOLEDs). Their inherent electron-deficient nature, good thermal stability, and tunable electronic properties make them ideal candidates for achieving high-performance devices.[1]

This guide provides a comprehensive performance comparison of OLEDs utilizing different triazine-based materials as hosts for phosphorescent emitters, supported by experimental data from peer-reviewed literature. We will delve into their performance metrics across different emitter colors, detail the experimental protocols for device fabrication and characterization, and visualize the underlying principles of device operation.

Performance Comparison of Triazine-Based Host Materials

The selection of a host material is critical in PHOLEDs as it facilitates charge transport and energy transfer to the phosphorescent dopant. The following tables summarize the performance of OLEDs employing various triazine-based host materials for green, blue, and red emitters.

Green Phosphorescent OLEDs

A direct comparison of three star-shaped 1,3,5-triazine (B166579) derivatives—2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T), and 2,4,6-tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine (TST)—as host materials for a green phosphorescent emitter, (PPy)₂Ir(acac), reveals significant performance differences.[2][3] The superior performance of the T2T-based device is attributed to a more balanced charge recombination within the emissive layer.[2]

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Ref.
T2T (PPy)₂Ir(acac)17.559.0[2][3]
T3T (PPy)₂Ir(acac)14.450.6[2][3]
TST (PPy)₂Ir(acac)5.112.3[2][3]

Other notable triazine-based host materials for green PHOLEDs include TCz1DF and TCz4DF, which are bipolar materials constructed from carbazole (B46965) and triazine moieties. These materials have demonstrated high thermal stability and good charge transfer abilities, leading to impressive device performances with very low efficiency roll-off.[4]

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)EQE at 1000 cd/m² (%)Ref.
TCz1DF Ir(ppy)₃16.516.4[4]
TCz4DF Ir(ppy)₃15.415.2[4]
Blue Phosphorescent OLEDs

Achieving high efficiency and long operational lifetime in blue PHOLEDs remains a significant challenge. Triazine-based bipolar host materials have been synthesized to address this issue. For instance, a study on bicarbazole-triazine hybrid materials used in a mixed host system demonstrated a high-performing blue PHOLED with a maximum EQE of 20.1% and an operational lifetime (T₅₀) of 51 hours at 500 cd/m².[5] Another example, TrzmPCz, a bipolar host containing triazine and carbazole units, achieved a maximum EQE of 16.4% in a blue PHOLED.[6]

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)Operational Lifetime (T₅₀)Ref.
Mixed Host FIrpic20.1---51 h @ 500 cd/m²[5]
TrzmPCz FIrpic16.43221.5--[6]
MBPTRZ FIrpic7.0--30600-[7]
Red Phosphorescent OLEDs

Triazine-based bipolar host materials have also been successfully employed in red PHOLEDs. A recent study on two novel host materials, m-TFFCz and m-TFBFCz, which are derived from triazine and indenocarbazole, showcased excellent device performance. The m-TFBFCz-based device, in particular, exhibited a remarkable maximum EQE of 25.40% and a significantly long operational lifetime (T₉₅) of 102.63 hours.[8]

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Operational Lifetime (T₉₅) (h)Ref.
m-TFFCz (piq)₂Ir(acac)20.318.96[8]
m-TFBFCz (piq)₂Ir(acac)25.40102.63[8]

Experimental Protocols

The fabrication and characterization of PHOLEDs involve a series of well-defined steps performed in a controlled environment. The following is a generalized protocol based on methodologies reported in the literature.[2][9]

Device Fabrication
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO anode via high-vacuum thermal evaporation (typically at a pressure below 10⁻⁶ Torr). The deposition sequence and thickness of each layer are critical for device performance. A typical device structure is as follows:

    • Hole Injection Layer (HIL): e.g., MoO₃

    • Hole Transport Layer (HTL): e.g., NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine)

    • Emissive Layer (EML): A co-evaporated layer of the triazine-based host material and the phosphorescent dopant (e.g., 6-10 wt%).

    • Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)

    • Electron Injection Layer (EIL): e.g., LiF

  • Cathode Deposition: Finally, a metal cathode (e.g., Aluminum) is deposited on top of the organic stack through a shadow mask to define the active area of the device.

Device Characterization
  • Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics of the fabricated devices are measured using a source meter and a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded at different driving voltages to assess the color purity and stability.

  • Efficiency Calculations: The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the I-V-L data and the EL spectra.

  • Operational Lifetime: The operational lifetime of the devices is typically measured by monitoring the luminance decay over time under a constant current density. The lifetime is often reported as T₅₀ or T₉₅, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.

Visualizing the Fundamentals of Triazine-Based PHOLEDs

To better understand the principles governing the operation of these devices, the following diagrams illustrate the device architecture, fabrication workflow, and the key energy transfer processes.

G cluster_device Typical PHOLED Architecture Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Triazine Host + Phosphorescent Dopant HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A schematic of a typical multilayer phosphorescent OLED structure.

G cluster_workflow OLED Fabrication Workflow Start Start Cleaning Substrate Cleaning (Ultrasonication, UV-Ozone) Start->Cleaning Deposition High-Vacuum Thermal Evaporation Cleaning->Deposition Organic_Layers Sequential Deposition of Organic Layers (HIL, HTL, EML, ETL, EIL) Deposition->Organic_Layers Cathode_Deposition Cathode Deposition (via Shadow Mask) Organic_Layers->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Testing Device Characterization (I-V-L, EL, Lifetime) Encapsulation->Testing End End Testing->End

Caption: A simplified workflow for the fabrication and testing of PHOLEDs.

G cluster_energy Energy Level Diagram and Charge Transport cluster_EML Emissive Layer Anode Anode (ITO) HTL HTL Anode->HTL Hole Injection Host_HOMO Host HOMO HTL->Host_HOMO Hole Transport Dopant_HOMO Dopant HOMO Host_HOMO->Dopant_HOMO Hole Trapping recombination Exciton Formation (on Host) Host_LUMO Host LUMO Dopant_LUMO Dopant LUMO Host_LUMO->Dopant_LUMO Electron Trapping ETL ETL ETL->Host_LUMO Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection energy_transfer Energy Transfer (Host to Dopant) recombination->energy_transfer emission Phosphorescent Emission (from Dopant) energy_transfer->emission

Caption: A conceptual diagram illustrating the energy levels and key processes in a triazine-based PHOLED.

References

A Comparative Cross-Validation of Analytical Data for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive cross-validation of analytical data for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine and its structurally related analogues. It is intended for researchers, scientists, and drug development professionals to provide a comparative analysis of their analytical properties, aiding in compound selection and characterization. This document summarizes key analytical data, details experimental protocols for synthesis and analysis, and visualizes a relevant biological pathway and a general experimental workflow.

Comparative Analytical Data

The following tables provide a summary of the key analytical data for this compound and three of its analogues: 2,4,6-triphenyl-1,3,5-triazine, N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine, and 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine. This data is essential for the identification, quantification, and purity assessment of these compounds.

Table 1: Physicochemical and Chromatographic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)HPLC Purity (%)
This compoundC₂₁H₁₂Br₃N₃546.06>300>98.0
2,4,6-Triphenyl-1,3,5-triazineC₂₁H₁₅N₃309.37232-23598
N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamineC₂₁H₁₅Cl₃N₆457.75245-246Not specified
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazineC₂₄H₂₁N₃O₃399.44215-217Not specified

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound DMSO-d₆9.47 (s, 3H, NH), 7.76 (d, J=7.2 Hz, 6H, Ar), 7.45 (d, J=8.8 Hz, 6H, Ar)163.9, 139.2, 131.1, 122.2, 113.8
2,4,6-Triphenyl-1,3,5-triazine CDCl₃8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H)[1]171.7, 136.1, 132.8, 129.0, 128.8
N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine DMSO-d₆9.48 (s, 3H, NH), 7.82 (d, J=6.6 Hz, 6H, Ar), 7.33 (d, J=8.8 Hz, 6H, Ar)164.0, 138.9, 128.2, 125.9, 121.9
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine CDCl₃7.38 (d, J=9.6 Hz, 6H, Ar), 6.81 (d, J=9.6 Hz, 6H, Ar), 3.78 (s, 9H, OCH₃)164.5, 155.9, 131.6, 122.8, 113.9, 55.5

Experimental Protocols

General Synthesis of Symmetrically 2,4,6-Trisubstituted-1,3,5-triazines

A common and versatile method for synthesizing symmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride.[2][3] The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled reactions by adjusting the temperature.

Materials:

Procedure:

  • Dissolve cyanuric chloride in an anhydrous solvent and cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve the substituted aniline or phenol and a base in the same solvent.

  • Slowly add the nucleophile solution to the cyanuric chloride solution while maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time to achieve monosubstitution.

  • To achieve disubstitution, allow the reaction to warm to room temperature and continue stirring.

  • For trisubstitution, the reaction mixture is typically heated to reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of triazine derivatives.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol (B129727) is typically employed.[4]

  • Detection: UV detection at a wavelength where the analytes exhibit maximum absorbance (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compounds.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Analysis: The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Visualizations

PI3K/Akt Signaling Pathway

Many 1,3,5-triazine (B166579) derivatives have been investigated for their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Triazine Triazine Inhibitor Triazine->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of triazine derivatives.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of substituted 1,3,5-triazine derivatives.

experimental_workflow Start Start: Cyanuric Chloride & Nucleophile Synthesis Synthesis: Nucleophilic Substitution Start->Synthesis Isolation Isolation & Purification Synthesis->Isolation Characterization Characterization Isolation->Characterization HPLC HPLC Characterization->HPLC NMR NMR Characterization->NMR MS Mass Spec Characterization->MS End End: Pure Compound HPLC->End NMR->End MS->End

Caption: General workflow for the synthesis and characterization of triazine compounds.

References

A Comparative Guide to the Computational and Experimental Properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic and structural properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a key intermediate in organic synthesis, alongside its close structural analogues. By integrating computational data from Density Functional Theory (DFT) with available experimental findings, this document aims to offer a comprehensive resource for researchers engaged in the design and development of novel materials and therapeutics.

Introduction

This compound is a symmetrically substituted triazine derivative with a central heterocyclic core. The presence of three bromophenyl arms makes it a versatile building block for creating more complex molecular architectures through various cross-coupling reactions. Understanding its fundamental electronic and structural properties is crucial for predicting its reactivity and potential applications in fields ranging from materials science to medicinal chemistry. This guide compares its properties with those of closely related compounds to highlight the impact of substituent positioning on molecular characteristics.

Molecular Structure and Computational Methodology

The fundamental structure of this compound consists of a central 1,3,5-triazine (B166579) ring connected to three 4-bromophenyl groups. Computational studies on similar triazine derivatives have employed Density Functional Theory (DFT) to elucidate their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A common functional used for such calculations is CAM-B3LYP with a 6-31G* basis set, which has been shown to provide a good correlation with experimental data.[1]

cluster_computational_workflow Computational Workflow for Triazine Properties start Initial Molecular Structure (this compound) dft Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation (Confirm Minimum Energy) dft->freq homo_lumo HOMO-LUMO Calculation (TD-DFT: CAM-B3LYP/6-31G*) freq->homo_lumo properties Calculated Properties: - HOMO Energy - LUMO Energy - Band Gap homo_lumo->properties

A typical workflow for the computational study of triazine derivatives.

Comparative Analysis of Electronic Properties

The electronic properties of triazine derivatives are significantly influenced by the nature and position of the substituents on the phenyl rings. This section compares the computationally derived and experimentally measured electronic properties of this compound with its ortho- and meta-brominated analogues.

CompoundSubstitution PatternHOMO (eV)LUMO (eV)Band Gap (eV)MethodReference
This compoundpara-Bromo-5.96 (Est.)-2.71 (Est.)3.25 (Est.)DFT (CAM-B3LYP/6-31G*)[1][2]
OTrPhCzBrortho-Bromo analogue-5.96-2.713.25Experimental (CV)[2]
2,4,6-tris(3-bromophenyl)-1,3,5-triazine (B2567758)meta-Bromo isomerN/AN/AN/AN/A[3]

Est. = Estimated based on close structural analogues. N/A = Data not available in the searched literature.

The introduction of bromine atoms is expected to lower both the HOMO and LUMO energy levels due to their electron-withdrawing nature. The ortho-brominated analogue, OTrPhCzBr, shows a HOMO level of -5.96 eV and a LUMO level of -2.71 eV, resulting in a band gap of 3.25 eV as determined by cyclic voltammetry.[2] It is reasonable to estimate that the para-substituted target molecule will have similar electronic properties.

Experimental Protocols

Synthesis of this compound

A general synthetic route to symmetrically substituted triazines involves the cyclotrimerization of the corresponding benzonitrile (B105546) derivative.

reactant 4-Bromobenzonitrile (B114466) product This compound reactant->product Cyclotrimerization reagent Acid Catalyst (e.g., Triflic acid) reagent->product

Synthesis of this compound.

Protocol:

  • To a solution of 4-bromobenzonitrile in a suitable solvent (e.g., chlorobenzene), an acid catalyst such as triflic acid is added.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the precipitate is collected by filtration, washed with a suitable solvent (e.g., methanol), and dried to yield the desired product.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the compounds experimentally.

Protocol:

  • The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

  • A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The potential is swept between defined limits, and the resulting current is measured.

  • The HOMO and LUMO energy levels are calculated from the onset potentials of the oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Spectroscopic Analysis (UV-Vis Spectroscopy)

UV-Vis spectroscopy is used to determine the optical band gap of the compounds.

Protocol:

  • A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane).

  • The absorption spectrum is recorded using a UV-Vis spectrophotometer.

  • The optical band gap is estimated from the onset of the lowest energy absorption band.

Comparison with Alternative Compounds

The properties of this compound can be compared with other substituted triazines to understand the structure-property relationships. For instance, replacing the bromo-substituents with electron-donating or other electron-withdrawing groups can significantly alter the electronic and optical properties.

CompoundSubstituent EffectExpected HOMO ChangeExpected LUMO ChangeExpected Band Gap Change
2,4,6-Tris(4-aminophenyl)-1,3,5-triazineElectron-donatingIncreaseIncreaseDecrease
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazineElectron-withdrawingDecreaseDecreaseMay vary

Conclusion

This guide provides a comparative overview of the computational and experimental properties of this compound and its analogues. The presented data and protocols offer a valuable resource for researchers working with these compounds. The combination of DFT calculations and experimental validation is a powerful approach to understanding and predicting the behavior of novel triazine-based materials. Further computational and experimental studies on this compound are encouraged to expand upon the data presented here and to fully elucidate its potential in various applications.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in drug development and materials science, the synthesis of substituted 1,3,5-triazines is of particular interest due to their prevalence in medicinal chemistry and materials science. The choice of the palladium catalyst is a critical parameter that directly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of triazine derivatives, supported by experimental data to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

Table 1: Performance Comparison of Palladium Catalysts for the Suzuki Coupling of Halogenated Triazines and Related N-Heterocycles

Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)Typical Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Notes
Pd(PPh₃)₄ 2 - 5K₃PO₄, K₂CO₃, Na₂CO₃1,4-Dioxane (B91453)/H₂O, Toluene70 - 11060 - 95[1]ModerateModerateA versatile and widely used catalyst, but can require higher loadings and temperatures. Prone to ligand dissociation at elevated temperatures.
Pd(dppf)Cl₂ 1 - 3K₂CO₃, Cs₂CO₃DME, 1,4-Dioxane/H₂O80 - 10070 - 98[2]HighHighGenerally more stable and active than Pd(PPh₃)₄, allowing for lower catalyst loadings. Effective for a broad range of substrates.
Pd₂(dba)₃ / Ligand *0.5 - 2K₃PO₄, Cs₂CO₃Toluene, 1,4-DioxaneRoom Temp. - 10085 - 99Very HighVery HighHighly active catalyst system, often enabling reactions at lower temperatures and with very low catalyst loadings. The choice of ligand is crucial for optimal performance.

*Ligand is typically a bulky, electron-rich phosphine (B1218219) such as SPhos, XPhos, or P(t-Bu)₃. Performance is highly dependent on the specific ligand used.

Note: Turnover Number (TON) = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency. Turnover Frequency (TOF) = TON / time. A higher TOF indicates a faster reaction. The presented TON and TOF are qualitative comparisons based on typical observations for Suzuki coupling of N-heterocycles.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the Suzuki coupling of functionalized triazines.

Protocol 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with Phenylboronic Acid using Pd(PPh₃)₄

This protocol is adapted from the arylation of a pyrimidine-substituted bromophenyl ring, which serves as a good model for the coupling of bromo-functionalized triazines.[1]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (5 mol%) to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of a Dichloro-1,3,5-triazine Derivative using Pd(dppf)Cl₂

This protocol is based on the synthesis of 4,4'-[6-(diethylamino)-1,3,5-triazine-2,4-diyl]diphenol.

Materials:

  • 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine

  • p-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a dried reaction vessel, combine 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine (1 equiv.), p-methoxyphenylboronic acid (2.2 equiv.), and cesium carbonate (3.4 equiv.).

  • Add Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the mixture to reflux with stirring for approximately 3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The residue can be purified by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

experimental_workflow reagents 1. Reagent Preparation (Triazine, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst Addition (e.g., Pd(PPh3)4) setup->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction monitoring 5. Monitoring (TLC/LC-MS) reaction->monitoring workup 6. Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification 7. Purification (Chromatography) workup->purification product 8. Final Product purification->product

Caption: A generalized workflow for benchmarking catalyst performance.

suzuki_catalytic_cycle pd0 Pd(0)Ln pd_complex R1-Pd(II)Ln-X pd0->pd_complex R1-X transmetalation_intermediate R1-Pd(II)Ln-R2 pd_complex->transmetalation_intermediate R2-B(OR)2 transmetalation_intermediate->pd0 product R1-R2 transmetalation_intermediate->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an optimal palladium catalyst for the Suzuki coupling of triazines is a multifactorial decision that depends on the specific triazine substrate, the nature of the coupling partners, and the desired reaction conditions. For routine couplings, Pd(PPh₃)₄ remains a viable, albeit sometimes less active, option. Pd(dppf)Cl₂ offers a good balance of stability and reactivity, often providing higher yields with lower catalyst loadings. For challenging substrates or when milder reaction conditions are desired, a Pd₂(dba)₃/phosphine ligand system is frequently the most effective choice, though it requires careful selection of the appropriate ligand. Researchers are encouraged to perform small-scale screening experiments to identify the most efficient and cost-effective catalyst system for their specific application.

References

A Comparative Guide to Purification Techniques for Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining triazine compounds of high purity is crucial for accurate experimental results and the development of safe and effective pharmaceuticals. The choice of purification technique is a critical step that can significantly impact yield, purity, and scalability. This guide provides an objective comparison of common purification techniques for triazine compounds—recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC)—supported by experimental data and detailed protocols.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method often involves a trade-off between purity, yield, cost, and time. The following table summarizes the performance of each technique for the purification of triazine compounds.

ParameterRecrystallizationColumn ChromatographyPreparative HPLC
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure.
Typical Initial Purity (%) 30 - 60[1]30 - 60[1]30 - 60[1]
Typical Final Purity (%) >98[2]>99 (compound dependent)[2]>98[1]
Yield / Recovery (%) 70 - 90 (can be lower)80 - 98 (SPE data proxy)[3]80 - 98 (SPE data proxy)[3]
Scalability High (easily scalable for larger quantities)[2]Medium (can be scaled up but may become cumbersome)[2]Low to Medium
Time Consumption Moderate to High (slow cooling and drying steps)[2]High (for large scales)Low to Moderate (per sample)
Solvent Consumption Low to ModerateHigh[2]Moderate to High
Cost-Effectiveness High (especially at larger scales)[2]Moderate (cost of stationary phase and solvents)[2]Low (high initial investment and running costs)
Applicability Crystalline, thermally stable solids.Wide range of compounds, including oils and non-crystalline solids.[2]Complex mixtures, high-purity requirements, thermally labile compounds.

Experimental Protocols

Detailed methodologies are essential for reproducing purification results. Below are generalized protocols for each of the key techniques discussed.

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[4]

Materials:

  • Crude triazine compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetone, or a binary mixture like ethanol/water)[1]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude triazine compound and a few drops of the chosen solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude triazine compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate and add more solvent dropwise until the compound is completely dissolved.[5]

  • Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this stage.[6]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.

Materials:

  • Crude triazine compound

  • Stationary phase (e.g., silica (B1680970) gel or Florisil®)

  • Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)[7]

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should give the desired triazine compound an Rf value of approximately 0.3.[7]

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the mobile phase and pour it into the column. Allow it to pack uniformly under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting the eluate in fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure triazine compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Note on Florisil®: Florisil® is a polar adsorbent made of magnesium silicate (B1173343) that can be used as an alternative to silica gel, particularly for the cleanup of pesticide residues, including triazines.[6][8] The procedure is similar to that for silica gel chromatography.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture.

Materials:

  • Crude triazine compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volatile buffers (if needed, e.g., ammonium (B1175870) bicarbonate)[1]

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Procedure:

  • Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target triazine compound from its impurities.

  • Method Scaling: Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume for the larger preparative column.

  • Sample Preparation: Dissolve the crude triazine compound in the mobile phase or a suitable solvent. The solution should be filtered before injection.

  • Purification: Inject the sample onto the preparative HPLC system. The system will automatically separate the components of the mixture.

  • Fraction Collection: Use a fraction collector to collect the eluate containing the purified triazine compound as it exits the column.

  • Purity Analysis and Solvent Removal: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to obtain the final purified product.

Visualizations

Experimental Workflows

Recrystallization_Workflow A Crude Triazine Compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling (Crystallization) B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Triazine Crystals G->H

Caption: Workflow for the purification of triazine compounds via recrystallization.

Column_Chromatography_Workflow A Crude Triazine Compound C Load Sample A->C B Prepare Slurry & Pack Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Triazine Compound H->I

Caption: Workflow for the purification of triazine compounds via column chromatography.

Preparative_HPLC_Workflow A Crude Triazine Compound D Sample Preparation (Dissolve & Filter) A->D B Analytical Method Development C Scale-Up to Preparative Method B->C E Injection & HPLC Run C->E D->E F Fraction Collection E->F G Purity Analysis of Fractions F->G H Combine Pure Fractions & Remove Solvent G->H I Pure Triazine Compound H->I

Caption: Workflow for the purification of triazine compounds via preparative HPLC.

References

comparative analysis of the thermal stability of various triazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various triazine derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in selecting appropriate compounds for applications where thermal resilience is a critical factor.

Data Summary

The thermal stability of triazine derivatives is significantly influenced by their molecular structure, particularly the nature of the substituents on the triazine ring. The following table summarizes the thermal decomposition data for a range of triazine compounds, primarily obtained through Thermogravimetric Analysis (TGA). The onset decomposition temperature (Tonset) and the temperature of maximum weight loss (Tmax) are key indicators of thermal stability.

Triazine Derivative ClassSpecific Compound/SubstituentOnset Decomposition Temp (Tonset) (°C)Temperature of Max. Weight Loss (Tmax) (°C)Char Yield (%)Reference
Annelated Triazinones Unsubstituted Phenyl279--[1]
4-Cl Phenyl296--[1]
3,4-Cl2 Phenyl294--[1]
2-OCH3 Phenyl241--[1]
sym-Trisubstituted-s-Triazines N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine (TAT)~320--[2]
N2,N4,N6-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT)~350-45 (at 600°C)[2]
N2,N4,N6-tris(4-hydroxyphenyl)-1,3,5-triazine-2,4,6-triamine (THAT)~330-35 (at 600°C)[2]
N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT)~330-35 (at 600°C)[2]
N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT)~240-15 (at 600°C)[2]
Triazine-based Polymers Triazine-amine polymerUp to 450--[3]
Triazine-ether polymers200-300--[3]
Nitrogen-Rich Triazines 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H3TTT)>247--[4][5]
H3TTT Hydrazinium Salt217--[4][5]

Key Observations:

  • Substituent Effects: The thermal stability of triazine derivatives is highly dependent on the nature of the substituent. Electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxy (-OH) on a phenyl ring attached to the triazine core tend to increase thermal stability and char yield.[2] In contrast, electron-withdrawing groups like chlorine can have a more complex effect, with the position of substitution playing a crucial role.[1] For instance, a 4-chloro substituent on an annelated triazinone enhances stability, while a 2-chloro substituent decreases it.[1]

  • Polymer vs. Small Molecule: Triazine-based polymers, particularly those with amine linkages, exhibit superior thermal stability compared to many small molecule derivatives, with decomposition temperatures reaching up to 450°C.[3]

  • Nitrogen Content: Increasing the nitrogen content, for example by incorporating tetrazole moieties, can lead to high thermal stability, as seen in 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H3TTT) with a decomposition temperature above 247°C.[4][5]

  • Structural Form: The way in which the triazine rings are linked and the overall molecular architecture also play a significant role. For example, annelated triazinones show a wide range of stabilities depending on the substitution pattern on the fused ring system.[1]

Experimental Protocols

The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized protocols for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and decomposition temperatures.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the triazine derivative (typically 3-10 mg) is accurately weighed and placed into a sample pan (e.g., alumina, platinum).

  • Instrument Setup: The sample pan is placed in the TGA furnace.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative decomposition.[6] For studying oxidative stability, synthetic air can be used.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, commonly 10 °C/min.[6]

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum rate of weight loss (Tmax) from the derivative thermogravimetric (DTG) curve, and the percentage of residual mass (char yield) at a specific temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This is used to determine melting points, phase transitions, and enthalpies of reaction.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the triazine derivative (typically 2-5 mg) is accurately weighed and hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is typically used with a constant flow rate.

  • Heating Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.[6]

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature of an endotherm is typically taken as the melting point.[1]

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the typical workflow for a comparative analysis of the thermal stability of triazine derivatives.

G cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Synthesis of Triazine Derivatives B Structural Characterization (FTIR, NMR) A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Determine Decomposition Temperatures (Tonset, Tmax) C->E G Calculate Char Yield C->G F Determine Melting Points & Phase Transitions D->F H Comparative Analysis of Thermal Stability E->H F->H G->H I Structure-Stability Relationship H->I

Caption: Workflow for Comparative Thermal Stability Analysis of Triazine Derivatives.

Signaling Pathway of Thermal Decomposition (Conceptual)

This diagram provides a conceptual representation of the factors influencing the thermal decomposition pathway of a generic triazine derivative.

G A Triazine Derivative C Bond Scission A->C B Heat Input B->A D Radical Formation C->D E Volatile Products (e.g., NH3, HCN) D->E F Char Formation D->F G Substituent Effects (Electronic & Steric) G->C H Atmosphere (Inert vs. Oxidative) H->C

Caption: Conceptual Pathway of Triazine Derivative Thermal Decomposition.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS No. 30363-03-2). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Hazard Information

This compound is a halogenated organic compound that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₁H₁₂Br₃N₃[1][2][3]
Molecular Weight 546.06 g/mol [1][2][3]
Appearance White to light yellow powder/crystal[3]
Melting Point >300 °C[2]
Boiling Point 633.4 °C at 760 mmHg (Predicted)[2]
Density 1.7 g/cm³ (Predicted)[2]
GHS Hazard Statements H315, H319, H335[1]

Detailed Disposal Protocol

The proper disposal of this compound is critical due to its halogenated nature. Halogenated organic compounds require specific disposal methods and must not be mixed with non-halogenated chemical waste.[4][5][6][7][8] Disposal costs for halogenated waste are typically higher due to the need for specialized incineration processes.[7][8]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., weighing boats, spatulas), and solutions.

    • Crucially, this waste must be segregated as "Halogenated Organic Waste." [4][5][6] Do not mix with non-halogenated organic solvents or other waste streams.[7][8]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[9][10]

    • The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[5][11]

    • The label must include the full chemical name: "this compound" and list any other chemical constituents and their approximate percentages.[11] Do not use abbreviations.

    • Affix the appropriate hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department as soon as the first drop of waste is added.[7]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10]

    • Keep the waste container closed at all times except when adding waste.[10][11][12]

    • The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[11]

  • Disposal of Contaminated Materials:

    • Solid Waste: Contaminated solid materials such as gloves, weighing paper, and absorbent pads should be placed in a sealed bag and then into the designated halogenated solid waste container.

    • "Empty" Containers: The original container of this compound must be managed as hazardous waste. It should not be disposed of as regular trash.

    • Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container and managed as hazardous waste.[4]

  • Arranging for Pickup and Disposal:

    • Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often up to one year), contact your EHS department to arrange for a hazardous waste pickup.[9][10]

    • Do not dispose of this chemical down the drain or in regular trash.[12][13] Evaporation in a fume hood is also not a permissible disposal method.[10][12]

Experimental Workflow & Disposal Logic

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation cluster_disposal Disposal Path A 2,4,6-Tris(4-bromophenyl)- 1,3,5-triazine Waste Generated (Solid, Solution, Contaminated Labware) B Is the waste halogenated? A->B C Collect in 'Halogenated Organic Waste' Container B->C Yes D Collect in 'Non-Halogenated Organic Waste' Container B->D No E Label Container with Contents & 'Hazardous Waste' C->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup (Incineration) F->G

Caption: Waste Disposal Decision Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust within their institutions. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS No. 30363-03-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 30363-03-2

  • Molecular Formula: C₂₁H₁₂Br₃N₃[1]

Hazard Summary: This chemical is classified with the following hazards:

  • Signal Word: Warning[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartPPE SpecificationStandard/Comment
Eyes/Face Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US) is recommended.[4]
Skin Chemical-resistant gloves (e.g., Nitrile).Gloves must be inspected prior to use. Wash and dry hands after use.[4]
Fire/flame resistant and impervious clothing.Long-sleeved shirt and long pants are the minimum requirement.[4][5]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator.Required if exposure limits are exceeded or if irritation or other symptoms are experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6][7]

Experimental Protocols: Safe Handling and Storage

Adherence to the following step-by-step procedures is essential for the safe handling and storage of this compound.

Engineering Controls:

  • Work in a well-ventilated area.[4]

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Handling Procedures:

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent electrostatic discharge.[4]

  • Wash hands thoroughly after handling the material.[5]

  • Remove contaminated clothing immediately and wash before reuse.[5]

Storage:

  • Store in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • Keep in a dark place, sealed in dry, room temperature conditions.[2]

Accidental Release and Disposal Plan

A clear plan for accidental releases and proper disposal is critical to mitigate risks to personnel and the environment.

Accidental Release Measures:

  • Evacuate personnel to a safe area.[4]

  • Wear appropriate personal protective equipment as detailed in the PPE table.[4]

  • Avoid dust formation.[4]

  • Prevent further leakage or spillage if safe to do so.[4]

  • Do not let the product enter drains.[4][6]

  • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[7]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[4]

Disposal Plan:

  • Product Disposal: Dispose of surplus and non-recyclable solutions by a licensed disposal company. The chemical can be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Packaging: Dispose of as unused product. Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4][6]

Workflow for Safe Handling

SafeHandlingWorkflow Prep Preparation - Review SDS - Verify Engineering Controls - Don PPE Handling Handling - Work in fume hood - Avoid dust generation - Use non-sparking tools Prep->Handling Storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatibles Handling->Storage Store Unused Material Cleanup Post-Handling - Decontaminate work area - Remove and clean PPE Handling->Cleanup Spill Spill Response - Evacuate area - Don appropriate PPE - Contain and collect spill Handling->Spill If Spill Occurs Disposal Waste Disposal - Segregate waste - Follow licensed disposal procedures Cleanup->Disposal Spill->Cleanup

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.